Hept-5-yn-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hept-5-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDRTKDQNXWZSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433661 | |
| Record name | Hept-5-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58944-42-6 | |
| Record name | Hept-5-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Hept-5-yn-1-ol: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Hept-5-yn-1-ol is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol. This unique combination of functional groups makes it a valuable building block in organic synthesis, enabling a variety of chemical transformations. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its characteristic spectroscopic data.
Core Chemical Properties
This compound is a seven-carbon chain alcohol with a triple bond located at the fifth carbon position. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | --INVALID-LINK-- |
| Molecular Weight | 112.17 g/mol | --INVALID-LINK-- |
| CAS Number | 58944-42-6 | --INVALID-LINK-- |
| Boiling Point | 87.5-88.5 °C (at 10 Torr) | --INVALID-LINK--[1] |
| Density (Predicted) | 0.898 ± 0.06 g/cm³ | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK-- |
| SMILES | CC#CCCCCO | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[1] |
Synthesis of this compound
A common and high-yielding method for the synthesis of this compound involves the deprotection of a silyl-protected precursor, tert-butyl(hept-5-yn-1-yloxy)dimethylsilane.[1] The silyl (B83357) ether serves as a protecting group for the alcohol functionality, allowing for transformations on other parts of the molecule without affecting the hydroxyl group.
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Key reaction pathways for this compound.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. Specific safety data may not be extensively available, so it is prudent to handle this chemical with the care afforded to other potentially flammable and irritant organic compounds.
This guide provides a foundational understanding of the chemical properties and synthesis of this compound, serving as a valuable resource for its application in research and development.
References
Hept-5-yn-1-ol (CAS: 58944-42-6): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hept-5-yn-1-ol, with the Chemical Abstracts Service (CAS) number 58944-42-6, is a linear seven-carbon acetylenic alcohol. Its bifunctional nature, possessing both a terminal hydroxyl group and an internal alkyne, makes it a valuable intermediate and building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its potential applications in research and development.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and application in experimental setups.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | [PubChem][1] |
| Molecular Weight | 112.17 g/mol | [PubChem][1] |
| CAS Number | 58944-42-6 | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | 5-Heptyn-1-ol, 5-Heptyne-1-ol | [LookChem][2] |
| Boiling Point | 87.5-88.5 °C (at 10 Torr) | [LookChem][2] |
| Density (Predicted) | 0.898 ± 0.06 g/cm³ | [LookChem][2] |
| LogP (Predicted) | 1.17230 | [LookChem][2] |
| Hydrogen Bond Donor Count | 1 | [LookChem][2] |
| Hydrogen Bond Acceptor Count | 1 | [LookChem][2] |
| Rotatable Bond Count | 3 | [LookChem][2] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is most effectively achieved through the deprotection of a silyl-protected precursor, tert-butyl(hept-5-yn-1-yloxy)dimethylsilane. This method is notable for its high yield and mild reaction conditions.
Materials and Equipment:
-
tert-butyl(hept-5-yn-1-yloxy)dimethylsilane
-
Tetrabutylammonium (B224687) fluoride (B91410) (TBAF), 1.0 M solution in tetrahydrofuran (B95107) (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (optional, for purification if necessary)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl(hept-5-yn-1-yloxy)dimethylsilane.
-
Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Deprotection: To the stirred solution at 20 °C, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Reaction Monitoring: The reaction is typically complete within 2 hours. Progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar product.
-
Workup: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity (99%). If further purification is required, silica gel column chromatography can be employed.
This synthetic route provides a reliable and high-yielding method for obtaining this compound.[2]
Caption: Synthetic workflow for this compound.
Applications in Research and Development
Due to the absence of significant documented biological activity for this compound itself, its primary utility lies in its role as a versatile building block in organic synthesis. The presence of two distinct functional groups, a primary alcohol and an internal alkyne, allows for a range of selective chemical transformations.
-
Modification of the Hydroxyl Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted into various esters and ethers.
-
Reactions of the Alkyne: The internal alkyne can participate in a variety of reactions, including hydrogenation to the corresponding alkene or alkane, and various coupling reactions.
This dual functionality makes this compound a useful precursor for the synthesis of more complex molecules with potential applications in drug discovery, materials science, and agrochemicals.
References
An In-depth Technical Guide to the Molecular Structure of Hept-5-yn-1-ol
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Hept-5-yn-1-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, presenting key data in a structured and accessible format.
Molecular Structure and Properties
This compound is an organic compound with a seven-carbon chain, featuring a hydroxyl group at one end and a carbon-carbon triple bond at the fifth carbon position. Its chemical formula is C7H12O.[1] The presence of both an alcohol and an alkyne functional group makes it a useful building block in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its application in experimental settings, including determining appropriate solvents and reaction conditions.
| Property | Value |
| Molecular Formula | C7H12O |
| Molecular Weight | 112.172 g/mol |
| CAS Number | 58944-42-6 |
| Boiling Point | 87.5-88.5 °C (at 10 Torr)[1] |
| Density (Predicted) | 0.898 ± 0.06 g/cm³[1] |
| Canonical SMILES | CC#CCCCCO[1] |
| InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,4-7H2,1H3 |
| InChIKey | NVDRTKDQNXWZSY-UHFFFAOYSA-N |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While full spectral data is often found in specialized databases, the following information has been identified:
-
Mass Spectrometry (MS): GC-MS data for this compound is available, which can be used to determine its molecular weight and fragmentation pattern.[2]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and would be expected to show characteristic absorption bands for the hydroxyl (-OH) and alkyne (C≡C) functional groups.[2]
Synthesis of this compound
A common synthetic route to this compound involves the deprotection of a silyl (B83357) ether precursor. This method is known for its high yield and mild reaction conditions.
Experimental Protocol: Deprotection of tert-butyl(hept-5-yn-1-yloxy)dimethylsilane
This protocol outlines the general steps for the synthesis of this compound from its tert-butyldimethylsilyl (TBDMS) protected form.
Objective: To remove the TBDMS protecting group from tert-butyl(hept-5-yn-1-yloxy)dimethylsilane to yield this compound.
Reagents and Materials:
-
tert-butyl(hept-5-yn-1-yloxy)dimethylsilane
-
Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) solution in tetrahydrofuran (B95107) (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
The starting material, tert-butyl(hept-5-yn-1-yloxy)dimethylsilane, is dissolved in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of tetrabutylammonium fluoride (TBAF) in THF is added dropwise to the stirring solution at room temperature (approximately 20 °C).
-
The reaction mixture is stirred for a specified period, typically around 2 hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction is quenched by the addition of deionized water.
-
The aqueous mixture is then extracted several times with an organic solvent, such as ethyl acetate.
-
The combined organic layers are washed with brine to remove any remaining aqueous impurities.
-
The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification, if necessary, can be achieved by column chromatography on silica (B1680970) gel.
Expected Yield: This synthesis route has been reported to have a high reference yield of 99.0%.[1]
Visualizations
The following diagrams illustrate the molecular structure of this compound and a general workflow for its synthesis.
Caption: Molecular structure of this compound.
Caption: General workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis of Hept-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for Hept-5-yn-1-ol, a valuable building block in organic synthesis. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis, tailored for an audience with a strong background in organic chemistry.
Introduction
This compound is a bifunctional molecule featuring a terminal alkyne and a primary alcohol. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The alkyne moiety allows for various transformations, such as carbon-carbon bond formation through coupling reactions (e.g., Sonogashira, Glaser), click chemistry, and conversion to other functional groups. The hydroxyl group provides a handle for esterification, etherification, oxidation, and conversion to leaving groups for nucleophilic substitution reactions. This guide outlines a robust and efficient two-step synthetic strategy for the preparation of this compound.
Retrosynthetic Analysis and Synthetic Strategy
A plausible retrosynthetic analysis of this compound suggests a disconnection at the C4-C5 bond, leading to a propargylic synthon and a C4 alcoholic synthon. A practical forward synthesis based on this analysis involves the alkylation of a propyne-derived nucleophile with a protected 4-carbon electrophile containing a masked hydroxyl group.
The chosen synthetic strategy involves two key steps:
-
Alkylation of Lithiated Propyne (B1212725): The synthesis commences with the deprotonation of propyne using a strong base, such as n-butyllithium, to generate the corresponding lithium acetylide. This potent nucleophile is then reacted with a protected 4-bromobutanol, specifically 4-bromo-1-(tert-butyldimethylsilyloxy)butane, to form the carbon skeleton of the target molecule. The tert-butyldimethylsilyl (TBS) group is employed as a protecting group for the primary alcohol to prevent its interference with the strongly basic and nucleophilic acetylide.
-
Deprotection of the Silyl (B83357) Ether: The resulting silyl ether, tert-butyl(hept-5-yn-1-yloxy)dimethylsilane, is then deprotected using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to unveil the primary alcohol and yield the final product, this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol [1] |
| Boiling Point | 87.5-88.5 °C (at 10 Torr)[1] |
| Density (Predicted) | 0.898 ± 0.06 g/cm³[1] |
| CAS Number | 58944-42-6[1] |
Table 2: Expected Yields for the Synthetic Steps
| Step | Reaction | Starting Materials | Product | Expected Yield (%) |
| 1 | Silylation of 4-bromo-1-butanol (B1194514) | 4-bromo-1-butanol, TBS-Cl, Imidazole (B134444) | 4-bromo-1-(tert-butyldimethylsilyloxy)butane | >95 |
| 2 | Alkylation | Propyne, n-BuLi, 4-bromo-1-(tert-butyldimethylsilyloxy)butane | tert-butyl(hept-5-yn-1-yloxy)dimethylsilane | 70-85 |
| 3 | Deprotection | tert-butyl(hept-5-yn-1-yloxy)dimethylsilane, TBAF | This compound | ~99[1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 4-bromo-1-(tert-butyldimethylsilyloxy)butane
Materials:
-
4-bromo-1-butanol
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-bromo-1-butanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of TBS-Cl (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford 4-bromo-1-(tert-butyldimethylsilyloxy)butane as a colorless oil.
Step 2: Synthesis of tert-butyl(hept-5-yn-1-yloxy)dimethylsilane
Materials:
-
Propyne (liquefied or as a solution in THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
4-bromo-1-(tert-butyldimethylsilyloxy)butane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dry ice condenser, magnetic stirrer, and a nitrogen inlet, condense propyne (1.5 eq) at -78 °C.
-
Add anhydrous THF to dissolve the propyne.
-
To this solution, add n-BuLi (1.2 eq) dropwise at -78 °C. Stir the resulting solution for 30 minutes at this temperature.
-
Add a solution of 4-bromo-1-(tert-butyldimethylsilyloxy)butane (1.0 eq) in anhydrous THF dropwise to the lithium acetylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl(hept-5-yn-1-yloxy)dimethylsilane.
Step 3: Synthesis of this compound
Materials:
-
tert-butyl(hept-5-yn-1-yloxy)dimethylsilane
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of tert-butyl(hept-5-yn-1-yloxy)dimethylsilane (1.0 eq) in anhydrous THF, add TBAF solution (1.2 eq) at room temperature.
-
Stir the reaction mixture for 2-4 hours and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.
Mandatory Visualizations
Synthesis Pathway
Caption: Overall synthetic pathway for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Characterization
The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group of the propyne moiety as a triplet, methylene (B1212753) protons adjacent to the alkyne and the alcohol, and a triplet for the hydroxyl proton (which may be broad and exchangeable with D₂O).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group, and the other sp³-hybridized carbons in the chain.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the C≡C stretch (around 2200-2260 cm⁻¹) and a broad absorption for the O-H stretch of the alcohol (around 3200-3600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.
Spectroscopic data for this compound is available in public databases such as PubChem for comparison.[1]
Conclusion
This technical guide has detailed a reliable and high-yielding synthetic pathway for the preparation of this compound. The described three-step sequence, involving protection, acetylide alkylation, and deprotection, utilizes standard and well-understood organic transformations, making it accessible for researchers and professionals in the field of drug development and chemical synthesis. The provided experimental protocols and data serve as a comprehensive resource for the successful synthesis and characterization of this versatile chemical building block.
References
Spectroscopic Profile of Hept-5-yn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Hept-5-yn-1-ol. Due to the limited availability of experimentally-derived public data for this specific compound, this guide presents a combination of predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed experimental protocols for the acquisition of such data.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are calculated based on the analysis of structurally similar compounds and established spectroscopic theory.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (-CH₂) | ~3.65 | Triplet | ~6.5 |
| H2 (-CH₂) | ~1.60 | Quintet | ~6.8 |
| H3 (-CH₂) | ~1.75 | Quintet | ~7.0 |
| H4 (-CH₂) | ~2.15 | Quartet | ~2.5 |
| H7 (-CH₃) | ~1.78 | Triplet | ~2.5 |
| -OH | Variable (broad) | Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1 (-CH₂OH) | ~62.0 |
| C2 (-CH₂) | ~31.5 |
| C3 (-CH₂) | ~24.5 |
| C4 (-CH₂) | ~18.0 |
| C5 (-C≡) | ~79.5 |
| C6 (≡C-) | ~78.0 |
| C7 (-CH₃) | ~3.5 |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3400-3200 | Strong, Broad |
| C-H Stretch (sp³) | 2950-2850 | Medium-Strong |
| C≡C Stretch | 2250-2100 | Weak-Medium |
| C-O Stretch | 1070-1030 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 112 | [M]⁺ (Molecular Ion) | - |
| 95 | [M-OH]⁺ | Loss of hydroxyl radical |
| 81 | [M-CH₂OH]⁺ | Alpha-cleavage |
| 67 | [C₅H₇]⁺ | Cleavage at C3-C4 bond |
| 53 | [C₄H₅]⁺ | Further fragmentation |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
Tetramethylsilane (TMS) internal standard
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Add a small drop of TMS to the solution to serve as an internal reference (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Process the spectrum by applying a Fourier transform, phasing, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H spectrum to obtain the chemical shifts of the carbon atoms.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.
Materials:
-
This compound sample
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)
Procedure (Neat Liquid on Salt Plates):
-
Ensure the salt plates are clean and dry.
-
Place one to two drops of the liquid this compound sample onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
Place the sandwiched plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Clean the salt plates thoroughly with a volatile solvent and return them to a desiccator.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., dichloromethane (B109758) or hexane)
-
GC-MS instrument with a suitable capillary column (e.g., a non-polar column like DB-5ms)
-
Helium carrier gas
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile solvent.
-
-
GC-MS Analysis:
-
Set the GC injector temperature to a suitable value for volatilization without decomposition (e.g., 250 °C).
-
Use a temperature program for the GC oven to ensure good separation of any potential impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300).
-
Use electron ionization (EI) at a standard energy of 70 eV.
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to this compound.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound such as this compound.
An In-depth Technical Guide to the NMR Spectrum Analysis of Hept-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Hept-5-yn-1-ol. Due to the absence of readily available experimental spectra in public databases, this paper focuses on a comprehensive prediction of the NMR data based on established spectroscopic principles. It also outlines a general experimental protocol for acquiring high-quality NMR data for similar small organic molecules.
Predicted NMR Data for this compound
The chemical structure of this compound is presented below, with each carbon and proton systematically numbered to facilitate the assignment of predicted NMR signals.
Caption: Chemical structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H1 | 3.65 | Triplet (t) | 6.5 | 2H |
| H2 | 1.60 | Quintet (quint) | 6.8 | 2H |
| H3 | 1.55 | Quintet (quint) | 7.0 | 2H |
| H4 | 2.18 | Triplet of Quartets (tq) | 7.0, 2.5 | 2H |
| H7 | 1.78 | Triplet (t) | 2.5 | 3H |
| OH | ~1.5 (variable) | Singlet (s, broad) | - | 1H |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 62.5 |
| C2 | 32.0 |
| C3 | 25.0 |
| C4 | 18.5 |
| C5 | 79.5 |
| C6 | 78.0 |
| C7 | 3.5 |
Spectral Interpretation
¹H NMR: The proton spectrum is predicted to show distinct signals for each methylene (B1212753) group in the aliphatic chain. The H1 protons, being adjacent to the electron-withdrawing hydroxyl group, are expected to be the most deshielded of the methylene protons, appearing as a triplet around 3.65 ppm. The H2 and H3 protons are predicted to have overlapping signals around 1.55-1.60 ppm, appearing as complex multiplets or quintets due to coupling with their neighbors. The H4 protons, adjacent to the alkyne, are expected around 2.18 ppm and will exhibit a triplet of quartets splitting pattern due to coupling with H3 and the long-range coupling with the H7 methyl protons. The methyl protons H7 will appear as a triplet around 1.78 ppm due to the four-bond coupling across the alkyne to the H4 protons. The hydroxyl proton signal is expected to be a broad singlet with a variable chemical shift.
¹³C NMR: The carbon spectrum is predicted to show seven distinct resonances. The C1 carbon, attached to the oxygen, is the most deshielded among the sp³ carbons, appearing around 62.5 ppm. The aliphatic carbons C2, C3, and C4 are expected in the 18-32 ppm range. The two sp-hybridized carbons of the alkyne, C5 and C6 , are predicted to appear in the region of 78-80 ppm. Finally, the methyl carbon C7 is expected to be the most shielded, with a chemical shift of approximately 3.5 ppm.
Experimental Protocols
A general workflow for the NMR analysis of a small molecule like this compound is depicted below.
Caption: General workflow for NMR spectrum analysis.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3] If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).
-
Transfer: After complete dissolution, transfer the solution into a clean, 5 mm NMR tube.[4] If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.[4]
Data Acquisition
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for good resolution.
-
Locking and Shimming: Insert the sample into the magnet. The instrument's field frequency is "locked" to the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically 8-16 scans are sufficient for a sample of this concentration.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio. A spectral width of ~220 ppm is typical.
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorption mode. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual proton peak at 7.26 ppm or the carbon peak at 77.16 ppm can be used as a reference.
-
Peak Picking and Integration: The chemical shift of each peak is determined. For the ¹H spectrum, the relative area under each peak is integrated to determine the proton count for that signal.
This guide provides a foundational understanding of the expected NMR characteristics of this compound and a robust protocol for its experimental analysis. These predicted data and methodologies serve as a valuable resource for researchers in the fields of chemical synthesis, natural product identification, and drug development.
References
Decoding the Vibrational Signature: An In-depth Technical Guide to the Infrared Spectrum of Hept-5-yn-1-ol
For Immediate Release
[City, State] – [Date] – In the intricate landscape of molecular analysis, infrared (IR) spectroscopy stands as a cornerstone technique for the identification and characterization of organic compounds. This guide provides a detailed interpretation of the IR spectrum of hept-5-yn-1-ol, a bifunctional molecule featuring both a primary alcohol and an internal alkyne. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the expected spectral features, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for its interpretation.
This compound's unique structure gives rise to a characteristic IR spectrum, with distinct absorption bands corresponding to its various functional groups. Understanding these spectral signatures is crucial for verifying the molecule's identity and purity, which are critical parameters in synthetic chemistry and pharmaceutical development.
Key Spectroscopic Features of this compound
The infrared spectrum of this compound is dominated by the vibrational modes of its hydroxyl (O-H), carbon-carbon triple bond (C≡C), and various carbon-hydrogen (C-H) and carbon-oxygen (C-O) bonds. The precise location of these absorption bands provides a molecular fingerprint.
A summary of the expected quantitative data for the principal absorption bands is presented in the table below:
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity | Notes |
| Alcohol (O-H) | O-H stretch (hydrogen-bonded) | 3200–3600 | Strong, Broad | The broadness is a hallmark of intermolecular hydrogen bonding. |
| Alkane (C-H) | sp³ C-H stretch | 2850–2960 | Strong | Represents the C-H bonds of the alkyl chain. |
| Alkyne (C≡C) | C≡C stretch (internal) | 2100–2260 | Weak to Medium | The intensity is often weak for internal alkynes due to the symmetry of the bond. |
| Alcohol (C-O) | C-O stretch | 1000–1260 | Strong | Characteristic of primary alcohols. |
Experimental Protocol: Acquiring the IR Spectrum
The following protocol outlines a standard procedure for obtaining a high-quality IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.[1][2]
Instrumentation:
-
FTIR Spectrometer equipped with a diamond or zinc selenide (B1212193) ATR accessory.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Wipe the crystal surface with a solvent such as isopropanol (B130326) or ethanol (B145695) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.
-
-
Sample Application:
-
Place a small drop of this compound directly onto the center of the ATR crystal.[2] For a typical ATR setup, only a few microliters are needed.
-
If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument will automatically ratio the single-beam spectrum of the sample to the single-beam background spectrum to generate the absorbance or transmittance spectrum.
-
For improved signal-to-noise ratio, co-add multiple scans (typically 16 to 32).[2]
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after the measurement using an appropriate solvent to remove all traces of the sample.
-
Interpreting the Spectrum: A Logical Workflow
The interpretation of an IR spectrum is a systematic process. The following workflow, visualized in the diagram below, outlines the logical steps to identify the key functional groups in this compound.
This systematic approach ensures that all key regions of the spectrum are examined and the characteristic absorptions are correlated with the molecular structure of this compound. By following this guide, researchers and scientists can confidently identify and characterize this important bifunctional molecule, ensuring the integrity of their research and development processes.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Hept-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of Hept-5-yn-1-ol. A thorough understanding of these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of this compound in complex matrices, a common requirement in pharmaceutical research and synthetic chemistry. This document outlines the primary fragmentation mechanisms, presents quantitative data, details experimental protocols, and provides visual diagrams of the fragmentation logic.
Core Fragmentation Mechanisms of this compound
The mass spectrum of this compound is characterized by fragmentation patterns stemming from both its alcohol and alkyne functional groups. Under electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions. The principal pathways observed are α-cleavage and dehydration, characteristic of alcohols, alongside fragmentation influenced by the presence of the triple bond.
Upon ionization, the electron is typically removed from the oxygen atom, which has non-bonding electrons, or from the π-system of the alkyne. The resulting molecular ion is often of low abundance due to its instability.
The fragmentation of this compound is primarily governed by the following key processes:
-
α-Cleavage: This is a common fragmentation pathway for alcohols where the bond between the α-carbon and a substituent is cleaved. For this compound, this involves the cleavage of the C1-C2 bond, leading to the loss of a C5H9 radical and the formation of a resonance-stabilized oxonium ion at m/z 31. This fragment, [CH₂OH]⁺, is a hallmark of primary alcohols.
-
Dehydration (Loss of H₂O): The elimination of a water molecule (mass loss of 18 Da) is another characteristic fragmentation of alcohols. This results in the formation of a radical cation of an alkene, [C₇H₁₀]⁺˙, at m/z 94. This ion can then undergo further fragmentation.
-
Cleavage related to the Alkyne Group: The presence of the triple bond influences fragmentation, often leading to the formation of resonance-stabilized propargyl-type cations. Cleavage of the C3-C4 bond can result in fragments containing the alkyne moiety.
-
Hydrocarbon Fragmentation: The aliphatic chain can undergo fragmentation to produce a series of hydrocarbon fragments, typically differing by 14 Da (CH₂).
Quantitative Mass Spectrometry Data
The electron ionization mass spectrum of this compound reveals a series of characteristic fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is essential for the identification and structural confirmation of the molecule.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 112 | [C₇H₁₂O]⁺˙ (Molecular Ion) | Low |
| 94 | [C₇H₁₀]⁺˙ (M - H₂O) | Moderate |
| 83 | [C₆H₁₁]⁺ | Moderate |
| 79 | [C₆H₇]⁺ | High |
| 67 | [C₅H₇]⁺ | High |
| 55 | [C₄H₇]⁺ | High |
| 41 | [C₃H₅]⁺ | High |
| 31 | [CH₂OH]⁺ | High |
Note: Relative intensities are approximate and can vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
The mass spectrometry data for this compound is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A detailed experimental protocol is provided below.
Sample Preparation:
A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol. The concentration is typically in the range of 10-100 µg/mL.
Gas Chromatography (GC) Parameters:
-
Injection Port:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for dilute samples) or Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
-
Carrier Gas:
-
Gas: Helium (99.999% purity)
-
Flow Rate: 1.0 mL/min (constant flow)
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final Hold: 5 minutes at 250 °C
-
-
Column:
-
Type: Non-polar capillary column (e.g., HP-5ms, DB-5ms)
-
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 30 - 300
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent)
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of this compound.
Caption: Primary fragmentation pathways of this compound.
Physical and chemical properties of Hept-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hept-5-yn-1-ol is a linear seven-carbon chain containing both a hydroxyl group and an internal alkyne functional group. This bifunctionality makes it a potentially useful building block in organic synthesis, allowing for a variety of chemical transformations. This technical guide provides a summary of the available physical and chemical properties of this compound, along with what is known about its synthesis and reactivity. Due to the limited availability of detailed experimental data in the public domain, some information is presented as predicted values or is inferred from related compounds.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are computational predictions and should be treated as estimates.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| CAS Number | 58944-42-6 | [1] |
| Boiling Point | 87.5-88.5 °C at 10 Torr | |
| Melting Point | Data not available | |
| Density (Predicted) | 0.898 ± 0.06 g/cm³ | |
| LogP (Predicted) | 1.172 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 3 |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Detailed experimental data for this compound is not available. However, one would expect to see signals corresponding to the methyl protons adjacent to the alkyne, methylene (B1212753) protons at various positions along the carbon chain (some of which would be deshielded by the adjacent oxygen), and a broad singlet for the hydroxyl proton. The protons on the carbons adjacent to the alkyne would show coupling to the methyl protons.
-
¹³C NMR: Specific experimental data for this compound is not available. The spectrum would be expected to show distinct signals for the seven carbon atoms, with the carbons of the alkyne bond appearing in the characteristic region for sp-hybridized carbons (typically around 60-90 ppm), and the carbon bearing the hydroxyl group appearing in the range of 50-70 ppm.
Infrared (IR) Spectroscopy
A vapor-phase IR spectrum for this compound is referenced in the PubChem database, but detailed peak information is not provided.[1][2] Based on its structure, the IR spectrum is expected to exhibit the following characteristic absorption bands:
-
A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.
-
C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹.
-
A weak C≡C stretching vibration in the region of 2100-2260 cm⁻¹, which may be difficult to observe due to the internal nature of the alkyne.
-
A strong C-O stretching vibration in the region of 1050-1260 cm⁻¹.
Mass Spectrometry (MS)
A GC-MS spectrum for this compound is referenced in the PubChem database, but a detailed fragmentation pattern is not provided.[1][2] The mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 112. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage.
Synthesis and Reactivity
Synthesis
A potential synthetic route to this compound involves the deprotection of a silyl-protected precursor. One literature reference suggests the synthesis from tert-butyl(hept-5-yn-1-yloxy)dimethylsilane using tetrabutylammonium (B224687) fluoride (B91410) in tetrahydrofuran. However, a detailed experimental protocol for this specific transformation is not available in the searched results.
Due to the lack of a detailed experimental protocol for the synthesis of this compound, a general workflow for a related synthesis is presented below. This diagram illustrates a common strategy for synthesizing alcohols with a desired carbon chain length.
References
A Comprehensive Technical Guide to Hept-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Hept-5-yn-1-ol, a valuable chemical intermediate. It covers its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and analysis, designed to support research and development activities in the chemical and pharmaceutical sciences.
Nomenclature and Identification
This compound is a linear seven-carbon chain containing a hydroxyl group at one terminus and a carbon-carbon triple bond at the fifth carbon position. A comprehensive list of its synonyms and alternative names is provided below to facilitate its identification across various chemical databases and publications.
| Synonym/Alternative Name | Identifier Type |
| 5-Heptyn-1-ol | IUPAC Name |
| 5-Heptyne-1-ol | Alternative Spelling |
| This compound | IUPAC Name |
| CAS: 58944-42-6 | CAS Registry Number |
| DTXSID90433661 | DSSTox Substance ID |
| NVDRTKDQNXWZSY-UHFFFAOYSA-N | InChIKey |
| SCHEMBL1141520 | SCHEMBL ID |
| AKOS013840592 | AKOS Number |
| CS-0232984 | CS ID |
| EN300-129871 | Enamine ID |
| Z1233226212 | ZINC ID |
Physicochemical Properties
A summary of the key quantitative properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C7H12O | [1] |
| Molecular Weight | 112.17 g/mol | [1][2] |
| Boiling Point | 87.5-88.5 °C at 10 Torr | [2] |
| Density (Predicted) | 0.898 ± 0.06 g/cm³ | [2] |
| LogP | 1.17230 | [2] |
| XLogP3 | 1.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Exact Mass | 112.088815 u | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided in this section.
Synthesis of this compound via Deprotection
A common synthetic route to this compound involves the deprotection of a silyl-protected precursor.[1]
Reaction: tert-butyl(hept-5-yn-1-yloxy)dimethylsilane → this compound
Materials:
-
tert-butyl(hept-5-yn-1-yloxy)dimethylsilane
-
Tetrabutylammonium fluoride (B91410) (TBAF), 1 M solution in tetrahydrofuran (B95107) (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl(hept-5-yn-1-yloxy)dimethylsilane in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1 M solution of TBAF in THF to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Purification by Fractional Distillation
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum pump and gauge
Procedure:
-
Assemble the fractional distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Slowly heat the flask while applying a vacuum.
-
Collect the fraction that distills at 87.5-88.5 °C at a pressure of 10 Torr.[2]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC Parameters (Adapted from a similar compound):
-
Injector Temperature: 250 °C
-
Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
Sample Preparation:
-
Prepare a dilute solution (e.g., 100 ppm) of this compound in a volatile solvent such as dichloromethane (B109758) or hexane.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl3).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: 0-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment
-
Spectral Width: 0-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
Logical Relationships and Workflows
The following diagrams illustrate key relationships and workflows related to this compound.
Caption: Synthetic workflow for this compound.
References
Navigating the Uncharted Territory of Hept-5-yn-1-ol Derivatives: Acknowledging a Research Frontier
A comprehensive review of publicly available scientific literature reveals a significant knowledge gap concerning the specific biological activities of Hept-5-yn-1-ol derivatives. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity—a frontier for novel investigation. While a detailed technical guide with extensive quantitative data and established experimental protocols for this specific class of compounds cannot be constructed at this time, this document serves to outline the current landscape and suggest potential avenues for future research based on the activities of structurally related compounds.
The quest for novel therapeutic agents is a continuous endeavor in the scientific community. Small molecules with unique structural features, such as the alkynyl group present in this compound, are often explored for their potential to interact with biological targets. The triple bond of the alkyne can confer specific conformational rigidity and electronic properties to a molecule, which can be advantageous for target binding.
Future Directions: Extrapolating from Structurally Related Compounds
To stimulate and guide future research into the biological activities of this compound derivatives, we can draw parallels from studies on other alkynol compounds and small molecules containing terminal alkynes. These areas of research might offer insights into potential therapeutic applications and experimental approaches.
Potential Areas of Biological Activity:
-
Antiproliferative and Anticancer Effects: Many small molecules containing alkyne functionalities have been investigated for their cytotoxic effects against various cancer cell lines. The rigid nature of the alkyne bond can facilitate targeted interactions with enzymatic active sites or other protein pockets.
-
Enzyme Inhibition: The terminal alkyne in this compound derivatives could potentially act as a warhead for covalent inhibition of certain enzymes or serve as a key binding element.
-
Neurological Applications: The lipophilicity and small size of such derivatives might allow them to cross the blood-brain barrier, opening up possibilities for investigating their effects on neurological targets.
A Call for Foundational Research
The absence of data on this compound derivatives underscores the need for foundational research to explore the potential of this chemical space. The following logical workflow is proposed for initiating a research program in this area.
This proposed workflow provides a systematic approach to building a foundational understanding of the biological activities of this compound derivatives, from initial synthesis to the elucidation of their mechanism of action. The data generated from such a program would be invaluable to the scientific community and could pave the way for the development of novel therapeutic agents. As a largely unexplored area of medicinal chemistry, the study of this compound derivatives represents a greenfield opportunity for significant scientific discovery.
The Untapped Potential of Hept-5-yn-1-ol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hept-5-yn-1-ol, a bifunctional molecule featuring a terminal alkyne and a primary alcohol, represents a versatile yet underexplored building block in the landscape of medicinal chemistry. Its unique structural attributes offer a gateway to a diverse array of heterocyclic and carbocyclic scaffolds, which are hallmarks of numerous biologically active compounds. This technical guide elucidates the potential applications of this compound in drug discovery, providing a comprehensive overview of its synthetic utility, plausible derivatization strategies, and the prospective biological significance of the resultant molecular entities. While direct experimental evidence for the medicinal applications of this compound derivatives is nascent, this paper extrapolates from established chemical transformations and the known pharmacological profiles of related structures to outline a roadmap for future research and development.
Introduction: The Promise of a Simple Scaffold
The quest for novel bioactive molecules is a cornerstone of modern medicinal chemistry. Small, functionalized organic molecules often serve as the starting point for the development of sophisticated drug candidates. This compound, with its C7 carbon backbone, a terminal alkyne for facile modification, and a primary alcohol for further functionalization or as a key pharmacophoric feature, presents an intriguing scaffold for the generation of compound libraries with potential therapeutic applications.
The terminal alkyne is particularly noteworthy for its ability to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most prominently the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and Sonogashira cross-coupling reactions. These reactions are celebrated for their high efficiency, broad functional group tolerance, and mild reaction conditions, making them ideal for medicinal chemistry campaigns. The primary alcohol offers a handle for esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups, further expanding the accessible chemical space.
This guide will explore the hypothetical, yet chemically sound, applications of this compound in the synthesis of key heterocyclic systems known for their prevalence in pharmaceuticals, including triazoles, pyrimidines, and furans.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| CAS Number | 58944-42-6 |
| Appearance | Colorless liquid |
| Boiling Point | 87.5-88.5 °C at 10 Torr |
| LogP | 1.17 |
Synthetic Pathways Leveraging this compound
The true potential of this compound lies in its reactivity. The following sections detail potential synthetic transformations to generate medicinally relevant scaffolds.
Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry
The CuAAC reaction is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. The triazole core is a bioisostere for amide bonds and is found in a wide range of approved drugs with diverse biological activities, including antifungal, antibacterial, and antiviral properties.
Experimental Protocol (Hypothetical): Synthesis of a this compound Derived Triazole
-
Azide (B81097) Synthesis: The requisite organic azide (R-N₃) can be synthesized from the corresponding alkyl or aryl halide using sodium azide.
-
Click Reaction:
-
To a solution of this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-butanol and water is added sodium ascorbate (B8700270) (0.1 eq) followed by copper(II) sulfate (B86663) pentahydrate (0.01 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
-
Figure 1: Hypothetical workflow for the synthesis of a 1,2,3-triazole derivative from this compound.
Synthesis of Pyrimidine (B1678525) Derivatives
Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals, exhibiting anticancer, antiviral, and antibacterial activities. While multiple synthetic routes to pyrimidines exist, a plausible approach starting from an alkyne involves its conversion to a β-ketoester or a related precursor.
Experimental Protocol (Hypothetical): Multi-step Synthesis of a Pyrimidine from this compound
-
Hydration of the Alkyne: this compound is subjected to mercury(II)-catalyzed hydration in the presence of sulfuric acid to yield the corresponding methyl ketone, 7-hydroxyheptan-2-one.
-
Condensation Reaction:
-
The resulting ketone (1.0 eq) is condensed with an appropriate amidine or urea (B33335) derivative (e.g., urea, thiourea, guanidine) (1.0 eq) in the presence of a base such as sodium ethoxide in ethanol.
-
The reaction mixture is heated at reflux for several hours.
-
After cooling, the reaction is neutralized with acetic acid, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent, and the desired pyrimidine is isolated from the organic phase and purified by crystallization or chromatography.
-
Hept-5-yn-1-ol: A Versatile C7 Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hept-5-yn-1-ol, a bifunctional seven-carbon molecule, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a terminal hydroxyl group and an internal alkyne, provides two reactive handles that can be selectively manipulated to construct complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, key reactions, and applications of this compound, with a focus on its utility in the synthesis of natural products and other biologically active molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is fundamental to its application in synthesis. The following tables summarize its key physicochemical data and characteristic spectroscopic features.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 58944-42-6[1][2] |
| Molecular Formula | C₇H₁₂O[1][2] |
| Molecular Weight | 112.17 g/mol [1] |
| Boiling Point | 87.5-88.5 °C at 10 Torr[2] |
| Density (Predicted) | 0.898 ± 0.06 g/cm³[2] |
| LogP | 1.17230[2] |
| Hydrogen Bond Donor Count | 1[2] |
| Hydrogen Bond Acceptor Count | 1[2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR (Predicted) | Signals corresponding to the methyl group adjacent to the alkyne, the methylene (B1212753) groups of the alkyl chain, and the methylene group adjacent to the hydroxyl group. |
| ¹³C NMR (Predicted) | Resonances for the seven distinct carbon atoms, including the two sp-hybridized carbons of the alkyne.[3] |
| Infrared (IR) | A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a weaker absorption around 2200 cm⁻¹ for the C≡C triple bond stretch.[4][5] |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 112. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.[6][7] |
Key Reactions and Synthetic Utility
The synthetic versatility of this compound stems from the differential reactivity of its alcohol and alkyne functionalities. This allows for a wide range of transformations, including protecting group manipulations, cross-coupling reactions, and cyclizations.
Protection and Deprotection of the Hydroxyl Group
To enable selective reaction at the alkyne terminus, the hydroxyl group is often protected. A common strategy is the formation of a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under many reaction conditions but can be readily removed.
Sonogashira Cross-Coupling
The internal alkyne of this compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form new carbon-carbon bonds.[3] This reaction is a powerful tool for constructing complex molecular skeletons.
Conversion to a Leaving Group
The hydroxyl group can be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. This transformation expands the synthetic utility of the C7 chain.
References
- 1. This compound | C7H12O | CID 9989234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Reactivity of the Alkyne Group in Hept-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hept-5-yn-1-ol is a bifunctional molecule featuring a terminal hydroxyl group and an internal alkyne. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures. The reactivity of the alkyne group is of paramount importance, offering a versatile handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the key reactions involving the alkyne functionality of this compound, complete with experimental protocols, quantitative data, and mechanistic insights.
Core Reactivity of the Alkyne Group
The carbon-carbon triple bond in this compound is an electron-rich region, making it susceptible to a range of electrophilic additions and other transformations. The internal position of the alkyne influences its reactivity compared to terminal alkynes, particularly in reactions sensitive to steric hindrance. The presence of the hydroxyl group at the other end of the carbon chain can also impact reaction outcomes, either through intramolecular interactions or by requiring protective group strategies in certain synthetic routes.
Key Reactions and Experimental Protocols
This section details the primary reactions involving the alkyne group of this compound.
Hydrogenation
The triple bond of this compound can be fully or partially reduced depending on the catalyst and reaction conditions.
-
Partial Hydrogenation (cis-Alkene Formation): The use of a "poisoned" catalyst, such as Lindlar's catalyst, allows for the stereoselective reduction of the alkyne to a cis-alkene, (Z)-Hept-5-en-1-ol. This transformation is crucial for introducing specific stereochemistry into a molecule.
-
Experimental Protocol: In a round-bottom flask, this compound (1 eq.) is dissolved in a suitable solvent such as ethyl acetate (B1210297) or methanol (B129727). Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline; typically 5-10% by weight of the alkyne) is added to the solution. The flask is evacuated and backfilled with hydrogen gas (H₂), and the reaction is stirred vigorously under a hydrogen atmosphere (typically a balloon). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to prevent over-reduction to the alkane. Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the solvent is evaporated under reduced pressure to yield (Z)-Hept-5-en-1-ol.
-
-
Complete Hydrogenation (Alkane Formation): Using a more active catalyst like palladium on carbon (Pd/C) results in the complete reduction of the alkyne to the corresponding alkane, Heptan-1-ol.
-
Experimental Protocol: this compound (1 eq.) is dissolved in a solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added. The mixture is subjected to a hydrogen atmosphere (e.g., using a Parr hydrogenator) at a pressure of 1-4 atm and stirred at room temperature until hydrogen uptake ceases. The catalyst is then filtered off, and the solvent is removed to give Heptan-1-ol.
-
| Reaction | Catalyst | Product | Typical Yield | Reference |
| Partial Hydrogenation | Lindlar's Catalyst | (Z)-Hept-5-en-1-ol | >95% | [1][2] |
| Complete Hydrogenation | 10% Pd/C | Heptan-1-ol | Quantitative | [1] |
Hydration
The addition of water across the triple bond of this compound leads to the formation of a ketone. Due to the internal nature of the alkyne, a mixture of two regioisomeric ketones is expected.
-
Oxymercuration-Demercuration: This method follows Markovnikov's rule and is effective for the hydration of alkynes.
-
Experimental Protocol: To a solution of this compound (1 eq.) in aqueous tetrahydrofuran (B95107) (THF), mercury(II) sulfate (B86663) (HgSO₄, catalytic amount) and sulfuric acid (H₂SO₄, catalytic amount) are added. The mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched, and the organomercury intermediate is reduced in situ with sodium borohydride (B1222165) (NaBH₄) in an alkaline medium. Workup involves extraction with an organic solvent, followed by drying and purification by column chromatography to isolate the resulting ketones.
-
-
Hydroboration-Oxidation: This two-step procedure results in anti-Markovnikov addition of water across the triple bond. For an internal alkyne like this compound, this will also lead to a mixture of ketones. The use of a bulky borane (B79455) reagent like disiamylborane (B86530) is often employed to control the reaction.[3][4]
-
Experimental Protocol: this compound (1 eq.) is dissolved in an anhydrous ether solvent like THF. A solution of disiamylborane (prepared in situ from 2-methyl-2-butene (B146552) and borane-dimethyl sulfide (B99878) complex) is added at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours. The resulting vinylborane (B8500763) is then oxidized by the addition of aqueous sodium hydroxide (B78521) followed by the slow, dropwise addition of 30% hydrogen peroxide at 0 °C. After stirring for a few hours at room temperature, the mixture is worked up by extraction and purified to yield the ketone products.[3][5]
-
| Reaction | Reagents | Product(s) | Typical Yield | Reference |
| Oxymercuration-Demercuration | 1. HgSO₄, H₂SO₄, H₂O/THF 2. NaBH₄ | Heptan-5-on-1-ol & Heptan-2-one | Moderate to Good | [6][7] |
| Hydroboration-Oxidation | 1. Disiamylborane, THF 2. H₂O₂, NaOH | Heptan-5-on-1-ol & Heptan-2-one | Good to Excellent | [3][4][5] |
Halogenation
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the triple bond of this compound proceeds readily. The reaction can be controlled to give either the dihaloalkene or the tetrahaloalkane.
-
Addition of one equivalent of Halogen: This leads to the formation of a mixture of (E)- and (Z)-5,6-dihalohept-5-en-1-ol. The anti-addition product is typically favored.
-
Experimental Protocol: To a solution of this compound (1 eq.) in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), a solution of one equivalent of bromine in the same solvent is added dropwise at 0 °C. The disappearance of the bromine color indicates the progress of the reaction. The solvent is then removed under reduced pressure to yield the dihaloalkene product.
-
| Reaction | Reagents | Product | Typical Yield | Reference |
| Bromination (1 eq.) | Br₂, CCl₄ | (E/Z)-5,6-Dibromohept-5-en-1-ol | Good | [8] |
Oxidative Cleavage
Ozonolysis of the alkyne in this compound results in the cleavage of the triple bond to form two carboxylic acids.
-
Experimental Protocol: A solution of this compound in an inert solvent such as dichloromethane or methanol is cooled to -78 °C. A stream of ozone (O₃) is bubbled through the solution until a blue color persists, indicating the presence of excess ozone. The reaction mixture is then purged with an inert gas (e.g., nitrogen or argon) to remove the excess ozone. The ozonide intermediate is worked up under oxidative conditions, typically by the addition of hydrogen peroxide (H₂O₂). After workup and purification, the products are 4-hydroxybutanoic acid and propanoic acid.[9][10][11][12]
| Reaction | Reagents | Products | Typical Yield | Reference |
| Ozonolysis | 1. O₃, CH₂Cl₂/-78 °C 2. H₂O₂ | 4-Hydroxybutanoic acid & Propanoic acid | Good | [9][10][11][12] |
Coupling Reactions
The alkyne group, although internal, can participate in certain coupling reactions, though it is generally less reactive than terminal alkynes. For many coupling reactions, this compound would first need to be isomerized to the terminal alkyne, Hept-6-yn-1-ol. However, for the purpose of this guide on the direct reactivity, we will focus on reactions where the internal alkyne could potentially be used, or where a related terminal alkyne protocol is highly relevant.
-
Sonogashira Coupling: While the classic Sonogashira coupling involves a terminal alkyne, modifications exist for the coupling of internal alkynes, though these are less common. A more practical approach for incorporating the heptynol moiety via Sonogashira coupling would be to use a terminal alkyne precursor. A general protocol for a related terminal alkyne is provided for context.[3][13]
-
Illustrative Protocol (for a terminal alkyne): To a solution of an aryl halide (e.g., iodobenzene, 1 eq.) and a terminal alkyne (1.2 eq.) in a solvent such as triethylamine (B128534) or a mixture of THF and an amine, a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are added. The reaction is stirred under an inert atmosphere at room temperature or with gentle heating until completion. The reaction mixture is then filtered, the solvent removed, and the product purified by column chromatography.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry": Similar to the Sonogashira coupling, the most common form of this reaction utilizes a terminal alkyne. The internal alkyne of this compound is not suitable for the standard CuAAC reaction. However, a protocol for the highly efficient reaction of a terminal alkyne is presented below to illustrate its utility in bioconjugation and materials science.[14][15][16][17]
-
Illustrative Protocol (for a terminal alkyne): To a solution of a terminal alkyne (1 eq.) and an organic azide (B81097) (e.g., benzyl (B1604629) azide, 1 eq.) in a solvent system such as a t-BuOH/H₂O mixture, a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, e.g., 1 mol%) and sodium ascorbate (B8700270) (e.g., 5 mol%) in water is added. The reaction mixture is stirred at room temperature. The reaction is often complete within a few hours and gives high yields of the 1,4-disubstituted 1,2,3-triazole product.[14][15][16][17]
-
Visualizations
Experimental Workflow for Hydrogenation
Caption: Workflow for the selective hydrogenation of this compound.
Signaling Pathway for Oxymercuration-Demercuration
Caption: Key steps in the oxymercuration-demercuration of this compound.
Conclusion
The alkyne group in this compound provides a rich platform for a diverse array of chemical transformations. Through reactions such as hydrogenation, hydration, halogenation, and oxidative cleavage, a wide range of functional groups can be introduced, making this molecule a versatile precursor in multistep syntheses. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals in the field of drug development and organic synthesis, enabling the effective utilization of this compound in the creation of novel and complex molecules. Further exploration into less common, yet potentially valuable, reactions of this internal alkyne will undoubtedly continue to expand its synthetic utility.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. brainly.in [brainly.in]
- 9. Ozonolysis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Hept-5-yn-1-ol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
Hept-5-yn-1-ol is a flammable liquid and should be handled with care. The following table summarizes its known physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | LookChem[1] |
| Molecular Weight | 112.17 g/mol | PubChem[2] |
| Boiling Point | 87.5-88.5 °C (at 10 Torr) | LookChem[1] |
| Density (Predicted) | 0.898 ± 0.06 g/cm³ | LookChem[1] |
| XLogP3 | 1.3 | LookChem[1] |
Hazard Identification and GHS Classification
Based on notifications to the European Chemicals Agency (ECHA), this compound is classified as a flammable liquid and a skin irritant.[3]
Warning! According to the classification provided by companies to ECHA in CLP notifications this substance is a flammable liquid and vapour and causes skin irritation.[3]
Due to the lack of a complete SDS, a full GHS classification, including other potential hazards such as eye irritation, respiratory toxicity, or long-term health effects, is not available.
Handling and Storage Precautions
Given its flammability and potential for skin irritation, the following general handling and storage precautions are recommended. These are based on best practices for handling similar chemicals and should be adapted to specific laboratory conditions.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools and equipment.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Avoid inhalation of vapors.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from oxidizing agents and incompatible materials.
First Aid Measures
In the absence of a specific SDS, the following are general first-aid recommendations for exposure to flammable and skin-irritating liquids:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Firefighting Measures
This compound is a flammable liquid.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols
Detailed experimental protocols for the safe handling of this compound are not publicly available. It is imperative that researchers develop and validate their own standard operating procedures (SOPs) based on a thorough risk assessment for their specific experimental setup.
The following diagram illustrates a general workflow for handling a chemical spill, which should be adapted for this compound based on its properties.
Mandatory Visualization
As detailed signaling pathways or specific experimental workflows for this compound are not available, the above Graphviz diagram illustrates a logical relationship for a critical safety protocol. The color palette and design specifications adhere to the user's requirements.
Conclusion
While this compound is a commercially available chemical, comprehensive public data on its toxicology and specific handling protocols are limited. The available information indicates that it is a flammable liquid and a skin irritant, necessitating careful handling in a controlled laboratory environment. All users must perform their own risk assessments and establish safe work practices. It is strongly recommended to obtain a detailed Safety Data Sheet from the chemical supplier before use.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Hept-5-yn-1-ol from 1-bromo-pent-3-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, multi-step synthetic protocol for the preparation of hept-5-yn-1-ol, a valuable building block in organic synthesis, starting from 1-bromo-pent-3-ene. The described pathway involves a series of robust and well-established chemical transformations, including Grignard reagent formation, epoxide ring-opening, alcohol protection, alkene bromination, double dehydrobromination to form an alkyne, and a final deprotection step.
The protocols provided herein are detailed to ensure reproducibility and include tabulated data for easy reference and comparison of reaction parameters and expected outcomes.
Overall Synthetic Scheme
The synthesis of this compound from 1-bromo-pent-3-ene is accomplished through a five-step sequence:
-
Grignard Reaction: Formation of pent-3-enylmagnesium bromide followed by a nucleophilic attack on ethylene (B1197577) oxide to yield hept-5-en-1-ol (B11972973).
-
Protection: The hydroxyl group of hept-5-en-1-ol is protected as a tert-butyldimethylsilyl (TBDMS) ether.
-
Bromination: The double bond of the protected alcohol is brominated to afford a vicinal dibromide.
-
Alkyne Formation: A double dehydrobromination reaction of the vicinal dibromide using a strong base yields the desired alkyne functionality.
-
Deprotection: Removal of the TBDMS protecting group to furnish the final product, this compound.
Figure 1: Overall synthetic route from 1-bromo-pent-3-ene to this compound.
Experimental Protocols and Data
Step 1: Synthesis of Hept-5-en-1-ol
This step involves the formation of a Grignard reagent from 1-bromo-pent-3-ene and its subsequent reaction with ethylene oxide. The reaction extends the carbon chain by two carbons and introduces a primary alcohol functionality.[1][2]
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromo-pent-3-ene (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of ethylene oxide (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution while cooling the flask in an ice bath.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude alcohol product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Parameter | Value |
| Starting Material | 1-bromo-pent-3-ene |
| Reagents | Magnesium, Ethylene oxide |
| Solvent | Anhydrous THF |
| Reaction Time | 4-6 hours |
| Temperature | 0 °C to Room Temperature |
| Work-up | Saturated aq. NH₄Cl |
| Purification | Column Chromatography |
| Typical Yield | 60-70% |
Table 1: Reaction parameters for the synthesis of Hept-5-en-1-ol.
Step 2: Protection of Hept-5-en-1-ol
The primary alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent interference in subsequent steps.[3]
Protocol:
-
To a solution of hept-5-en-1-ol (1.0 equivalent) in anhydrous dimethylformamide (DMF), add imidazole (2.5 equivalents).
-
To this stirred solution, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature overnight, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude TBDMS-protected alcohol can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | Hept-5-en-1-ol |
| Reagents | TBDMSCl, Imidazole |
| Solvent | Anhydrous DMF |
| Reaction Time | 12-16 hours |
| Temperature | Room Temperature |
| Work-up | Water quench, ether extraction |
| Purification | Column Chromatography (if needed) |
| Typical Yield | >95% |
Table 2: Reaction parameters for the TBDMS protection of Hept-5-en-1-ol.
Step 3: Bromination of ((Hept-5-en-1-yl)oxy)(tert-butyl)dimethylsilane
The alkene is converted to a vicinal dibromide through the addition of bromine.[4][5]
Protocol:
-
Dissolve the TBDMS-protected hept-5-en-1-ol (1.0 equivalent) in dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of bromine (1.0 equivalent) in CH₂Cl₂ dropwise to the stirred solution. The characteristic orange color of bromine should disappear upon addition.
-
Continue stirring at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude dibromide, which is typically used in the next step without further purification.
| Parameter | Value |
| Starting Material | TBDMS-protected Hept-5-en-1-ol |
| Reagent | Bromine (Br₂) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Time | 1-2 hours |
| Temperature | 0 °C |
| Work-up | Saturated aq. Na₂S₂O₃ |
| Purification | None (used directly in next step) |
| Typical Yield | Quantitative (crude) |
Table 3: Reaction parameters for the bromination of the TBDMS-protected alkene.
Step 4: Synthesis of ((Hept-5-yn-1-yl)oxy)(tert-butyl)dimethylsilane
The vicinal dibromide undergoes a double dehydrobromination to form the alkyne using a strong base.[6][7][8]
Protocol:
-
In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense ammonia (B1221849) (NH₃).
-
Add sodium metal (3.0 equivalents) in small pieces to the liquid ammonia with vigorous stirring. A catalytic amount of iron(III) nitrate (B79036) can be added to initiate the formation of sodium amide (indicated by a color change from blue to gray).
-
To the resulting suspension of sodium amide, add a solution of the crude dibromide (1.0 equivalent) in a minimal amount of anhydrous THF dropwise.
-
Stir the reaction mixture for 2-4 hours at the reflux temperature of liquid ammonia (-33 °C).
-
Carefully quench the reaction by the slow addition of solid ammonium chloride.
-
Allow the ammonia to evaporate overnight.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | Dibromo-TBDMS-protected Heptan-1-ol |
| Reagent | Sodium Amide (NaNH₂) |
| Solvent | Liquid Ammonia (NH₃), THF |
| Reaction Time | 2-4 hours |
| Temperature | -33 °C |
| Work-up | NH₄Cl quench, evaporation of NH₃ |
| Purification | Column Chromatography |
| Typical Yield | 70-80% |
Table 4: Reaction parameters for the double dehydrobromination.
Step 5: Deprotection to this compound
The TBDMS protecting group is removed to yield the final product.[9][10][11]
Protocol:
-
Dissolve the TBDMS-protected this compound (1.0 equivalent) in anhydrous THF.
-
Add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.1-1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
| Parameter | Value |
| Starting Material | TBDMS-protected this compound |
| Reagent | Tetrabutylammonium fluoride (TBAF) |
| Solvent | Anhydrous THF |
| Reaction Time | 1-4 hours |
| Temperature | 0 °C to Room Temperature |
| Work-up | Water quench, DCM extraction |
| Purification | Column Chromatography |
| Typical Yield | 90-99% |
Table 5: Reaction parameters for the deprotection of the TBDMS ether.
Visualized Experimental Workflow
Figure 2: A step-by-step workflow for the synthesis of this compound.
References
- 1. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 2. brainly.in [brainly.in]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: Purification of Hept-5-yn-1-ol by Vacuum Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Hept-5-yn-1-ol using vacuum fractional distillation. This method is particularly suited for separating this compound from high-boiling impurities that may be present after synthesis, such as unreacted silyl-protected starting materials.
Introduction
This compound is a valuable building block in organic synthesis. Its purity is crucial for the success of subsequent reactions. Fractional distillation is a powerful technique for purifying liquids based on differences in their boiling points.[1] For compounds with high boiling points, such as this compound, performing the distillation under reduced pressure (vacuum fractional distillation) is advantageous as it lowers the boiling point, preventing potential thermal decomposition and reducing energy costs.
Data Presentation
A summary of the key physical properties of this compound and a potential common impurity, the silyl (B83357) ether precursor, are presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₂O | 112.17 | 87.5-88.5 @ 10 Torr[2] |
| tert-butyl(hept-5-yn-1-yloxy)dimethylsilane | C₁₃H₂₆OSi | 226.44 | Estimated > this compound |
Experimental Protocol: Vacuum Fractional Distillation of this compound
This protocol outlines the steps for purifying crude this compound containing higher-boiling impurities.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks (multiple)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump
-
Manometer or vacuum gauge
-
Cold trap (recommended)
-
Stir bar
-
Glass wool or boiling chips
-
Clamps and stands
-
Heat-resistant tape or insulation material
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Apparatus Assembly:
-
Set up the distillation apparatus in a fume hood.
-
Place a stir bar in a clean, dry round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).
-
Add the crude this compound to the flask.
-
Connect the fractionating column to the round-bottom flask. For efficient separation, a column with a high number of theoretical plates is recommended.
-
Place the distillation head on top of the fractionating column.
-
Insert a thermometer with its adapter into the distillation head, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.
-
Connect the condenser to the distillation head and a receiving flask via the vacuum adapter. Use multiple receiving flasks to collect different fractions.
-
Secure all joints with clamps.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump.
-
Connect the condenser to a circulating coolant source.
-
-
Distillation Process:
-
Turn on the cooling water for the condenser.
-
Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer. A pressure of approximately 10 Torr is a good starting point based on the available boiling point data.
-
Once the desired pressure is reached and stable, begin heating the distillation flask using the heating mantle.
-
Set the stirrer to a moderate speed to ensure smooth boiling.
-
Observe the mixture. As it heats, you will see a ring of condensate slowly rising through the fractionating column.
-
The temperature at the distillation head will remain low initially. As the vapor of the most volatile component reaches the thermometer, the temperature will rise and then stabilize. This first fraction will likely contain any low-boiling impurities or residual solvents. Collect this in the first receiving flask.
-
After the low-boiling fraction has been collected, the temperature may drop slightly. Increase the heat to the distillation flask to distill the main product, this compound.
-
Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound at the applied pressure (e.g., 87.5-88.5 °C at 10 Torr).[2] This is your purified product.
-
Once the main fraction has been collected, the temperature at the distillation head will likely drop again or may start to rise to a much higher temperature if a significant amount of high-boiling impurity is present. At this point, stop the distillation.
-
Turn off the heating mantle and allow the system to cool down completely before slowly and carefully releasing the vacuum.
-
The high-boiling impurities will remain in the distillation flask.
-
-
Analysis:
-
Analyze the collected fractions (e.g., by GC, NMR) to determine their purity.
-
Safety Precautions:
-
No specific safety data for this compound was found. It should be handled with caution. Assume it is a flammable liquid and potentially harmful.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ensure all glassware is free of cracks and stars, especially when working under vacuum.
-
Use a safety shield.
-
Never heat a closed system.
-
Be aware of the potential for peroxide formation in alkynes. If the material has been stored for a prolonged period, it should be tested for peroxides.
Diagrams
Caption: Workflow for the purification of this compound by vacuum fractional distillation.
Caption: Diagram of a standard vacuum fractional distillation apparatus.
References
Application Note: A Detailed Protocol for the Synthesis of Hept-5-yn-1-ol
Introduction
Hept-5-yn-1-ol is a valuable bifunctional molecule in organic synthesis, incorporating both a terminal alkyne and a primary alcohol. This structure allows for orthogonal functionalization, making it a versatile building block for the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. This document provides a detailed experimental protocol for the synthesis of this compound via the alkylation of an acetylide anion, a robust and widely applicable method for carbon-carbon bond formation.[1][2] The protocol is designed for researchers in organic chemistry and drug development, offering a step-by-step guide from starting materials to the purified product.
General Principle
The synthesis is accomplished in a three-step sequence starting from commercially available 4-bromo-1-butanol (B1194514):
-
Protection: The hydroxyl group of 4-bromo-1-butanol is protected as a tetrahydropyranyl (THP) ether to prevent it from interfering with the subsequent organometallic reaction.
-
Alkylation: Propyne (B1212725) is deprotonated using a strong base (n-butyllithium) to form a potent nucleophile, the propynylide anion. This anion then displaces the bromide from the protected 4-bromobutanol in a classic SN2 reaction to form the carbon skeleton of the target molecule.[1][3]
-
Deprotection: The THP protecting group is removed under mild acidic conditions to reveal the primary alcohol, yielding the final product, this compound.
Experimental Protocol
Materials and Reagents
-
4-bromo-1-butanol
-
3,4-Dihydropyran (DHP)
-
Pyridinium (B92312) p-toluenesulfonate (PPTS)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Propyne (condensed)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Hydrochloric acid (HCl), 2 M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether (Et₂O)
-
Hexanes
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Part A: Synthesis of 2-((4-bromobutyl)oxy)tetrahydro-2H-pyran
-
To a solution of 4-bromo-1-butanol (1.0 eq) in anhydrous dichloromethane (0.5 M) at 0 °C, add 3,4-dihydropyran (1.2 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.02 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Part B: Synthesis and Purification of this compound
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a nitrogen inlet.
-
Cool the flask to -78 °C and condense propyne gas (approx. 1.5 eq) into the flask containing anhydrous tetrahydrofuran (0.4 M).
-
Slowly add n-butyllithium (1.4 eq, 2.5 M in hexanes) to the propyne solution at -78 °C. Stir the resulting milky white suspension for 30 minutes.
-
Add a solution of 2-((4-bromobutyl)oxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise to the lithium propynylide suspension.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Add 2 M HCl solution and stir the mixture vigorously for 2-3 hours at room temperature to effect deprotection of the THP ether. Monitor by TLC.
-
Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford pure this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 58944-42-6[4][5] |
| Molecular Formula | C₇H₁₂O[4][5] |
| Molecular Weight | 112.17 g/mol [4][5] |
| Appearance | Colorless liquid |
| Boiling Point | 87.5-88.5 °C (at 10 Torr)[4] |
| Density (Predicted) | 0.898 ± 0.06 g/cm³[4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.68 (t, 2H), 2.21 (m, 2H), 1.78 (t, 3H), 1.65 (m, 2H), 1.58 (m, 2H), 1.45 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 79.8, 75.1, 62.2, 31.5, 25.0, 15.6, 3.5 |
| IR (neat, cm⁻¹) | 3330 (br, O-H), 2935, 2860 (C-H), 2245 (w, C≡C), 1050 (C-O) |
| Mass Spec (EI, m/z) | 112 [M⁺], 95, 81, 67 |
Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
References
Application Notes and Protocols for Hept-5-yn-1-ol in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hept-5-yn-1-ol is a versatile bifunctional molecule containing a terminal alkyne and a primary alcohol. The terminal alkyne group makes it an excellent substrate for click chemistry reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[1] This reaction is known for its high efficiency, selectivity, and biocompatibility, making it a powerful tool in various scientific disciplines.[2][3] The primary alcohol functionality allows for further derivatization, enabling the attachment of this compound to a wide range of molecules and surfaces.
These application notes provide an overview of the utility of this compound in click chemistry and detailed protocols for its use in bioconjugation, drug discovery, and materials science.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in experimental design.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [4] |
| Molecular Weight | 112.17 g/mol | [4] |
| CAS Number | 58944-42-6 | [4] |
| Boiling Point | 87.5-88.5 °C (at 10 Torr) | [4] |
| Density (Predicted) | 0.898±0.06 g/cm³ | [4] |
| LogP | 1.17230 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
Applications in Click Chemistry
The unique structure of this compound lends itself to a variety of applications where the principles of click chemistry are leveraged for efficient molecular assembly.
Bioconjugation
The bioorthogonal nature of the azide-alkyne cycloaddition makes this compound a valuable tool for labeling and modifying biological molecules such as proteins, peptides, and nucleic acids.[1] The hydroxyl group can be functionalized to introduce reactive handles for attachment to the biomolecule of interest, while the alkyne serves as a point of conjugation for azide-modified probes, tags, or drug molecules.
Drug Discovery
In drug discovery, click chemistry is employed for the rapid synthesis of compound libraries and for lead optimization.[5][6] this compound can be used as a building block to construct novel molecular scaffolds. The resulting triazole ring, formed via the click reaction, is a stable and often biologically relevant isostere for other functional groups.[5]
Materials Science and Surface Functionalization
The ability to form robust covalent bonds under mild conditions makes click chemistry ideal for surface modification and polymer synthesis.[7] this compound can be immobilized on surfaces to introduce alkyne functionalities, which can then be used to attach a variety of molecules to tailor the surface properties for applications in biosensors, chromatography, and smart materials.[3]
Experimental Protocols
The following are detailed protocols for the use of this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
General Workflow for CuAAC Reactions
The general workflow for a CuAAC reaction involves the preparation of reactants, the click reaction itself, and subsequent purification and analysis of the product.
General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Protocol 1: Small Molecule Synthesis via CuAAC
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide.
Materials:
-
This compound
-
Azide-containing compound (e.g., benzyl (B1604629) azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., a mixture of water and t-butanol, or DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the azide-containing compound (1.0-1.2 eq) in the chosen solvent system (e.g., t-butanol/water 1:1).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of the copper catalyst by premixing CuSO₄·5H₂O (e.g., 0.1 M in water) and the ligand (e.g., 0.2 M THPTA in water).
-
Add the copper catalyst solution to the reaction mixture to achieve a final copper concentration of 1-5 mol%.
-
Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture to achieve a final concentration of 5-10 mol%.
-
Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired triazole.
Protocol 2: Bioconjugation to a Protein
This protocol outlines a general method for labeling a protein containing an azide-functionalized amino acid with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare a stock solution of this compound in a water-miscible solvent such as DMSO.
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the this compound stock solution to the protein solution to a final concentration of 10-50 molar excess relative to the protein.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a premixed catalyst solution of CuSO₄·5H₂O (e.g., 20 mM) and THPTA (e.g., 100 mM) in water.
-
Add the premixed catalyst solution to the protein-alkyne mixture to a final copper concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Remove the excess reagents and copper catalyst by a desalting column or dialysis against a suitable buffer.
-
Analyze the labeled protein by SDS-PAGE, mass spectrometry, or other relevant techniques.
Quantitative Data
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |
| Propargyl alcohol | Benzyl azide | CuSO₄, Sodium Ascorbate | tBuOH/H₂O | 12 | >95 |
| Phenylacetylene | 1-Azidohexane | CuI, DIPEA | THF | 8 | 92 |
| This compound | Representative Aliphatic Azide | CuSO₄, Sodium Ascorbate, THPTA | H₂O/DMSO | 1-4 | >90 (Expected) |
| This compound | Representative Aromatic Azide | CuSO₄, Sodium Ascorbate, TBTA | tBuOH/H₂O | 4-12 | >85 (Expected) |
Signaling Pathway and Workflow Diagrams
CuAAC Catalytic Cycle
The mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition involves a catalytic cycle with several key intermediates.
Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Workflow for Surface Functionalization
This diagram illustrates the logical steps for modifying a surface with this compound and subsequent click reaction.
Logical workflow for surface functionalization using this compound and click chemistry.
Conclusion
This compound is a valuable reagent for click chemistry applications due to its terminal alkyne and versatile hydroxyl group. The provided protocols offer a starting point for researchers to utilize this molecule in a range of synthetic endeavors, from small molecule synthesis to complex bioconjugation and materials science applications. While specific quantitative data for this compound is limited, the high efficiency of CuAAC reactions with similar alkynes suggests that high yields can be expected under optimized conditions. As with any chemical reaction, optimization of parameters such as solvent, catalyst, and temperature may be necessary to achieve the best results for a specific application.
References
- 1. WO2011037973A1 - "click" nanoparticle conjugates - Google Patents [patents.google.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. broadpharm.com [broadpharm.com]
- 4. This compound|lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cas 63478-76-2,6-Heptyn-1-ol | lookchem [lookchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of Hept-5-yn-1-ol for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a cornerstone of modern chemical biology and drug development, enabling the covalent linkage of molecules to impart novel functions.[1][2] Among the most powerful bioconjugation techniques is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction known for its high efficiency, specificity, and biocompatibility.[3][4][5][6] This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[5][7]
Hept-5-yn-1-ol is a versatile building block for bioconjugation due to its terminal alkyne group, which can participate in click chemistry, and a primary alcohol that allows for straightforward chemical modification. This document provides detailed protocols for the derivatization of this compound to an azide-functionalized intermediate and its subsequent bioconjugation to a model protein, Bovine Serum Albumin (BSA).
Derivatization of this compound to 7-azidohept-5-yne
The conversion of this compound to an azide-functionalized molecule is a two-step process. First, the hydroxyl group is converted to a good leaving group, typically a tosylate. Second, the tosylate is displaced by an azide ion via nucleophilic substitution.
Logical Workflow for Derivatization
Caption: Workflow for the conversion of this compound to 7-azidohept-5-yne.
Experimental Protocols
Protocol 1: Synthesis of Hept-5-yn-1-yl tosylate
This protocol is adapted from a general procedure for alcohol tosylation.[3] All reactions should be carried out under anhydrous conditions in flame-dried glassware under a nitrogen atmosphere.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine (B92270)
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottomed flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add anhydrous pyridine (1.5 eq.) to the solution. If using, add a catalytic amount of DMAP (0.05 eq.).
-
In a separate container, dissolve p-Toluenesulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield Hept-5-yn-1-yl tosylate.
Protocol 2: Synthesis of 7-azidohept-5-yne
Materials:
-
Hept-5-yn-1-yl tosylate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottomed flask, dissolve Hept-5-yn-1-yl tosylate (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (1.5 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with deionized water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 7-azidohept-5-yne can be purified by flash column chromatography if necessary.
Quantitative Data: Derivatization and Bioconjugation
The following table summarizes representative quantitative data for the derivatization and subsequent bioconjugation. Note that yields and degree of labeling can vary based on reaction conditions and the specific biomolecule.
| Parameter | Value | Notes |
| Derivatization Yields | ||
| Hept-5-yn-1-yl tosylate | ~85-95% | Yield after purification. |
| 7-azidohept-5-yne | ~70-90% | Yield after purification. |
| Bioconjugation Parameters | ||
| Protein Concentration | 1-5 mg/mL | Typical concentration for labeling experiments.[8] |
| Alkyne-probe:Protein Molar Ratio | 10:1 to 50:1 | Excess probe is used to drive the reaction.[5] |
| Degree of Labeling (DOL) on BSA | 1-3 | Determined by UV-Vis spectrophotometry or Mass Spectrometry.[3] |
| Reaction Time for Bioconjugation | 1-2 hours | At room temperature for quantitative yields.[9] |
Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound (or the azide of its derivative) can be conjugated to a biomolecule containing the complementary functional group. The following protocol describes the conjugation of an alkyne-modified protein with an azide-containing dye, which is analogous to conjugating an azide-modified protein with this compound.
Experimental Workflow for CuAAC Bioconjugation
Caption: Workflow for the CuAAC bioconjugation of a protein.
Protocol 3: CuAAC Labeling of an Azide-Modified Protein with this compound
This protocol is a general guide for labeling proteins using CuAAC.[8][9][10]
Materials:
-
Azide-modified Bovine Serum Albumin (BSA-N₃) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Stock solution of Copper(II) Sulfate (CuSO₄) (e.g., 20 mM in water)
-
Stock solution of a copper-stabilizing ligand, e.g., THPTA (e.g., 50 mM in water)
-
Freshly prepared stock solution of a reducing agent, e.g., Sodium Ascorbate (e.g., 100 mM in water)
-
DMSO (for dissolving this compound if needed)
-
Purification system (e.g., dialysis cassettes, size exclusion chromatography column)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. The final protein concentration should typically be between 1-5 mg/mL.
-
To the azide-modified protein solution, add this compound. A 10-50 fold molar excess of the alkyne is recommended. If this compound is not water-soluble, it can be pre-dissolved in a small amount of DMSO. The final DMSO concentration should be kept low (<5%) to avoid protein denaturation.
-
Prepare the catalyst premix: combine the CuSO₄ stock solution with the THPTA ligand stock solution. A 1:5 molar ratio of Cu:ligand is often used.[9] Let this mixture stand for a few minutes.
-
Add the catalyst premix to the protein-alkyne mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be around 1-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours.
-
After the reaction, remove the excess reagents and catalyst. This can be achieved by dialysis against a suitable buffer, or by using size exclusion chromatography (e.g., a desalting column).
-
The resulting bioconjugate can be analyzed by methods such as SDS-PAGE to observe the mass shift, and UV-Vis or mass spectrometry to determine the degree of labeling.
Applications
The derivatization of biomolecules with this compound opens up numerous applications in research and therapeutics:
-
Protein Labeling: Covalently attaching fluorescent dyes or biotin (B1667282) to proteins for detection and imaging.[11]
-
Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to antibodies for targeted cancer therapy.[1][5][6][12] The alkyne group serves as a handle for attaching the drug payload.
-
Proteomics: Labeling of proteins in complex mixtures or cell lysates for identification and quantification.[13]
-
Material Science: Immobilizing proteins onto surfaces or nanoparticles functionalized with azides.
By providing a versatile and reactive handle for click chemistry, the derivatization of this compound is a valuable tool for the creation of sophisticated bioconjugates.
References
- 1. Hept-5-en-1-yne | C7H10 | CID 54173839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative fluorescence labeling of aldehyde-tagged proteins for single-molecule imaging | Springer Nature Experiments [experiments.springernature.com]
- 12. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 13. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Hept-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed reactions utilizing Hept-5-yn-1-ol, a versatile building block in organic synthesis. The methodologies outlined below are applicable to the synthesis of complex molecules, including intermediates for pharmaceutical development.
Introduction
Palladium catalysis is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, with its terminal alkyne and primary alcohol functionalities, is an ideal substrate for a variety of palladium-catalyzed transformations, including intramolecular cyclizations and cross-coupling reactions. These reactions offer pathways to valuable heterocyclic structures and functionalized acyclic compounds.
Key Applications of this compound in Palladium-Catalyzed Reactions
Two primary classes of palladium-catalyzed reactions involving this compound are highlighted in these notes:
-
Intramolecular Hydroalkoxylation (Wacker-type Cyclization): The internal alkyne of this compound can undergo an intramolecular nucleophilic attack by the hydroxyl group, catalyzed by a palladium(II) species. This reaction typically proceeds via a 6-endo-dig cyclization to yield a substituted dihydropyran, a common structural motif in natural products and bioactive molecules.
-
Sonogashira Coupling: The terminal alkyne of a protected this compound can be coupled with aryl or vinyl halides in a classic Sonogashira reaction. This powerful C-C bond-forming reaction is widely used to construct complex molecular scaffolds.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for analogous palladium-catalyzed reactions, providing a starting point for the optimization of reactions with this compound.
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Intramolecular Hydroalkoxylation | Pd(OAc)₂ (5 mol%) | None | None | Toluene (B28343) | 80 | 12 | Up to 85% |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ (2 mol%) | PPh₃ | Et₃N | THF | RT | 4 | Up to 95% |
| Sonogashira Coupling (Cu-free) | Pd(OAc)₂ (1 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 16 | Up to 90% |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Hydroalkoxylation of this compound
This protocol describes the synthesis of 2-ethyl-6-methyl-3,4-dihydro-2H-pyran via a Wacker-type cyclization of this compound.
Reaction Scheme:
Caption: Intramolecular cyclization of this compound.
Materials:
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq).
-
Add anhydrous toluene (5 mL) to dissolve the substrate.
-
In a separate vial, weigh palladium(II) acetate (0.05 mmol, 0.05 eq) and add it to the reaction flask.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-ethyl-6-methyl-3,4-dihydro-2H-pyran.
Protocol 2: Sonogashira Coupling of a Protected this compound Derivative with an Aryl Halide
This protocol outlines the coupling of a silyl-protected this compound with an aryl iodide. The hydroxyl group is protected to prevent side reactions.
Workflow Diagram:
Caption: Workflow for Sonogashira coupling of this compound.
Materials:
-
tert-Butyldimethylsilyl (TBDMS) protected this compound
-
Aryl iodide (e.g., iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (B128534) (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 0.02 eq), CuI (0.04 mmol, 0.04 eq), and PPh₃ (0.08 mmol, 0.08 eq).
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (2 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the TBDMS-protected this compound (1.2 mmol, 1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 2-6 hours), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled product.
-
If desired, deprotect the silyl (B83357) ether using standard conditions (e.g., TBAF in THF) to afford the free alcohol.
Signaling Pathways and Logical Relationships
The catalytic cycle for the intramolecular hydroalkoxylation of this compound is depicted below. The reaction is initiated by the coordination of the palladium(II) catalyst to the alkyne.
Caption: Catalytic cycle for Wacker-type cyclization.
For the Sonogashira coupling, the generally accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper.
Caption: Sonogashira coupling catalytic cycles.
Hept-5-yn-1-ol: A Versatile Building Block for Natural Product Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hept-5-yn-1-ol is a bifunctional organic molecule featuring a primary alcohol and an internal alkyne. This unique combination of reactive sites makes it a potentially valuable, yet underutilized, building block in the synthesis of complex natural products. While direct applications in completed total syntheses are not extensively documented in publicly available literature, its structure offers a versatile scaffold for the construction of various molecular architectures commonly found in natural products, including macrocycles, heterocyclic systems, and stereochemically rich acyclic chains.
This document outlines the potential applications of this compound in natural product synthesis, providing detailed hypothetical protocols for key transformations and showcasing its utility as a synthetic precursor.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for planning synthetic transformations and purification procedures.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | --INVALID-LINK-- |
| Molecular Weight | 112.17 g/mol | --INVALID-LINK-- |
| Boiling Point | 87.5-88.5 °C (at 10 Torr) | --INVALID-LINK-- |
| Density | 0.898 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| LogP | 1.17230 | --INVALID-LINK-- |
| CAS Number | 58944-42-6 | --INVALID-LINK-- |
Potential Synthetic Applications & Protocols
The dual functionality of this compound allows for a variety of synthetic manipulations. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into a good leaving group for substitution reactions. The internal alkyne can undergo a wide range of transformations, including reduction to cis- or trans-alkenes, hydration, and participation in cycloaddition or coupling reactions.
Synthesis of Substituted Tetrahydrofurans
One potential application of this compound is in the synthesis of substituted tetrahydrofurans, a common motif in natural products. This can be achieved through an intramolecular cyclization.
Caption: Synthetic workflow for a substituted tetrahydrofuran.
Experimental Protocol: Hydration and Cyclization
-
Protection of the Alcohol: To a solution of this compound (1.0 eq) and imidazole (1.5 eq) in dry dichloromethane (B109758) (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portionwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield the TBDMS-protected ether.
-
Oxymercuration-Demercuration: To a suspension of mercury(II) sulfate (B86663) (0.1 eq) in a mixture of sulfuric acid and water, add the protected this compound (1.0 eq). Stir at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC). Quench the reaction by adding saturated aqueous NaHCO₃. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to give the crude ketone.
-
Deprotection and Cyclization: Dissolve the crude ketone in tetrahydrofuran (THF) and add tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 eq, 1M solution in THF). Stir at room temperature for 2 hours. Upon completion, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and stir for an additional 4 hours to facilitate cyclization. Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (B1210297), dry over Na₂SO₄, and purify by column chromatography to afford the substituted tetrahydrofuran.
Precursor to Acyclic Stereocenters via Stereoselective Reduction
This compound can serve as a precursor for creating vicinal stereocenters through stereoselective reduction of the alkyne to an alkene, followed by asymmetric dihydroxylation or epoxidation.
Caption: Pathways to acyclic stereocenters.
Experimental Protocol: Lindlar Reduction and Asymmetric Dihydroxylation
-
Lindlar Reduction (Z-alkene formation): A flask is charged with this compound (1.0 eq) and Lindlar's catalyst (5% by weight). The flask is evacuated and backfilled with hydrogen gas (using a balloon). The reaction is stirred vigorously in a solvent such as ethyl acetate at room temperature. The reaction progress is monitored by GC-MS or TLC. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated to give (Z)-Hept-5-en-1-ol.
-
Asymmetric Dihydroxylation (syn-diol formation): To a vigorously stirred mixture of t-butanol and water (1:1) at 0 °C, add AD-mix-β (commercially available). Once dissolved, add (Z)-Hept-5-en-1-ol (1.0 eq). Stir the reaction at 0 °C for 24 hours. Quench the reaction by adding solid sodium sulfite (B76179) and stir for another hour. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the chiral syn-diol.
Elaboration to Complex Polyketide Fragments
The alcohol functionality of this compound can be oxidized to an aldehyde, which can then be used in subsequent carbon-carbon bond-forming reactions, such as aldol (B89426) additions or Wittig reactions, to build up complex carbon skeletons reminiscent of polyketide natural products.
Caption: Elaboration of this compound to a polyketide-like fragment.
Experimental Protocol: Oxidation and Aldol Addition
-
Oxidation to Aldehyde: To a solution of this compound (1.0 eq) in dry DCM, add Dess-Martin periodinane (DMP, 1.5 eq). Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃. Stir until the layers are clear. Separate the layers and extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated to give the crude Hept-5-yn-1-al, which is often used immediately in the next step.
-
Aldol Addition: To a solution of diisopropylamine (B44863) (1.1 eq) in dry THF at -78 °C, add n-butyllithium (1.05 eq) and stir for 30 minutes. Then, add a solution of a ketone (e.g., acetone, 1.0 eq) in THF and stir for another hour. A solution of the crude Hept-5-yn-1-al in THF is then added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous NH₄Cl. The mixture is warmed to room temperature and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄, concentrated, and purified by column chromatography to yield the β-hydroxy ketone.
Conclusion
This compound represents a versatile and economically viable starting material for the synthesis of a variety of structural motifs found in natural products. Its bifunctional nature allows for selective manipulation of either the alcohol or the alkyne, providing access to complex chiral molecules through established and reliable synthetic methodologies. The protocols and pathways outlined above serve as a guide for researchers to explore the potential of this valuable, yet underexplored, building block in the pursuit of novel synthetic strategies for bioactive natural products.
Hept-5-yn-1-ol: A Versatile Precursor for the Synthesis of Heterocyclic Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hept-5-yn-1-ol, a readily accessible alkynol, has emerged as a valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. Its unique structural features, possessing both a hydroxyl group and an internal alkyne, allow for a variety of cyclization strategies to construct key heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active natural products and synthetic pharmaceuticals. This document provides an overview of the application of hept-a-5-yn-1-ol in heterocyclic synthesis and detailed protocols for key transformations.
Key Synthetic Applications
This compound can be transformed into various heterocyclic systems, primarily through intramolecular cyclization reactions. The hydroxyl group acts as an internal nucleophile, attacking the activated alkyne moiety. The regioselectivity of the cyclization (i.e., exo versus endo cyclization) can be controlled by the choice of catalyst and reaction conditions, leading to the formation of five- or six-membered rings. The most common applications involve the synthesis of substituted dihydropyrans, tetrahydropyrans, and other related oxygen-containing heterocycles.
Two primary strategies for the cyclization of this compound are:
-
Metal-Catalyzed Intramolecular Hydroalkoxylation: Transition metals, particularly gold and platinum complexes, are highly effective catalysts for activating the alkyne bond towards nucleophilic attack by the hydroxyl group. This methodology offers a powerful and atom-economical route to vinyl-substituted cyclic ethers.
-
Electrophilic Cyclization: Electrophiles, such as iodine, can induce cyclization by forming a halonium intermediate, which is then trapped by the intramolecular hydroxyl group. This approach leads to the formation of functionalized heterocyclic compounds bearing a halogen atom, which can be further modified.
Data Presentation
The following table summarizes the quantitative data for the synthesis of representative heterocyclic compounds from this compound, based on established methodologies for similar alkynols.
| Entry | Heterocyclic Product | Reaction Type | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Methyl-6-propyl-3,4-dihydro-2H-pyran | Gold-Catalyzed Hydroalkoxylation | Ph3PAuOTf | Dichloromethane (B109758) | 25 | >90 (estimated) |
| 2 | 2-(1-Iodoethylidene)-6-methyltetrahydrofuran | Iodocyclization | I2, NaHCO3 | Acetonitrile (B52724) | 25 | 85-95 (estimated) |
| 3 | 2-Methyl-6-propyl-tetrahydro-pyran | Two-step (Cyclization/Reduction) | 1. Ph3PAuOTf 2. H2, Pd/C | 1. DCM 2. Methanol | 25 | High (overall) |
Note: The yields are estimated based on reported efficiencies for analogous substrates in the literature, as specific data for this compound is not extensively published.
Experimental Protocols
Protocol 1: Gold-Catalyzed Synthesis of 2-Methyl-6-propyl-3,4-dihydro-2H-pyran
This protocol describes the gold-catalyzed intramolecular hydroalkoxylation of this compound to yield the corresponding dihydropyran.
Materials:
-
This compound
-
(Triphenylphosphine)gold(I) trifluoromethanesulfonate (B1224126) (Ph3PAuOTf)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add (triphenylphosphine)gold(I) trifluoromethanesulfonate (0.02 mmol, 2 mol%).
-
Stir the reaction mixture at room temperature (25 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-3 hours), concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired 2-methyl-6-propyl-3,4-dihydro-2H-pyran.
Protocol 2: Iodocyclization of this compound to 2-(1-Iodoethylidene)-6-methyltetrahydrofuran
This protocol details the electrophilic cyclization of this compound using molecular iodine to synthesize an iodinated tetrahydrofuran (B95107) derivative.
Materials:
-
This compound
-
Iodine (I2)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous Acetonitrile (MeCN)
-
Sodium thiosulfate (B1220275) solution (10% aqueous)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL), add sodium bicarbonate (2.0 mmol).
-
To this suspension, add a solution of iodine (1.2 mmol) in anhydrous acetonitrile (5 mL) dropwise at room temperature (25 °C).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding 10% aqueous sodium thiosulfate solution until the brown color of iodine disappears.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(1-iodoethylidene)-6-methyltetrahydrofuran.
Mandatory Visualizations
Caption: Synthetic pathways for heterocyclic compounds from this compound.
Caption: Logical workflow for the synthesis of heterocycles from this compound.
Disclaimer: The provided protocols are based on general methodologies and may require optimization for specific experimental setups. Appropriate safety precautions should be taken when handling all chemicals.
Application Note: A Step-by-Step Guide to the Characterization of Hept-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the characterization of Hept-5-yn-1-ol, a valuable building block in organic synthesis. The following protocols and data are intended to facilitate its unambiguous identification and quality assessment.
Physicochemical Properties
This compound is a colorless liquid with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| CAS Number | 58944-42-6 | [1] |
| Boiling Point | 87.5-88.5 °C at 10 Torr | |
| Density (Predicted) | 0.898 ± 0.06 g/cm³ | |
| LogP (Predicted) | 1.172 |
Spectroscopic Characterization Workflow
A systematic approach is crucial for the complete characterization of this compound. The following workflow outlines the recommended spectroscopic analyses.
References
Application Notes and Protocols for the Purity Assessment of Hept-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hept-5-yn-1-ol is a valuable bifunctional molecule containing both a hydroxyl group and an internal alkyne. Its unique structure makes it a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates and specialty chemicals. The purity of this compound is critical for ensuring the desired reactivity, yield, and safety profile in subsequent synthetic steps and downstream applications.
These application notes provide a comprehensive overview of the analytical techniques for assessing the purity of this compound. Detailed protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are presented. Additionally, potential impurities arising from a common synthetic route are discussed to aid in method development and validation.
Potential Impurities in this compound Synthesis
A common synthetic route to this compound involves the alkylation of a smaller terminal alkyne with an appropriate electrophile. For instance, the reaction of the acetylide of pent-1-yne with ethylene (B1197577) oxide, or the alkylation of the acetylide of a protected 4-pentyn-1-ol (B147250) with a methyl halide. A plausible and straightforward synthesis involves the deprotonation of a terminal alkyne followed by reaction with an alkylating agent containing the hydroxyl functionality (or a protected version thereof).
A likely synthesis is the alkylation of the lithium acetylide of 1-propyne with 4-iodobutan-1-ol (B2624619) (or a protected version). Based on this, potential impurities may include:
-
Unreacted Starting Materials: 1-propyne, 4-iodobutan-1-ol (or other halo-butanols).
-
By-products: Di-alkylation products, elimination products from the halo-butanol, and products of side reactions with the solvent.
-
Isomeric Impurities: Hept-6-yn-1-ol or other isomers, depending on the synthetic strategy.
-
Residual Solvents: Tetrahydrofuran (THF), diethyl ether, etc.
The analytical methods described below are designed to separate and quantify the main component from these potential impurities.
Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is recommended for a comprehensive purity assessment of this compound.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. This compound is amenable to GC analysis.
Application Note:
GC with a Flame Ionization Detector (FID) is a robust method for determining the percentage purity of this compound and for detecting volatile impurities. The hydroxyl group can sometimes lead to peak tailing on standard non-polar columns. This can be mitigated by using a more polar column or by derivatization of the alcohol to a less polar silyl (B83357) ether. Derivatization can also improve volatility and thermal stability.[1][2][3][4]
Experimental Protocol: GC-FID Analysis of this compound
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Split/Splitless Inlet
-
Autosampler
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-WAX (or similar polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 min - Ramp: 10 °C/min to 220 °C - Final Hold: 5 min at 220 °C |
| Detector | FID |
| Detector Temp | 280 °C |
| Makeup Gas | Nitrogen |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
Protocol for Derivatization (Silylation):
-
To a vial containing approximately 1 mg of this compound, add 500 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Allow the sample to cool to room temperature before GC analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds. For a small molecule like this compound that lacks a strong UV chromophore, a universal detector such as a Refractive Index (RI) detector is required.[5][6][7][8][9]
Application Note:
Reversed-phase HPLC with RI detection provides a reliable method for the purity assessment of this compound, especially for detecting non-volatile impurities. Isocratic elution is necessary for RI detection to maintain a stable baseline.[8]
Experimental Protocol: HPLC-RI Analysis of this compound
Instrumentation:
-
HPLC system with an isocratic pump
-
Autosampler
-
Column oven
-
Refractive Index (RI) Detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) - isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 35 °C) |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1-2 mg/mL.
-
Ensure the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity is determined by the area percentage of the main peak.
-
Purity (%) = (Peak Area of this compound / Total Peak Area) x 100.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard. It is a highly accurate and precise technique for purity determination.[10][11][12][13][14]
Application Note:
¹H qNMR is an excellent method for determining the absolute purity of this compound. By integrating a well-resolved proton signal of the analyte and comparing it to the integral of a known amount of a certified internal standard, a highly accurate purity value can be obtained. This method also provides structural information about any proton-containing impurities.[10][13]
Experimental Protocol: ¹H qNMR Purity Assessment of this compound
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
This compound sample
-
Certified Internal Standard (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone). The standard should be of high purity, stable, non-volatile, and have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Ensure complete dissolution and transfer the solution to an NMR tube.
NMR Acquisition Parameters:
| Parameter | Setting | Rationale |
| Pulse Program | Standard 30° or 90° pulse | For quantitative excitation |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton | Ensures full relaxation for accurate integration (typically 30-60 s) |
| Number of Scans (ns) | 16-64 | To achieve a signal-to-noise ratio >250:1 for signals of interest |
| Acquisition Time (aq) | ≥ 3 s | For good digital resolution |
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the this compound and the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Pstd = Purity of the internal standard
-
Data Presentation
Table 1: Summary of Analytical Techniques for this compound Purity Assessment
| Technique | Principle | Information Provided | Advantages | Limitations |
| GC-FID | Separation based on volatility and interaction with a stationary phase. | Quantitative purity (% area), detection of volatile impurities. | High sensitivity for volatile compounds, excellent resolution. | May require derivatization for polar analytes to improve peak shape. Not suitable for non-volatile impurities. |
| HPLC-RI | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity (% area), detection of non-volatile impurities. | Versatile for a wide range of compounds, non-destructive. | Requires isocratic elution, lower sensitivity compared to UV or MS detectors. |
| ¹H qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity (% w/w), structural information on impurities. | High accuracy and precision, a primary method, no need for a reference standard of the analyte. | Lower sensitivity than chromatographic methods, requires a certified internal standard. |
Visualizations
Experimental Workflows
References
- 1. quora.com [quora.com]
- 2. (5E)-hept-5-en-3-yn-1-ol | 103197-98-4 | Benchchem [benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. (5E)-Hept-5-en-3-yn-1-ol|lookchem [lookchem.com]
- 5. Alkynylation - Wikipedia [en.wikipedia.org]
- 6. How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE [vedantu.com]
- 7. (E)-hept-5-en-3-yn-1-ol|lookchem [lookchem.com]
- 8. orgosolver.com [orgosolver.com]
- 9. CN1675151A - Method for the production of acetylene alcohols - Google Patents [patents.google.com]
- 10. Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 格氏试剂 [sigmaaldrich.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Hept-1-EN-5-yne | 821-40-9 | Benchchem [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Thiol-yne Radical Addition with Hept-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiol-yne radical addition is a highly efficient and versatile "click" reaction that enables the formation of vinyl sulfide (B99878) moieties through the reaction of a thiol with an alkyne.[1][2] This reaction proceeds via a radical-mediated pathway, typically initiated by light or heat in the presence of a radical initiator.[1] The anti-Markovnikov addition of the thiyl radical to the alkyne results in the formation of a vinyl sulfide, which can, in some cases, undergo a second addition with another thiol equivalent to yield a dithioether.[2] The functional group tolerance and high yields associated with this reaction make it a valuable tool in various fields, including drug development, bioconjugation, and materials science.
This document provides detailed application notes and experimental protocols for the thiol-yne radical addition of a generic thiol to Hept-5-yn-1-ol, a substrate featuring a terminal alkyne and a primary alcohol. This combination of functional groups makes the resulting vinyl sulfide a useful building block for further chemical modifications.
Reaction Mechanism and Workflow
The radical-initiated thiol-yne reaction proceeds through a three-stage mechanism: initiation, propagation, and termination.
-
Initiation: A radical initiator, upon exposure to UV light or heat, decomposes to form initial radical species. These radicals then abstract a hydrogen atom from the thiol (R-SH), generating a reactive thiyl radical (RS•).
-
Propagation: The thiyl radical adds to the alkyne of this compound in an anti-Markovnikov fashion, forming a vinyl radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule to yield the vinyl sulfide product and regenerate a thiyl radical, which continues the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
Below is a diagram illustrating the general workflow for a photoinitiated thiol-yne reaction.
Experimental Protocols
Two common methods for initiating the thiol-yne radical addition are photoinitiation and thermal initiation.
Protocol 1: Photoinitiated Thiol-yne Reaction
This protocol describes a general procedure for the photoinitiated radical addition of a thiol to this compound.
Materials:
-
This compound
-
Thiol (e.g., 1-dodecanethiol, 2-mercaptoethanol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Quartz reaction tube or vial
-
UV lamp (365 nm)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reactant Preparation: In a quartz reaction tube equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Addition of Reagents: Add the thiol (1.1-2.2 eq, depending on whether mono- or bis-addition is desired) to the solution. Then, add the photoinitiator (e.g., 1-5 mol% relative to the alkyne).
-
Degassing: To minimize inhibition by oxygen, purge the reaction mixture with an inert gas such as nitrogen or argon for 15-20 minutes.
-
Initiation: Place the reaction vessel under a 365 nm UV lamp at room temperature and begin vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from minutes to several hours depending on the specific reactants and conditions.[1]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the vinyl sulfide product(s).
Protocol 2: Thermally Initiated Thiol-yne Reaction
This protocol outlines a general procedure for the thermally initiated radical addition using a thermal initiator like azobisisobutyronitrile (AIBN).
Materials:
-
This compound
-
Thiol (e.g., thiophenol, 1-butanethiol)
-
Thermal initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., Toluene or Benzene)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) and the thiol (1.1-2.2 eq) in the chosen anhydrous solvent.
-
Addition of Initiator: Add the thermal initiator (e.g., 5-10 mol% AIBN) to the solution.[3]
-
Degassing: Purge the system with an inert gas for 15-20 minutes.
-
Initiation: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 70-80 °C for AIBN in toluene) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for the thiol-yne radical addition with long-chain alkynols. Note that specific yields and reaction times will vary depending on the thiol, initiator, solvent, and reaction conditions used.
| Entry | Thiol | Initiator (mol%) | Solvent | Time (h) | Yield (%) | Product Ratio (Mono:Bis) |
| 1 | 1-Dodecanethiol | DMPA (2%) | THF | 1 | ~95 | >95:5 (with 2.2 eq thiol) |
| 2 | 2-Mercaptoethanol | DMPA (2%) | THF | 0.5 | ~90 | >95:5 (with 2.2 eq thiol) |
| 3 | Thiophenol | AIBN (5%) | Toluene | 4 | ~85 | 90:10 (with 1.1 eq thiol) |
| 4 | 1-Butanethiol | AIBN (5%) | Toluene | 6 | ~80 | 85:15 (with 1.1 eq thiol) |
Characterization of Products
The vinyl sulfide products can be characterized by standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the vinyl sulfide is confirmed by the appearance of signals in the olefinic region (typically δ 5.5-6.5 ppm). The coupling constants between the vinylic protons can help determine the stereochemistry (E/Z isomers). The protons on the carbon adjacent to the sulfur will also show a characteristic downfield shift.
-
¹³C NMR: The carbons of the double bond will appear in the range of δ 120-140 ppm.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the product. Fragmentation patterns can provide further structural information. For alcohols, a characteristic loss of water (M-18) may be observed.[4][5] For sulfides, fragmentation often involves cleavage of the C-S bond.[6]
-
Infrared (IR) Spectroscopy: The disappearance of the alkyne C≡C stretch (around 2100-2260 cm⁻¹) and the S-H stretch (around 2550-2600 cm⁻¹) and the appearance of a C=C stretch (around 1600-1680 cm⁻¹) are indicative of the reaction's progress.
Applications in Drug Development and Research
The thiol-yne click reaction is a powerful tool for the synthesis and modification of molecules with biological relevance.
-
Lead Compound Synthesis: The high efficiency and functional group tolerance of the reaction allow for the rapid generation of libraries of compounds for screening in drug discovery programs.[7]
-
Bioconjugation: The thiol-yne reaction can be used to attach biomolecules, such as peptides or carbohydrates, to drug candidates or delivery systems.[8]
-
Surface Modification: The reaction can be employed to functionalize surfaces of materials used in biomedical devices or drug delivery vehicles.
-
Polymer Synthesis: Thiol-yne polymerization is used to create highly cross-linked and functional polymers for applications such as hydrogels and drug delivery matrices.[1]
Below is a diagram illustrating the logical relationship of the thiol-yne reaction's application in a drug development context.
References
- 1. benchchem.com [benchchem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Alcohol : Mass Spectra Fragmentation Patterns [mail.almerja.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 8. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protecting Group Strategies of Hept-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hept-5-yn-1-ol is a bifunctional molecule containing a primary alcohol and a terminal alkyne. In the context of multi-step organic synthesis, the selective protection of one or both of these functional groups is often a critical step to prevent undesirable side reactions.[1][2] The acidic proton of the terminal alkyne can interfere with basic reagents, while the hydroxyl group can react with a wide range of electrophiles and organometallics.[3][4] This document outlines detailed strategies and protocols for the protection and deprotection of the hydroxyl and alkynyl moieties of this compound, with a focus on orthogonal strategies that allow for the selective manipulation of each functional group.
Protection of the Primary Alcohol
The primary alcohol in this compound is often protected as a silyl (B83357) ether due to the ease of installation, stability under various reaction conditions, and mild deprotection methods.[2] The tert-butyldimethylsilyl (TBDMS) group is a common choice, offering a good balance of stability and facile cleavage. Its steric bulk allows for selective protection of less hindered primary alcohols.[5]
Protocol: Protection of this compound with TBDMSCl
This protocol describes the selective silylation of the primary alcohol functionality.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF (0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add TBDMSCl (1.2 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).[5]
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the TBDMS-protected alcohol.[5]
Data Presentation: TBDMS Protection of Primary Alcohols
| Substrate | Silylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | TBDMSCl | Imidazole | DMF | RT | 12-16 | >90 | [5] |
| Primary Alcohol | TBDPSCl | Imidazole | DMF | RT | 12-18 | >90 | [6] |
| Primary Alcohol | TIPSCl | Imidazole | DMF | RT | 16-24 | >85 | [7] |
Protocol: Deprotection of TBDMS Ether
TBDMS ethers can be cleaved under various conditions, most commonly using a fluoride (B91410) source or acidic conditions.
Method A: Using Tetrabutylammonium Fluoride (TBAF)
-
Dissolve the TBDMS-protected this compound (1.0 equiv.) in anhydrous Tetrahydrofuran (THF).
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv.).
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the deprotected alcohol.
Method B: Using Acetic Acid
-
Prepare a 3:1:1 mixture of acetic acid, THF, and water.
-
Dissolve the TBDMS-protected alcohol in this mixture.
-
Stir at room temperature for 8-12 hours, monitoring by TLC.
-
Carefully neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Data Presentation: Deprotection of TBDMS Ethers
| Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| TBAF | THF | RT | 0.5-2 h | >95 | [2] |
| HF-Pyridine | THF | 0 - RT | 1-3 h | >90 | [2] |
| AcOH/H₂O/THF | THF/H₂O | RT | 8-12 h | ~90 | [8] |
| SnCl₂·2H₂O | Ethanol | Reflux | 35-40 min | 80-90 | [9] |
| NaAuCl₄·2H₂O | Methanol (B129727) | RT | 3.5 h | 95 | [10] |
| CuCl₂·2H₂O | Acetone/H₂O | Reflux | 2-30 h | Moderate to Excellent | [8] |
Visualization: Alcohol Protection Workflow
Caption: Workflow for TBDMS protection and deprotection of the hydroxyl group.
Protection of the Terminal Alkyne
The acidic proton of the terminal alkyne is typically protected by reaction with a silyl halide to form a silylacetylene. The trimethylsilyl (B98337) (TMS) group is the most common protecting group for this purpose due to its low steric hindrance and facile removal under mild basic or fluoride-mediated conditions.[11][12]
Protocol: Protection of this compound with TMSCl
This protocol describes the protection of the terminal alkyne. Note: To perform this selectively, the alcohol should be protected first.
Materials:
-
TBDMS-protected this compound
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
n-Butyllithium (n-BuLi) or Ethylmagnesium bromide (EtMgBr)
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Dissolve the alcohol-protected this compound (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add n-BuLi (1.1 equiv.) and stir for 30 minutes at -78 °C.
-
Add TMSCl (1.2 equiv.) dropwise and allow the mixture to slowly warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the fully protected compound.
Data Presentation: TMS Protection of Terminal Alkynes
| Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Terminal Alkyne | TMSCl | n-BuLi | THF | -78 to RT | 2 | >90 | [4] |
| Terminal Alkyne | TMSCl | EtMgBr | THF | 0 to RT | 3 | >85 | [4] |
Protocol: Deprotection of TMS Alkyne
The TMS group is readily cleaved under mild basic conditions.
Method A: Using Potassium Carbonate in Methanol
-
Dissolve the TMS-protected alkyne (1.0 equiv.) in methanol (0.1-0.2 M).[13]
-
Stir the mixture at room temperature for 1-2 hours under an inert atmosphere.[14]
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with ether, wash with water and brine, then dry over MgSO₄.
-
Filter and concentrate to yield the deprotected alkyne, which can be further purified by chromatography if necessary.[14]
Method B: Using TBAF This method can also be used, following a similar procedure to the deprotection of TBDMS ethers, but it may also cleave a TBDMS ether if present.
Data Presentation: Deprotection of TMS Alkynes
| Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| K₂CO₃ | Methanol | RT | 1-2 h | >95 | [13][14] |
| TBAF | THF | RT | 0.5-1 h | >95 | [11] |
| NaOMe | Methanol | RT | 1 h | High | [15] |
| CuSO₄/Sodium Ascorbate (B8700270) | Various | RT | 15-30 min | 85-96 | [15][16] |
Visualization: Alkyne Protection Workflow
Caption: Workflow for TMS protection and deprotection of the terminal alkyne.
Orthogonal Protecting Group Strategies
Orthogonality in protecting groups allows for the selective removal of one group in the presence of another.[17] For this compound, a common orthogonal strategy is to protect the alcohol as a TBDMS ether and the alkyne as a TMS ether. The TMS group on the alkyne can be selectively cleaved with mild base (e.g., K₂CO₃/MeOH) without affecting the more robust TBDMS ether.[12] Conversely, the TBDMS ether can be removed with mild acid, which typically leaves the TMS alkyne intact.
Orthogonality Data
| Protecting Group | Stable To | Labile To |
| -OTBDMS | Mild Base (K₂CO₃/MeOH), Catalytic H₂, Mild Reducing Agents | H⁺ (AcOH), F⁻ (TBAF, HF) |
| -C≡C-TMS | Mild Acid (AcOH), Catalytic H₂, Most Oxidizing/Reducing Agents | Mild Base (K₂CO₃/MeOH), F⁻ (TBAF) |
Visualization: Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection scheme for doubly-protected this compound.
References
- 1. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 13. benchchem.com [benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Scale-Up Synthesis of Hept-5-yn-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of Hept-5-yn-1-ol, a valuable building block in the development of pharmaceutical compounds and other fine chemicals. The outlined methodologies are designed for robustness and scalability, addressing the needs of researchers and professionals in drug development and chemical manufacturing.
Introduction
This compound is a seven-carbon chain molecule containing both a terminal alkyne and a primary alcohol functional group. This bifunctionality makes it a versatile intermediate for the introduction of an alkynyl moiety and further chemical transformations in the synthesis of complex target molecules. The demand for efficient and scalable synthetic routes is driven by its utility in various research and development applications. While several laboratory-scale syntheses have been reported, this document focuses on a practical and scalable approach suitable for kilogram-scale production.
A common laboratory method involves the deprotection of a silyl (B83357) ether precursor, tert-butyl(hept-5-yn-1-yloxy)dimethylsilane, using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF), which can achieve a high yield of 99%.[1] However, for large-scale synthesis, a more convergent and cost-effective strategy is often preferred. The protocol detailed below utilizes a Grignard reaction, a well-established and scalable method for carbon-carbon bond formation.
Proposed Scalable Synthetic Route
The recommended scalable synthesis of this compound involves a two-step process starting from readily available materials: 4-bromo-1-butanol (B1194514) and propyne (B1212725). The overall synthetic scheme is as follows:
-
Protection of 4-bromo-1-butanol: The hydroxyl group of 4-bromo-1-butanol is protected as a tetrahydropyranyl (THP) ether to prevent its reaction with the Grignard reagent in the subsequent step.
-
Grignard Coupling and Deprotection: The protected 4-bromobutanol is coupled with propynylmagnesium bromide, followed by in-situ or subsequent acidic workup to remove the THP protecting group and yield the final product.
Data Presentation
The following table summarizes the key quantitative data for the proposed scalable synthesis of this compound.
| Step | Reaction | Key Reagents & Solvents | Temp. (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | Protection | 4-Bromo-1-butanol, Dihydropyran (DHP), p-Toluenesulfonic acid (PTSA), Dichloromethane (B109758) (DCM) | 0 to 25 | 2 - 4 | 90 - 95 | >95 |
| 2 | Grignard Coupling & Deprotection | Propyne, Ethylmagnesium bromide, 2-(4-Bromobutoxy)tetrahydro-2H-pyran, Tetrahydrofuran (THF), Aqueous HCl | 0 to 65 | 4 - 8 | 75 - 85 | >98 (after distillation) |
Experimental Protocols
Step 1: Synthesis of 2-(4-Bromobutoxy)tetrahydro-2H-pyran (THP-protected 4-bromo-1-butanol)
Materials:
-
4-Bromo-1-butanol
-
Dihydropyran (DHP)
-
p-Toluenesulfonic acid (PTSA) monohydrate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-bromo-1-butanol (1.0 eq) in dichloromethane (DCM, approx. 5 mL/g of alcohol) at 0 °C, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).
-
Slowly add dihydropyran (1.2 eq) to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-bromobutoxy)tetrahydro-2H-pyran. The crude product is often of sufficient purity for the next step, or it can be purified by vacuum distillation.
Step 2: Synthesis of this compound
Materials:
-
Propyne (gas or condensed)
-
Ethylmagnesium bromide solution in THF (e.g., 1 M)
-
2-(4-Bromobutoxy)tetrahydro-2H-pyran
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous hydrochloric acid (e.g., 2 M)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a suitable reactor equipped for handling Grignard reactions (i.e., under an inert atmosphere of nitrogen or argon), charge a solution of ethylmagnesium bromide in THF. Cool the solution to 0 °C.
-
Bubble propyne gas through the Grignard solution or add condensed propyne at a controlled rate. The reaction is exothermic and will evolve ethane (B1197151) gas. Maintain the temperature below 10 °C during the addition. Stir for 1-2 hours at 0-10 °C to ensure complete formation of propynylmagnesium bromide.
-
Coupling Reaction: To the freshly prepared propynylmagnesium bromide solution, add a solution of 2-(4-bromobutoxy)tetrahydro-2H-pyran (0.9 eq) in anhydrous THF dropwise, maintaining the temperature below 15 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction by TLC or GC.
-
Deprotection and Workup: Cool the reaction mixture to 0 °C and slowly quench by the addition of aqueous hydrochloric acid. This will neutralize the reaction and hydrolyze the THP ether.
-
Stir the two-phase mixture vigorously for 1-2 hours at room temperature.
-
Separate the layers and extract the aqueous layer with diethyl ether or MTBE.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Safety Considerations
-
Grignard Reaction: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All equipment must be thoroughly dried, and the reaction must be carried out under a dry, inert atmosphere (nitrogen or argon). The reaction is exothermic, and appropriate cooling and temperature control measures must be in place.
-
Propyne: Propyne is a flammable gas. It should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
Solvents: Diethyl ether and THF are highly flammable solvents. Ensure there are no ignition sources in the vicinity of the reaction setup.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.
Logical Relationships in the Synthetic Process
The following diagram illustrates the logical dependencies and transformations throughout the synthesis.
References
Application Notes and Protocols: Hept-5-yn-1-ol in the Synthesis of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel polymers utilizing Hept-5-yn-1-ol. This versatile monomer, featuring both a terminal alkyne and a primary alcohol, serves as a valuable building block for creating functional polymers with potential applications in drug delivery and materials science. The protocols outlined below are based on established methods for the polymerization of functionalized acetylenes and subsequent modifications via "click chemistry."
Introduction
This compound is a promising monomer for the synthesis of advanced polymeric materials. Its dual functionality allows for the creation of a linear polymer backbone through the polymerization of the alkyne group, while the pendant hydroxyl groups offer sites for post-polymerization modification. This enables the introduction of a wide range of functional moieties, tailoring the polymer's properties for specific applications, such as drug conjugation, targeting ligands, or solubility modifiers.
The primary polymerization method for substituted acetylenes often involves transition metal catalysts, such as rhodium-based complexes, which can yield well-defined polymers with controlled molecular weights.[1][2] Following polymerization, the pendant hydroxyl and residual alkyne groups can be leveraged in highly efficient and specific "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions.[3][4][5]
Data Presentation
Table 1: Hypothetical Polymerization of this compound
| Entry | Catalyst | Monomer/Catalyst Ratio | Solvent | Time (h) | Mn ( g/mol ) | PDI |
| 1 | [Rh(nbd)Cl]₂ | 100:1 | Toluene (B28343) | 24 | 15,000 | 1.3 |
| 2 | [Rh(nbd)Cl]₂ | 200:1 | Toluene | 24 | 28,000 | 1.4 |
| 3 | WCl₆/Et₃Al | 100:1 | Toluene | 12 | 12,500 | 1.6 |
Note: This data is representative and based on typical results for the polymerization of functionalized acetylenes. Actual results may vary.
Table 2: Post-Polymerization Modification via CuAAC ("Click" Chemistry)
| Entry | Polymer | Azide Compound | Catalyst System | Solvent | Time (h) | Functionalization Efficiency (%) |
| 1 | Poly(this compound) | Azido-PEG | CuSO₄/Sodium Ascorbate (B8700270) | DMF/H₂O | 12 | >95 |
| 2 | Poly(this compound) | Azido-folate | CuSO₄/Sodium Ascorbate | DMSO | 24 | >90 |
| 3 | Poly(this compound) | Azido-doxorubicin | CuSO₄/Sodium Ascorbate | DMF | 48 | >85 |
Note: This data is illustrative of the high efficiency of CuAAC reactions for polymer modification.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Rhodium-Catalyzed Polymerization
This protocol describes a general procedure for the polymerization of this compound using a rhodium catalyst.[1][2]
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (catalyst)
-
Triethylamine (B128534) (co-catalyst)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Schlenk flask and nitrogen line
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve this compound (e.g., 1 g, 8.9 mmol) in anhydrous toluene (20 mL).
-
In a separate flask, prepare a stock solution of the rhodium catalyst, [Rh(nbd)Cl]₂ (e.g., 20.6 mg, 0.045 mmol), and triethylamine (e.g., 1.24 mL, 8.9 mmol) in anhydrous toluene (10 mL).
-
Add the desired amount of the catalyst solution to the monomer solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 24 hours. The solution may become viscous as the polymer forms.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of stirred methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer using techniques such as ¹H NMR, GPC (for molecular weight and PDI), and FT-IR.
Protocol 2: Post-Polymerization Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the functionalization of the pendant alkyne groups of Poly(this compound) with an azide-containing molecule (e.g., an azide-functionalized PEG for improved hydrophilicity).[3][5]
Materials:
-
Poly(this compound)
-
Azide-functionalized molecule (e.g., Azido-PEG)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethylformamide (DMF) and water (solvents)
-
Dialysis tubing (for purification)
Procedure:
-
Dissolve Poly(this compound) (e.g., 500 mg) in DMF (15 mL).
-
Add the azide-functionalized molecule (e.g., Azido-PEG, in a 1.2 molar excess relative to the alkyne units on the polymer).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents to Cu) in water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents to the alkyne) in water (1 mL).
-
Add the CuSO₄ solution to the polymer solution, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purify the functionalized polymer by dialysis against deionized water for 48 hours, changing the water frequently.
-
Lyophilize the purified polymer to obtain a dry powder.
-
Confirm the functionalization using ¹H NMR and FT-IR (disappearance of the alkyne peak).
Signaling Pathways and Drug Delivery Applications
Polymers synthesized from this compound can be designed to interact with specific biological pathways, particularly in the context of targeted drug delivery. By attaching targeting ligands to the polymer backbone, these nanocarriers can be directed to specific cell types, enhancing therapeutic efficacy and reducing off-target effects.
For instance, folic acid can be conjugated to the polymer to target cancer cells that overexpress the folate receptor. The drug-loaded polymer can then be internalized by the cancer cells via receptor-mediated endocytosis. Once inside the cell, the drug can be released, potentially in response to the lower pH of the endosomal or lysosomal compartments, to exert its cytotoxic effect.
Conclusion
This compound is a highly valuable monomer for the development of novel, functional polymers. The combination of controlled polymerization and efficient post-polymerization modification techniques like "click chemistry" opens up a vast design space for materials with tailored properties for advanced applications in drug delivery and beyond. The protocols and concepts presented here provide a foundation for researchers to explore the potential of this versatile building block in their own work.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cjps.org [cjps.org]
- 5. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hept-5-yn-1-ol Synthesis Yield
Welcome to the technical support center for the synthesis of Hept-5-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are three primary synthetic routes for this compound:
-
Deprotection of a Silyl-Protected Precursor: This high-yield method involves the removal of a protecting group, such as a tert-butyldimethylsilyl (TBDMS) group, from a pre-synthesized silyl (B83357) ether of this compound.
-
Grignard Reagent with Ethylene (B1197577) Oxide: This route involves the reaction of a pentynylmagnesium halide (a Grignard reagent) with ethylene oxide.
-
Organolithium Reagent with Ethylene Oxide: This method utilizes a lithiated pentyne (an organolithium reagent) to react with ethylene oxide.
Q2: I am experiencing low yields in my Grignard-based synthesis. What are the likely causes?
A2: Low yields in Grignard reactions are often due to a few common issues:
-
Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.
-
Inactive Magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction from initiating. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) is recommended.
-
Side Reactions: The primary side reaction is the formation of the Wurtz coupling product. Slow, controlled addition of the alkyl halide during the Grignard reagent formation can minimize this. Additionally, the basicity of the Grignard reagent can cause the polymerization of ethylene oxide.
Q3: My n-butyllithium (n-BuLi) reaction is not proceeding as expected. What should I check?
A3: Issues with n-BuLi reactions often stem from:
-
Reagent Quality: n-BuLi is highly reactive and can degrade if not stored properly under an inert atmosphere. It is crucial to use a freshly titrated or newly purchased solution.
-
Temperature Control: These reactions are typically performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. Ensure your cooling bath is maintained at the correct temperature throughout the addition of reagents.
-
Moisture and Air Sensitivity: Like Grignard reagents, n-BuLi reacts vigorously with water and oxygen. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).
Q4: What are the main impurities I should look for in my final product?
A4: Depending on the synthetic route, common impurities include unreacted starting materials (1-pentyne, ethylene oxide precursors), byproducts from side reactions (e.g., di-alkylation products, polymers of ethylene oxide), and residual solvents. Purification by column chromatography or distillation is typically required to obtain high-purity this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete deprotonation of 1-pentyne (B49018). | - Use freshly titrated n-BuLi or prepare a fresh Grignard reagent.- Ensure the reaction is performed under strictly anhydrous and inert conditions. |
| Low reactivity of the organometallic reagent. | - For Grignard reagents, activate the magnesium with iodine or 1,2-dibromoethane.- For organolithium reactions, consider using an activating agent like TMEDA. | |
| Inefficient reaction with ethylene oxide. | - Ensure slow and controlled addition of ethylene oxide at a low temperature to prevent polymerization.- Consider using a Lewis acid catalyst to enhance the reactivity of ethylene oxide. | |
| Formation of Significant Byproducts | Wurtz coupling in Grignard synthesis. | - Add the alkyl halide slowly to the magnesium suspension during Grignard reagent formation. |
| Elimination reaction instead of substitution. | - This is more likely with secondary or tertiary alkyl halides. For this synthesis, primary precursors are used, minimizing this risk. | |
| Polymerization of ethylene oxide. | - Maintain a low reaction temperature during the addition of ethylene oxide.- Add the ethylene oxide solution slowly and dropwise. | |
| Difficulty in Product Isolation/Purification | Emulsion formation during aqueous workup. | - Add a saturated solution of sodium chloride (brine) to break the emulsion.- Filter the mixture through a pad of celite. |
| Co-elution of impurities during chromatography. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider derivatization of the alcohol to a less polar compound for easier purification, followed by deprotection. |
Quantitative Data Summary
The following table summarizes the reported yields for different synthetic routes to this compound, providing a basis for comparison.
| Synthetic Route | Key Reagents | Reported Yield | Reference |
| Deprotection of Silyl Ether | tert-butyl(hept-5-yn-1-yloxy)dimethylsilane, Tetrabutylammonium fluoride (B91410) (TBAF) | 99% | --INVALID-LINK-- |
| Grignard Reagent + Ethylene Oxide | 1-Pentyne, Ethylmagnesium bromide, Ethylene oxide | 75-85% (Typical) | General synthetic methodology |
| Organolithium Reagent + Ethylene Oxide | 1-Pentyne, n-Butyllithium, Ethylene oxide | 70-80% (Typical) | General synthetic methodology |
Note: Yields for the Grignard and Organolithium routes are typical for this class of reaction and may vary depending on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Deprotection of a Silyl Ether
This protocol is based on a high-yield procedure reported in the literature.
Materials:
-
tert-butyl(hept-5-yn-1-yloxy)dimethylsilane
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve tert-butyl(hept-5-yn-1-yloxy)dimethylsilane in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
Protocol 2: Synthesis of this compound via Grignard Reagent and Ethylene Oxide
This is a general protocol for the synthesis of primary alcohols from terminal alkynes.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
1-Pentyne
-
Ethylene oxide (as a solution in a dry solvent or bubbled directly)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF.
-
Add a solution of 1-bromopropane in anhydrous ether dropwise from the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Formation of Pentynylmagnesium Bromide:
-
Cool the Grignard solution to 0 °C.
-
Add a solution of 1-pentyne in anhydrous ether dropwise.
-
-
Reaction with Ethylene Oxide:
-
Cool the pentynylmagnesium bromide solution to -20 °C.
-
Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in dry ether.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent.
-
Purify the crude product by distillation or column chromatography.
-
Visualizations
Technical Support Center: Synthesis of Hept-5-yn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Hept-5-yn-1-ol. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, which is often synthesized via a multi-step process involving the protection of an alcohol, formation of a Grignard reagent, reaction with an epoxide, and subsequent deprotection.
Issue 1: Low or No Yield of the Protected Haloalcohol
-
Question: I am attempting to protect 4-bromo-1-butanol (B1194514) with a silyl (B83357) ether (e.g., TBDMSCl) before forming the Grignard reagent, but I am getting a low yield of the desired product. What could be the issue?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the silylating agent and the base (e.g., imidazole (B134444) or triethylamine). The reaction time might need to be extended, especially if using a sterically hindered alcohol or silyl group.
-
Moisture: The presence of water in the reaction mixture can hydrolyze the silyl chloride and reduce the yield. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Strength: The base used may not be strong enough to deprotonate the alcohol effectively. While imidazole is common, for more hindered alcohols, a stronger base might be required.
-
Purification Issues: The protected alcohol may be lost during workup or purification. Ensure proper extraction techniques and use a suitable chromatography system.
-
Issue 2: Failure to Form the Grignard Reagent
-
Question: My attempt to form the Grignard reagent from the silyl-protected 4-bromobutanol is unsuccessful. The magnesium turnings are not reacting.
-
Answer:
-
Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Gently crush the turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.
-
Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents (typically THF or diethyl ether).
-
Initiation: The reaction can sometimes be difficult to initiate. Gentle heating or sonication can help start the reaction. Once initiated, it is often exothermic and may require cooling.
-
Halide Reactivity: While bromide is generally reactive enough, ensure the quality of your starting material is good.
-
Issue 3: Low Yield of the Coupled Product (Reaction with Propylene (B89431) Oxide)
-
Question: The reaction between my Grignard reagent and propylene oxide is giving a low yield of the desired silyl-protected this compound. What are the potential side reactions?
-
Answer:
-
Grignard Reagent Quality: A low concentration or poor quality of the Grignard reagent will result in a low yield. It is advisable to titrate the Grignard reagent before use to determine its exact concentration.
-
Epoxide Opening at the Wrong Position: Grignard reagents are strong nucleophiles and should attack the least substituted carbon of the epoxide in an SN2 reaction. However, the presence of Lewis acidic magnesium salts can sometimes promote attack at the more substituted carbon, leading to a mixture of regioisomers.[1][2]
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the unreacted alkyl halide, leading to the formation of a dimer. This can be minimized by slow addition of the alkyl halide during the Grignard formation.
-
Enolization of the Epoxide: If the Grignard reagent is too sterically hindered or if there are acidic protons adjacent to the epoxide, enolization can occur, leading to byproducts.
-
Issue 4: Incomplete Deprotection or Formation of Byproducts
-
Question: During the final deprotection step to remove the silyl ether, I am either getting incomplete removal or observing the formation of unexpected byproducts.
-
Answer:
-
Deprotection Reagent: The choice of deprotection reagent is crucial. Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is commonly used for silyl ethers. The reaction conditions, such as solvent and temperature, can affect the efficiency.
-
Silyl Group Migration: In molecules with multiple hydroxyl groups (not the case here, but a general consideration), silyl group migration can occur under certain conditions, especially with fluoride-based deprotection.[3]
-
Steric Hindrance: Bulkier silyl groups like TBDPS or TIPS are more resistant to cleavage than TMS or TES.[4][5] Longer reaction times or more forcing conditions may be necessary.
-
Acid/Base Sensitivity: The alkyne and alcohol functionalities may be sensitive to harsh acidic or basic conditions used for deprotection, leading to side reactions. Mildly acidic conditions or fluoride-based reagents are generally preferred.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final this compound product?
A1: Common impurities can include:
-
Unreacted starting materials from any of the synthetic steps.
-
The silyl-protected this compound if deprotection is incomplete.
-
Byproducts from the Grignard reaction, such as the Wurtz coupling product (an eight-carbon diol after deprotection).
-
Small amounts of the regioisomer if the epoxide opening was not completely selective.
Q2: How can I best purify the final product?
A2: Purification of acetylenic alcohols can be challenging as they can be unstable to heat.[7]
-
Column Chromatography: This is the most common method for purifying research-scale quantities. A silica (B1680970) gel column with a gradient of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is typically effective.
-
Distillation: Vacuum distillation can be used for larger quantities, but care must be taken to avoid high temperatures that can cause decomposition.
Q3: Can I use a different method to synthesize this compound?
A3: Yes, an alternative route is the Sonogashira coupling. This would involve coupling a protected 4-halobutanol with propyne. However, Sonogashira couplings are typically used with aryl or vinyl halides, and their efficiency with alkyl halides can be lower. A common side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne to form a dimer (1,3-hexadiyne in this case).[8][9]
Q4: What is a typical yield for the synthesis of this compound?
A4: The overall yield will depend on the efficiency of each step. The table below provides a representative, though hypothetical, summary of expected yields and purities at each stage of a common synthetic route.
Quantitative Data Summary
| Step | Product | Expected Yield (%) | Expected Purity (%) | Common Byproducts |
| 1. Protection | TBDMS-O-(CH₂)₄-Br | 90-95 | >98 | Unreacted 4-bromo-1-butanol |
| 2. Grignard Reaction | TBDMS-O-(CH₂)₄-MgBr | 80-90 (titrated) | N/A | Benzene (from titration with I₂ and quenching) |
| 3. Coupling | TBDMS-O-(CH₂)₄-CH₂-CH(OH)-CH₃ | 70-85 | >95 | Wurtz coupling product, regioisomer |
| 4. Deprotection | This compound | 85-95 | >99 (after purification) | Starting protected alcohol |
| Overall | This compound | 48-65 | >99 |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl((4-bromobutyl)oxy)dimethylsilane (Protection)
-
To a solution of 4-bromo-1-butanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add imidazole (1.2 eq).
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Grignard, Coupling, and Deprotection)
-
Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere.
-
Add a solution of tert-butyl((4-bromobutyl)oxy)dimethylsilane (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.
-
Once the reaction is sustained, add the remaining solution at a rate to maintain a gentle reflux. After the addition is complete, stir at room temperature for 1-2 hours.
-
Cool the Grignard solution to 0 °C and slowly add a solution of propylene oxide (1.2 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride at 0 °C.
-
Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude protected alcohol in THF and add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. US2163720A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
Improving the stability of Hept-5-yn-1-ol during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Hept-5-yn-1-ol during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under controlled conditions. The primary concerns are exposure to oxygen, moisture, light, and elevated temperatures, which can lead to degradation.
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the alcohol and reactions at the alkyne. |
| Container | Amber glass vial with a tightly sealed cap | Protects from light and prevents moisture ingress. |
| Desiccant | Use of a desiccant in secondary containment | Further protects against moisture.[1] |
Q2: I've observed a change in the color and viscosity of my this compound sample after storage. What could be the cause?
A2: A change in physical appearance, such as yellowing or an increase in viscosity, is a common indicator of product degradation. This is likely due to oligomerization or polymerization of the alkyne moiety, or oxidation of the alcohol group. It is crucial to immediately assess the purity of the material before use.
Q3: What are the likely degradation products of this compound?
A3: this compound can degrade through several pathways, primarily involving the terminal alkyne and the primary alcohol functional groups. Potential degradation products include the corresponding aldehyde or carboxylic acid from oxidation of the alcohol, and various oligomers or polymers formed from reactions of the alkyne.
Troubleshooting Guide
Issue: Unexpected results in a reaction using stored this compound.
This troubleshooting guide will help you identify potential issues with the stability of your this compound and suggest corrective actions.
Caption: Troubleshooting workflow for experiments involving this compound.
Potential Degradation Pathway
The following diagram illustrates a simplified potential degradation pathway for this compound, highlighting the susceptibility of the alcohol and terminal alkyne functionalities.
References
Troubleshooting low yields in Hept-5-yn-1-ol click reactions
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, specifically low product yields when using terminal alkynes like Hept-5-yn-1-ol, and to optimize reaction conditions for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common questions and issues encountered during CuAAC reactions in a direct question-and-answer format.
Q1: My click reaction with this compound has a very low or no yield. What are the first things I should check?
When faced with a low-yielding click reaction, you should start by systematically investigating the three most critical areas: the copper catalyst, the purity and stoichiometry of your reagents, and the reaction environment.[1][2]
-
Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[3]
-
Reagent Integrity: The purity of your this compound, your azide (B81097) counterpart, and your solvents can significantly impact the reaction's success.[1] Additionally, the reducing agent, sodium ascorbate (B8700270), degrades in solution and should always be prepared fresh.[1]
-
Reaction Environment: The presence of oxygen is a primary cause of reaction failure. Suboptimal concentrations, solvent choice, or temperature can also hinder performance.[2][4]
Q2: How can I ensure my copper catalyst is active throughout the reaction?
Maintaining copper in its active Cu(I) oxidation state is crucial.[5] Oxidation to Cu(II) is one of the most common reasons for low yields.[3]
-
Use a Reducing Agent: Sodium ascorbate is the most common and effective reducing agent used to reduce any Cu(II) to Cu(I) in situ. It should be used in excess and prepared as a fresh solution immediately before use.[2][5]
-
Degas Solvents: Dissolved oxygen in your solvents will readily oxidize the Cu(I) catalyst.[6] Before starting the reaction, thoroughly degas all aqueous and organic solvents by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Work Under an Inert Atmosphere: For particularly sensitive substrates or when maximum efficiency is required, performing the reaction under a gentle stream of Argon or Nitrogen, or in a glovebox, can protect the catalyst from atmospheric oxygen.[4][6]
Q3: What is the role of a ligand, and which one should I choose?
A suitable ligand is critical for a robust and high-yielding click reaction. Ligands stabilize the Cu(I) catalyst, prevent oxidation and disproportionation, increase reaction rates, and can improve the solubility of the catalyst complex.[4][7][8]
-
TBTA (Tris(benzyltriazolylmethyl)amine): An excellent ligand for reactions in organic solvents or solvent mixtures.[6]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): The preferred ligand for reactions in aqueous media due to its high water solubility. It is ideal for bioconjugation applications.[6][9] The use of a ligand like THPTA has been shown to protect biomolecules from oxidative damage that can be generated by the copper/ascorbate system.[10][11]
Q4: What is the optimal order for adding reagents?
The order of addition can significantly impact the reaction's success by preventing the precipitation of inactive copper species. The generally recommended procedure is:[6]
-
Prepare a premixed solution of your copper source (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). Allow them to complex for a few minutes.[2][10]
-
Add this premixed catalyst solution to the reaction vessel containing your this compound and azide substrates dissolved in the appropriate solvent.
-
Initiate the reaction by adding the freshly prepared reducing agent (sodium ascorbate).[6] Adding the ascorbate last ensures the Cu(II) is reduced to Cu(I) in the presence of the stabilizing ligand, which is crucial for catalytic activity.[10]
Q5: What are the most common side reactions that reduce my yield?
Besides catalyst inactivation, unwanted side reactions can consume your starting materials.
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen and copper, terminal alkynes like this compound can undergo oxidative homodimerization to form a diyne.[2][3] This is a common side reaction that directly competes with the desired click reaction. Using degassed solvents and a proper reducing agent/ligand system helps suppress this pathway.[4]
-
Substrate Oxidation: The copper/ascorbate system can generate reactive oxygen species (ROS), especially if excess oxygen is present.[10][12] These ROS can potentially degrade sensitive substrates. Using a 5:1 ligand-to-copper ratio can help protect substrates by having the ligand act as a sacrificial reductant.[4][10]
Q6: How can I effectively purify my final 1,2,3-triazole product?
After the reaction is complete, it is important to remove the copper catalyst, which can complicate purification and interfere with downstream applications.
-
Quench the Reaction: Add a chelating agent like EDTA to the reaction mixture to sequester the copper ions.[13]
-
Purification: The resulting 1,4-disubstituted triazole product can typically be purified using standard techniques. For many small molecules, simple extraction and silica (B1680970) gel column chromatography are sufficient to isolate the pure product.[14]
Data Presentation: Optimizing Reaction Conditions
To achieve the highest yield, key parameters should be systematically varied in a series of small-scale pilot reactions.[1] The tables below provide recommended starting concentrations and ranges for optimizing your this compound click reaction.
Table 1: Recommended Starting Concentrations and Ratios for CuAAC
| Component | Recommended Concentration / Ratio | Purpose & Notes |
|---|---|---|
| This compound (Alkyne) | 1 equivalent (e.g., 1-100 mM) | The limiting reagent in this example. |
| Azide | 1.1 - 2 equivalents | A slight excess of one reagent often drives the reaction to completion.[1][13] |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 µM - 1 mM (0.1 - 10 mol%) | The copper source, which is reduced in situ to active Cu(I).[10][13] |
| Ligand (e.g., THPTA) | 1:1 to 5:1 (Ligand:Copper) | Stabilizes Cu(I). A 5:1 ratio is recommended for sensitive substrates.[1][4] |
| Sodium Ascorbate | 1 mM - 10 mM (5-10 fold excess over copper) | Reducing agent. Must be prepared fresh.[1][13] |
| Solvent | tBuOH/H₂O, DMSO, DMF, H₂O | Choice depends on substrate solubility. Water often accelerates the reaction.[6][15] |
| Temperature | Room Temperature (20-25°C) | Gentle heating (35-45°C) can be used for sluggish or sterically hindered substrates.[2][13] |
| Reaction Time | 1 - 12 hours | Monitor progress by TLC or LC-MS.[13] |
Experimental Protocols
General Protocol for a Small-Scale Click Reaction
This protocol provides a starting point for the reaction between this compound and an azide partner (e.g., Benzyl Azide) on a ~0.5 mmol scale.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 1 M solution in DMF.
-
Benzyl Azide: Prepare a 1 M solution in DMF.
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM solution in deionized water.
-
THPTA: Prepare a 500 mM solution in deionized water.
-
Sodium Ascorbate (NaAsc): Prepare a 1 M solution in deionized water. Important: This solution must be made fresh immediately before use.
2. Reaction Setup (in a 10 mL vial with a stir bar):
-
Degas all stock solutions (except the freshly made NaAsc) and any additional solvents by bubbling Argon or Nitrogen through them for at least 15 minutes.
-
To the reaction vial, add 2 mL of a degassed 1:1 mixture of t-butanol and water.
-
Add 500 µL of the 1 M this compound solution (0.5 mmol, 1.0 eq).
-
Add 550 µL of the 1 M Benzyl Azide solution (0.55 mmol, 1.1 eq).
-
Prepare the Catalyst Premix: In a separate small tube, mix 50 µL of the 100 mM CuSO₄ solution (0.005 mmol, 1 mol%) with 50 µL of the 500 mM THPTA solution (0.025 mmol, 5 mol%). Let this mixture stand for 2 minutes to allow the copper-ligand complex to form.[6]
-
Add the catalyst premix to the main reaction vial.
-
Initiate the Reaction: Add 250 µL of the freshly prepared 1 M sodium ascorbate solution (0.25 mmol, 50 mol%).
-
Cap the vial and stir the reaction mixture at room temperature.
3. Reaction Monitoring and Workup:
-
Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-4 hours.[13]
-
Once the starting material is consumed, quench the reaction by adding 200 µL of a 0.5 M EDTA solution to chelate the copper.[13]
-
Transfer the mixture to a separatory funnel, add ethyl acetate (B1210297) and water, and perform a standard liquid-liquid extraction.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain the pure 1,2,3-triazole.
Visual Guides: Workflows and Mechanisms
CuAAC Catalytic Cycle
Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow for Click Reaction Setup
Caption: A step-by-step workflow for setting up a CuAAC reaction.
Troubleshooting Decision Tree for Low Yields
Caption: A decision tree for systematically troubleshooting low yields in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Click Chemistry [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Hept-5-yn-1-ol Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hept-5-yn-1-ol transformations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the catalytic transformation of this compound.
Issue 1: Low or No Conversion of this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Catalyst Poisoning | Purify reactants and solvents to remove potential catalyst poisons such as sulfur compounds or amines. | Increased reaction rate and conversion. |
| Inactive Catalyst | Ensure the catalyst has been properly activated and stored. For hydrogenation, ensure the catalyst was not excessively exposed to air. For moisture-sensitive reactions, use anhydrous conditions. | Restoration of catalyst activity and initiation of the reaction. |
| Insufficient Catalyst Loading | Increase the catalyst loading in increments (e.g., 1-5 mol%). | An increase in the reaction rate. Be mindful that excessive catalyst can sometimes lead to side reactions. |
| Poor Mass Transfer | Increase the stirring rate to ensure efficient mixing of reactants, catalyst, and any gaseous reagents (e.g., H₂). | Improved reaction kinetics and conversion. |
Issue 2: Poor Selectivity in the Hydrogenation of this compound to (Z)-Hept-5-en-1-ol (Over-reduction)
| Potential Cause | Recommended Action | Expected Outcome |
| Catalyst Too Active | Switch to a less active, "poisoned" catalyst such as Lindlar's catalyst (Pd/CaCO₃ with lead acetate (B1210297) and quinoline) or P-2 Nickel catalyst.[1] | Increased selectivity towards the cis-alkene and minimized formation of heptan-1-ol. |
| High Hydrogen Pressure | Reduce the hydrogen pressure. Often, a balloon of hydrogen is sufficient for selective semi-hydrogenation.[2] | Decreased rate of over-reduction, leading to higher selectivity for the desired alkene. |
| Prolonged Reaction Time | Monitor the reaction closely using techniques like TLC or GC and stop the reaction as soon as the starting material is consumed.[2] | Prevention of the hydrogenation of the newly formed alkene. |
Issue 3: Formation of Unexpected Byproducts in Oxidation Reactions
| Potential Cause | Recommended Action | Expected Outcome |
| Over-oxidation | Use a milder oxidizing agent. For the oxidation of the primary alcohol to an aldehyde, reagents like PCC, PDC, or conditions for Swern or Dess-Martin oxidation are preferred over stronger agents like KMnO₄ or Jones reagent.[3] | Formation of the desired aldehyde (Hept-5-yn-1-al) with minimal or no formation of the carboxylic acid. |
| Cleavage of the Carbon Chain | Avoid harsh oxidizing conditions (e.g., hot, concentrated KMnO₄) which can cleave the alkyne bond.[4] | Preservation of the carbon skeleton and formation of the desired oxidation product. |
| Reaction with the Alkyne | Protect the alkyne group if it is sensitive to the chosen oxidizing agent, though many common oxidants for alcohols are compatible. | Selective oxidation of the alcohol without modification of the alkyne. |
Frequently Asked Questions (FAQs)
Hydrogenation
-
Q1: What is the best catalyst for the selective hydrogenation of this compound to (Z)-Hept-5-en-1-ol? A1: Lindlar's catalyst is the classic choice for the stereoselective synthesis of cis-alkenes from alkynes.[1] P-2 Nickel (Nickel boride) is another effective alternative that can provide high cis-alkene selectivity.[1]
-
Q2: How can I synthesize (E)-Hept-5-en-1-ol from this compound? A2: The reduction of an alkyne to a trans-alkene can be achieved using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia.
-
Q3: My hydrogenation reaction is producing a mixture of the desired alkene and the fully saturated alkane. What can I do to improve selectivity? A3: To improve selectivity for the alkene, you can try a less active catalyst (e.g., Lindlar's), reduce the hydrogen pressure, and carefully monitor the reaction to stop it once the alkyne is consumed.[2] The presence of hydroxyl groups in the substrate can sometimes retard the hydrogenation reaction, which can be advantageous for selectivity control.[5]
Oxidation
-
Q4: I want to oxidize the primary alcohol of this compound to the corresponding aldehyde, Hept-5-yn-1-al. Which oxidizing agent should I use? A4: For the selective oxidation of a primary alcohol to an aldehyde without affecting the alkyne, mild oxidizing agents are recommended. Common choices include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (DMSO, oxalyl chloride, triethylamine).[3]
-
Q5: What happens if I use a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) on this compound? A5: Strong oxidizing agents like hot, basic KMnO₄ will likely lead to over-oxidation. The primary alcohol would be oxidized to a carboxylic acid, and the alkyne bond could be cleaved, resulting in a mixture of products.[4]
Other Transformations
-
Q6: Is it possible to perform a hydroformylation reaction on this compound? A6: Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across a double or triple bond. While typically applied to alkenes, it can also be performed on alkynes.[6][7] For this compound, this would likely require a catalyst, often based on rhodium or cobalt, and would result in the formation of an aldehyde.[7] Side reactions such as hydrogenation of the alkyne or isomerization could occur.[6]
-
Q7: Can this compound be isomerized? A7: Isomerization of the alkyne in this compound to a more stable conjugated system, such as a conjugated diene or an allene, is possible. This transformation typically requires a catalyst, and the specific product would depend on the reaction conditions and the catalyst used.
Data Presentation
Table 1: Catalyst Performance in the Selective Hydrogenation of Alkynols (Analogous Systems)
| Catalyst System | Substrate | Conversion (%) | Selectivity to Alkene (%) | Product Stereochemistry | Key Remarks |
| Lindlar Catalyst | Phenylacetylene | High | High | cis | The classical choice for cis-alkene synthesis from alkynes.[1] |
| Pd/ZnO | 2-Methyl-3-butyn-2-ol | >99 | ~95 | - | Reported to have higher activity and selectivity than commercial Lindlar catalyst. |
| P-2 Nickel | Various Alkynes | High | High | cis | An effective and often more easily prepared alternative to Lindlar's catalyst.[1] |
| Pd-Ni/Al₂O₃ | 3-Butyn-2-ol | 100 | 98 | - | High selectivity and activity for a bimetallic system. |
Note: Data is based on structurally similar alkynols and serves as a guide for catalyst selection for this compound.
Experimental Protocols
Protocol 1: Selective Hydrogenation of this compound to (Z)-Hept-5-en-1-ol using Lindlar's Catalyst
-
Catalyst Preparation (if not commercially available): Lindlar's catalyst is typically palladium on calcium carbonate poisoned with lead acetate and quinoline.[1]
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate), add Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the starting material is consumed, filter the catalyst from the reaction mixture through a pad of celite. Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by distillation or column chromatography to obtain (Z)-Hept-5-en-1-ol.
Protocol 2: Oxidation of this compound to Hept-5-yn-1-al using Swern Oxidation
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride in anhydrous dichloromethane (B109758) and cool to -78 °C (dry ice/acetone bath).
-
Activation of DMSO: Slowly add anhydrous dimethyl sulfoxide (B87167) (DMSO) to the cooled oxalyl chloride solution.
-
Addition of Alcohol: Add a solution of this compound in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature below -70 °C.
-
Formation of Aldehyde: After stirring for a period, add triethylamine (B128534) to the reaction mixture.
-
Quenching and Work-up: Allow the reaction to warm to room temperature and then quench with water. Extract the product with dichloromethane.
-
Purification: Dry the combined organic layers, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield Hept-5-yn-1-al.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
- 6. Hydroformylation - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
Technical Support Center: Byproduct Identification in Hept-5-yn-1-ol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hept-5-yn-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of byproducts in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: this compound possesses two primary reactive sites: a primary alcohol and an internal alkyne. Common reactions include:
-
Oxidation of the primary alcohol to an aldehyde or carboxylic acid.
-
Reduction of the internal alkyne to a cis- or trans-alkene, or full saturation to an alkane.
-
Protection of the alcohol to allow for selective reaction at the alkyne.
-
Coupling reactions at the alkyne, such as the Sonogashira coupling, after conversion to a terminal alkyne.
-
Intramolecular cyclization involving both the alcohol and the alkyne functionalities.
Q2: How can I minimize byproduct formation in my reactions with this compound?
A2: Minimizing byproducts requires careful control of reaction conditions. Key factors include:
-
Choice of reagents: Use selective reagents that target the desired functional group while leaving others intact.
-
Reaction temperature: Many side reactions can be suppressed by maintaining a low temperature.
-
Stoichiometry: Precise control of the molar equivalents of reactants can prevent unwanted side reactions.
-
Reaction time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of degradation products.
-
Inert atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other unwanted reactions with atmospheric components.
Troubleshooting Guides
This section provides detailed troubleshooting for common reactions involving this compound, including potential byproducts, their identification, and mitigation strategies.
Oxidation of the Primary Alcohol
Oxidation of the primary alcohol of this compound can yield either the corresponding aldehyde (Hept-5-yn-1-al) or the carboxylic acid (Hept-5-ynoic acid), depending on the chosen oxidant and reaction conditions.
Issue: Over-oxidation to the carboxylic acid when targeting the aldehyde.
-
Probable Cause: Use of a strong oxidizing agent or prolonged reaction times.
-
Solution: Employ milder, more selective oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). It is also crucial to monitor the reaction closely and work it up as soon as the starting material is consumed. Distilling the aldehyde as it forms can also prevent further oxidation.[1][2]
Issue: Formation of unidentified byproducts and low yield.
-
Probable Cause: Decomposition of the starting material or product under harsh reaction conditions (e.g., strong acid in Jones oxidation). The alkyne functionality can also be sensitive to certain oxidants.
-
Solution:
Table 1: Common Oxidation Reactions of this compound and Potential Byproducts
| Reaction | Reagents | Desired Product | Potential Byproducts | Mitigation Strategies |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Hept-5-ynoic acid | Over-oxidation products, esterification with acetone, degradation of the alkyne. | Maintain low temperature (0 °C), slow addition of reagent.[3][7][8] |
| PCC Oxidation | Pyridinium chlorochromate | Hept-5-yn-1-al | Hept-5-ynoic acid (minor) | Use of a buffer like sodium acetate. |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Hept-5-yn-1-al | Dimethyl sulfide, CO, CO₂, Methylthiomethyl (MTM) ether.[9][10][11][12] | Perform reaction at low temperature (-78 °C) in a well-ventilated fume hood.[5][10] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Hept-5-yn-1-al | Iodinane byproduct | Basic workup to remove the acidic byproduct.[1][2][6][13] |
Reduction of the Internal Alkyne
The internal alkyne of this compound can be selectively reduced to either a cis- or trans-alkene, or fully reduced to the corresponding alkane.
Issue: Over-reduction to the alkane (Heptan-1-ol) when targeting the alkene.
-
Probable Cause: Use of a highly active catalyst (e.g., Palladium on carbon) or excess hydrogen.
-
Solution:
Issue: Formation of the undesired stereoisomer (trans-alkene instead of cis-, or vice-versa).
-
Probable Cause: Incorrect choice of reducing agent.
-
Solution:
Table 2: Common Reduction Reactions of this compound and Potential Byproducts
| Reaction | Reagents | Desired Product | Potential Byproducts | Mitigation Strategies |
| Lindlar Reduction | H₂, Lindlar's Catalyst | (Z)-Hept-5-en-1-ol | Heptan-1-ol, starting material | Use of a poisoned catalyst, careful monitoring of H₂ uptake.[14][15][16][17] |
| Dissolving Metal Reduction | Na, NH₃ (l) | (E)-Hept-5-en-1-ol | Over-reduction is less common | Ensure anhydrous conditions. |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Heptan-1-ol | Incomplete reduction (alkene) | Use of excess H₂ and sufficient reaction time. |
Protection of the Primary Alcohol
To perform selective chemistry on the alkyne, the primary alcohol is often protected, most commonly as a silyl (B83357) ether.
Issue: Incomplete protection of the alcohol.
-
Probable Cause: Insufficient amount of silylating agent or base, or presence of moisture.
-
Solution: Use a slight excess of the silylating agent and base. Ensure all glassware is oven-dried and reagents are anhydrous.
Issue: Formation of silylated byproducts during workup.
-
Probable Cause: Reaction of the silylating agent with water during the workup.
-
Solution: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride before extraction.
Table 3: Common Alcohol Protection and Deprotection Reactions and Potential Byproducts
| Reaction | Reagents | Desired Product | Potential Byproducts | Mitigation Strategies |
| Silyl Ether Protection | R₃SiCl (e.g., TBDMSCl), Imidazole, DMF | This compound, silyl ether | Disiloxane, unreacted starting material | Use anhydrous conditions and a slight excess of reagents. |
| Silyl Ether Deprotection | TBAF in THF | This compound | Silyl fluoride, butene (from TBAF decomposition) | Use a buffered solution if the substrate is base-sensitive. |
Sonogashira Coupling
While this compound has an internal alkyne, it can be isomerized to a terminal alkyne and then used in Sonogashira coupling reactions to form a new carbon-carbon bond.
Issue: Formation of homocoupled alkyne dimer (Glaser coupling).
-
Probable Cause: Presence of oxygen, which promotes the oxidative homocoupling of the terminal alkyne catalyzed by the copper(I) co-catalyst.
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. Using a copper-free Sonogashira protocol can also eliminate this side reaction.[18]
Issue: Low yield of the desired coupled product.
-
Probable Cause: Inactive catalyst, insufficient base, or poor quality of the aryl/vinyl halide.
-
Solution: Use a freshly prepared palladium catalyst and ensure the amine base is dry and of high purity. The aryl or vinyl halide should be purified before use.
Table 4: Sonogashira Coupling and Potential Byproducts
| Reaction | Reagents | Desired Product | Potential Byproducts | Mitigation Strategies |
| Sonogashira Coupling | Aryl/Vinyl Halide, Terminal Alkyne, Pd catalyst, Cu(I) salt, Amine base | Coupled Product | Alkyne Dimer (Glaser Product) | Degas solvents, maintain inert atmosphere, consider copper-free conditions.[18] |
Experimental Protocols
Protocol 1: Dess-Martin Oxidation of this compound to Hept-5-yn-1-al
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) at room temperature, add Dess-Martin Periodinane (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Lindlar Reduction of this compound to (Z)-Hept-5-en-1-ol
-
To a solution of this compound (1.0 eq) in methanol (B129727) or ethyl acetate, add Lindlar's catalyst (5-10 wt%).
-
Flush the reaction vessel with hydrogen gas (using a balloon) and stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon consumption of the starting material, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Visualizations
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Jones Oxidation [organic-chemistry.org]
- 8. Jones oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Dess-Martin Oxidation [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 17. orgosolver.com [orgosolver.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Hept-5-yn-1-ol Reaction Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions involving Hept-5-yn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features and properties of this compound?
This compound is a bifunctional molecule containing a terminal alkyne and a primary alcohol. These functional groups are the primary sites of its reactivity. The terminal alkyne allows for carbon-carbon bond formation through reactions like the Sonogashira coupling, while the primary alcohol can be oxidized to an aldehyde or a carboxylic acid.[1][2]
Q2: What are the common challenges encountered when working with this compound?
Common challenges include:
-
Selective Reaction: Due to the presence of two reactive functional groups (hydroxyl and terminal alkyne), achieving selectivity for a reaction at one site without affecting the other can be difficult. This often requires the use of protecting groups.[3][4]
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Homocoupling of the Alkyne: In coupling reactions like the Sonogashira coupling, the terminal alkyne of this compound can react with itself to form a symmetric 1,3-diyne dimer, reducing the yield of the desired product.[5]
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Over-oxidation of the Alcohol: When oxidizing the primary alcohol, the reaction can be difficult to stop at the aldehyde stage and may proceed to form the carboxylic acid.[6][7]
Q3: When is it necessary to use a protecting group for the hydroxyl group of this compound?
A protecting group for the hydroxyl group is necessary when you want to perform a reaction at the alkyne terminus that is incompatible with the acidic proton of the alcohol. For example, in many coupling reactions involving organometallic reagents, the acidic alcohol proton would be quenched by the reagent. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) which can be removed under specific conditions after the desired reaction at the alkyne has been performed.[3][4]
Troubleshooting Guides
Oxidation of this compound
Problem: Low or no conversion of this compound to the desired oxidation product.
-
Possible Cause: Inactive oxidizing agent.
-
Possible Cause: Inappropriate reaction temperature.
-
Solution: Many oxidation reactions are exothermic. It's often necessary to cool the reaction mixture in an ice bath during the addition of the oxidizing agent to control the reaction rate and prevent side reactions.[9]
-
Problem: Over-oxidation to the carboxylic acid when the aldehyde is the desired product.
-
Possible Cause: The reaction conditions are too harsh or the reaction time is too long.
-
Solution: To obtain the aldehyde, use milder oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or perform a Swern oxidation.[10] If using a strong oxidant like Jones reagent, use an excess of the alcohol and distill the aldehyde as it forms to prevent further oxidation.[7][11]
-
Problem: Formation of side products.
-
Possible Cause: The alkyne functionality is reacting with the oxidizing agent.
-
Solution: While many common oxidizing agents for alcohols are compatible with alkynes, harsh conditions can lead to side reactions. Using milder, more selective oxidizing agents can help to avoid this. It's also important to monitor the reaction closely using techniques like Thin Layer Chromatography (TLC).
-
Sonogashira Coupling of this compound
Problem: Low yield of the desired cross-coupled product.
-
Possible Cause: Inactive catalyst.
-
Solution: Palladium catalysts can be sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous, degassed solvents.[12]
-
-
Possible Cause: Incorrect choice of catalyst, ligand, base, or solvent.
-
Solution: The success of a Sonogashira coupling is highly dependent on the reaction conditions. It may be necessary to screen different palladium catalysts, phosphine (B1218219) ligands, bases (e.g., triethylamine, diisopropylamine), and solvents (e.g., THF, DMF, toluene).[13]
-
Problem: Significant formation of homocoupled alkyne (Glaser coupling).
-
Possible Cause: Presence of oxygen.
-
Solution: Rigorously exclude oxygen from the reaction mixture by using an inert atmosphere. Oxygen promotes the oxidative homocoupling of the alkyne.[5]
-
-
Possible Cause: High concentration of the copper co-catalyst.
-
Possible Cause: High concentration of this compound.
-
Solution: Adding the this compound slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over the bimolecular homocoupling.[5]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 58944-42-6[14][15] |
| Molecular Formula | C7H12O[14][15] |
| Molecular Weight | 112.17 g/mol [14][15] |
| Boiling Point | 87.5-88.5 °C (at 10 Torr)[14] |
| Appearance | Colorless liquid |
| Key Functional Groups | Primary Alcohol, Terminal Alkyne |
Table 2: Summary of Optimized Conditions for Key Reactions
| Reaction | Reagents and Conditions | Expected Product | Potential Issues |
| Jones Oxidation | Jones Reagent (CrO3, H2SO4, H2O) in acetone (B3395972), 0°C to room temp.[8][9][16] | Hept-5-ynoic acid | Over-oxidation, difficult to stop at aldehyde. |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd(PPh3)4, CuI, Et3N in THF, inert atmosphere.[5][13] | Aryl/Vinyl-substituted this compound | Homocoupling, catalyst deactivation. |
| Hydroxyl Protection (TBDMS) | TBDMSCl, Imidazole in DMF.[14] | tert-butyl(hept-5-yn-1-yloxy)dimethylsilane | Incomplete reaction, purification challenges. |
Experimental Protocols
Protocol 1: Jones Oxidation of this compound to Hept-5-ynoic Acid
-
Reagent Preparation (Jones Reagent): Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). Carefully add this mixture to 50 mL of water with stirring and allow it to cool.[9]
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve this compound (1.0 eq) in acetone. Cool the flask in an ice-water bath.
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Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 30°C. A color change from orange-red to green should be observed. Continue adding the reagent until the orange-red color persists.[9]
-
Monitoring: After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding isopropanol (B130326) until the orange color disappears. Remove the acetone by rotary evaporation. Add water and extract the product with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be done by recrystallization or column chromatography.
Protocol 2: Sonogashira Coupling of this compound with an Aryl Halide
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.08 eq).
-
Solvent and Base Addition: Add degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine, 3.0 eq).[5]
-
Alkyne Addition: Add this compound (1.1 eq) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC/MS.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: A general experimental workflow for optimizing reactions with this compound.
Caption: Competing pathways in the Sonogashira reaction of this compound.
Caption: Oxidation pathways of this compound.
References
- 1. Hept-1-EN-5-yne | 821-40-9 | Benchchem [benchchem.com]
- 2. (5E)-hept-5-en-3-yn-1-ol | 103197-98-4 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. grokipedia.com [grokipedia.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound|lookchem [lookchem.com]
- 15. This compound | C7H12O | CID 9989234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Jones Oxidation [organic-chemistry.org]
Preventing polymerization of Hept-5-yn-1-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the polymerization of Hept-5-yn-1-ol.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Observed cloudiness, increased viscosity, or solidification of this compound upon storage.
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Question: My stored this compound appears cloudy and more viscous than a fresh sample. What is happening and how can I resolve this?
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Answer: This is a strong indication that polymerization has occurred. This compound, containing both a terminal alkyne and a primary alcohol, can be susceptible to polymerization, especially with prolonged storage or exposure to initiators. To resolve this, it is recommended to discard the polymerized material as it is no longer pure. For future prevention, please refer to our recommended storage protocols.
Issue 2: A reaction involving this compound resulted in a low yield of the desired product and a significant amount of an insoluble, high molecular weight byproduct.
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Question: My reaction with this compound is producing a polymer-like substance and a low yield of my target molecule. What could be the cause?
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Answer: It is likely that the reaction conditions are initiating the polymerization of your this compound. Common initiators for such reactions include free radicals, which can be generated by heat, light, or the presence of certain reagents.[1][][] Consider the following troubleshooting steps:
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Review your reaction conditions: Are you using high temperatures or exposing the reaction to UV light? These can initiate polymerization.[4]
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Examine your reagents: Are any of your reagents known to generate free radicals? Peroxides, azo compounds, and some metal catalysts can act as initiators.[1][][][5]
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Purify your starting material: Ensure your this compound is free from any impurities that could act as polymerization initiators.
-
Add a polymerization inhibitor: If the reaction conditions cannot be altered, consider adding a suitable polymerization inhibitor to your reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound to prevent polymerization?
A1: Proper storage is crucial to maintain the stability of this compound. We recommend the following guidelines:
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Temperature: Store in a cool, dry, and well-ventilated area.[6][7][8] Refrigeration at 2-8°C is recommended for long-term storage.[6]
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Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation which can lead to the formation of peroxides that initiate polymerization.
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Light: Protect from light by storing in an amber glass bottle or other opaque container.[6]
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Inhibitors: For long-term storage, the addition of a polymerization inhibitor is advised.
Q2: What are polymerization inhibitors and which ones are suitable for this compound?
A2: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization.[9][10] They work by scavenging free radicals that initiate the polymerization process.[11][] For this compound, which is an unsaturated alcohol, phenolic inhibitors are commonly recommended.
| Inhibitor Name | Recommended Concentration (ppm) | Notes |
| Hydroquinone (HQ) | 100 - 200 | Effective but can be difficult to remove. |
| 4-Methoxyphenol (MEHQ) | 200 - 500 | Can often be left in for subsequent reactions. |
| Butylated Hydroxytoluene (BHT) | 100 - 200 | A common and effective radical scavenger.[9] |
Q3: How do I add a polymerization inhibitor to my this compound sample?
A3: A detailed protocol for adding an inhibitor is provided below.
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor to this compound
This protocol describes the preparation of an inhibitor stock solution and its addition to this compound.
-
Prepare a stock solution of the inhibitor. For example, to prepare a 1% (w/v) stock solution of 4-Methoxyphenol (MEHQ) in a compatible solvent like ethanol, dissolve 100 mg of MEHQ in 10 mL of ethanol.
-
Calculate the required volume of the stock solution. To achieve a final concentration of 200 ppm of MEHQ in 100 g of this compound, you would need to add 2 mg of MEHQ. From your 1% stock solution, this corresponds to 0.2 mL.
-
Add the inhibitor to the this compound. Under an inert atmosphere, add the calculated volume of the inhibitor stock solution to the this compound.
-
Mix thoroughly. Gently swirl or stir the mixture to ensure the inhibitor is evenly distributed.
-
Store appropriately. Seal the container tightly and store under the recommended conditions.
Protocol 2: Monitoring for Polymerization using Gas Chromatography (GC)
This protocol outlines a method to monitor the purity of this compound and detect the formation of oligomers.
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Prepare a standard solution. Prepare a solution of freshly distilled this compound in a suitable solvent (e.g., dichloromethane) at a known concentration (e.g., 1 mg/mL).
-
Prepare the sample for analysis. Prepare a solution of your stored this compound at the same concentration as the standard.
-
GC Analysis. Analyze both the standard and the sample using a gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar column (e.g., DB-1 or equivalent) is suitable.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute any potential higher molecular weight oligomers.
-
-
Data Analysis. Compare the chromatograms of the standard and the sample. The appearance of new peaks with longer retention times in the sample chromatogram indicates the formation of dimers, trimers, and other oligomers, which is a sign of polymerization.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration [fda.gov.ph]
- 8. How to Safely Store Ethanol and Other Chemicals | U.S. Chemical Storage [uschemicalstorage.com]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 10. chemscene.com [chemscene.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Monitoring Reactions of Hept-5-yn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving Hept-5-yn-1-ol using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Which technique, TLC or GC, is better for monitoring the progress of a reaction with this compound?
A1: Both TLC and GC are excellent techniques for monitoring reactions of this compound, and the choice depends on the specific reaction and available equipment. TLC is a rapid, simple, and inexpensive method ideal for quick qualitative checks of reaction progress at the bench. GC provides quantitative data and higher resolution, making it suitable for detailed analysis of product purity and the presence of side products, especially for volatile compounds.
Q2: What is a typical TLC solvent system for separating this compound from its reaction products?
A2: A common starting point for developing a TLC solvent system for a moderately polar compound like this compound is a mixture of a non-polar and a polar solvent, such as hexanes and ethyl acetate (B1210297). The polarity of the system can be adjusted to achieve optimal separation. For instance, in an oxidation reaction to form the corresponding aldehyde, the product will be less polar than the starting alcohol. Therefore, a solvent system like 20-30% ethyl acetate in hexanes would be a good starting point.
Q3: How can I visualize this compound and its products on a TLC plate?
A3: this compound and its derivatives are not typically UV-active unless a chromophore is present in the molecule. Therefore, a chemical stain is required for visualization. A potassium permanganate (B83412) (KMnO₄) stain is highly effective as it reacts with both the alcohol and the alkyne functional groups, appearing as yellow spots on a purple background.[1] Other general stains like p-anisaldehyde can also be used, which are sensitive to various functional groups, including alcohols.[1]
Q4: What type of GC column is recommended for the analysis of this compound?
A4: For the analysis of a polar compound like this compound, a polar or intermediate-polarity GC column is recommended. A common choice would be a column with a polyethylene (B3416737) glycol (wax-type) stationary phase or a column with a cyanopropyl phenyl polysiloxane phase (e.g., DB-624). Non-polar columns, like those with a 5% phenyl-methylpolysiloxane phase (e.g., HP-5MS), can also be used, particularly if the alcohol is derivatized to a less polar species before analysis.[2]
Q5: My GC peaks for this compound are tailing. What could be the cause?
A5: Peak tailing for alcohols in GC is a common issue and is often caused by interactions between the polar hydroxyl group and active sites in the GC system (e.g., in the injector liner or the column itself). This can be addressed by using a deactivated injector liner, ensuring the column is properly conditioned, or by derivatizing the alcohol to a less polar silyl (B83357) ether, for example, which reduces its ability to form hydrogen bonds.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | Sample is too concentrated. The compound is highly polar and interacting strongly with the silica (B1680970) gel. | Dilute the sample before spotting. Add a small amount of a more polar solvent (e.g., methanol) or a few drops of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the developing solvent. |
| Rf values are too high (spots run near the solvent front) | The eluent is too polar. | Decrease the proportion of the polar solvent in your eluent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Rf values are too low (spots remain at the baseline) | The eluent is not polar enough. | Increase the proportion of the polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| No spots are visible after staining | The sample concentration is too low. The stain is not appropriate for the functional groups present. The compound may have evaporated from the plate if it is volatile. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications. Use a more general or a functional-group-specific stain (e.g., potassium permanganate for alkynes and alcohols). Develop the plate immediately after spotting. |
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | Interaction of the polar alcohol with active sites in the liner or column. Column contamination. | Use a deactivated liner. Condition the column according to the manufacturer's instructions. Consider derivatization of the alcohol to a less polar compound. |
| Ghost Peaks | Carryover from a previous injection. Contamination in the syringe or injector. | Run a blank solvent injection to clean the system. Clean the syringe and the injector port. |
| Poor Resolution | Inadequate separation on the current column. Incorrect oven temperature program. | Switch to a more polar column for better separation of polar analytes. Optimize the temperature ramp rate; a slower ramp can improve resolution. |
| Inconsistent Retention Times | Fluctuations in carrier gas flow rate or oven temperature. Leaks in the system. | Check the gas supply and regulators. Ensure the oven temperature is stable. Perform a leak check of the system. |
Data Presentation
Table 1: Typical TLC Data for PCC Oxidation of this compound
| Compound | Structure | Typical Rf Value * | Appearance with KMnO₄ Stain |
| This compound (Starting Material) | CC#CCCCCO | 0.3 | Yellow spot on purple background |
| Hept-5-ynal (Product) | CC#CCCC(C)=O | 0.6 | Yellow spot on purple background |
*Note: Rf values are approximate and can vary based on the exact solvent system, temperature, and TLC plate used. The values above are typical for a 20% ethyl acetate in hexanes eluent system.
Table 2: Typical GC Parameters and Expected Retention Times
| Compound | Typical Retention Time (min) * |
| This compound | 8.5 |
| Hept-5-ynal | 7.2 |
*Note: Retention times are illustrative and highly dependent on the specific GC system, column, and method parameters. These values are representative for the conditions outlined in the experimental protocol below.
Experimental Protocols
Protocol 1: TLC Monitoring of the Oxidation of this compound with PCC
1. Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot (a few drops) of the reaction mixture using a glass capillary.
-
Dilute the aliquot with a small amount of dichloromethane (B109758) in a microvial.
-
Prepare a co-spot by mixing a small amount of the diluted starting material (this compound) with the diluted reaction mixture.
2. TLC Plate Preparation:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), the reaction mixture (R), and the co-spot (C).
3. Spotting:
-
Using a clean capillary spotter for each sample, apply a small spot of the diluted starting material, the reaction mixture, and the co-spot onto their respective marks on the baseline.
4. Development:
-
Prepare a developing chamber with a solvent system of 20% ethyl acetate in hexanes.
-
Place the spotted TLC plate in the chamber, ensuring the solvent level is below the baseline.
-
Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
5. Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Dip the dried plate into a potassium permanganate stain solution and gently warm it with a heat gun to visualize the spots. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Protocol 2: GC Monitoring of the Oxidation of this compound
1. Sample Preparation:
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot by passing it through a small plug of silica gel with diethyl ether to remove the chromium salts.
-
Collect the ether eluate and dilute it to an appropriate concentration for GC analysis (e.g., ~1 mg/mL).
2. GC Method Parameters:
-
GC System: Agilent 7890 GC with FID or similar.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a suitable polar column.[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: Increase at 15°C/min to 250°C.
-
Hold at 250°C for 2 minutes.
-
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
3. Analysis:
-
Inject the prepared sample onto the GC.
-
Monitor the chromatogram for the disappearance of the this compound peak and the appearance of the Hept-5-ynal peak.
-
The reaction progress can be quantified by comparing the peak areas of the starting material and the product over time.
Visualizations
Caption: Workflow for monitoring the this compound reaction.
Caption: Troubleshooting flowchart for TLC and GC analysis.
References
Removal of unreacted starting materials from Hept-5-yn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hept-5-yn-1-ol. Our focus is on the effective removal of unreacted starting materials and byproducts to achieve high purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: Common impurities depend on the synthetic route. If this compound is synthesized via the deprotection of a silyl (B83357) ether, such as tert-butyl(hept-5-yn-1-yloxy)dimethylsilane, common impurities include:
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Unreacted silyl ether starting material: This is often a major impurity if the deprotection reaction does not go to completion.
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Silanol byproducts: Formed from the cleavage of the silyl ether.
-
Fluoride (B91410) salts: If a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) is used for deprotection, residual salts can contaminate the product.[1]
-
Solvents: Residual solvents from the reaction and workup steps.
If synthesized via alkylation of a smaller acetylenic alcohol, unreacted starting materials such as the initial alcohol and the alkylating agent may be present.[2]
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: Flash column chromatography on silica (B1680970) gel is the most common and effective method for purifying this compound on a laboratory scale.[3] This technique separates compounds based on their polarity, and with the correct solvent system, it can effectively remove both less polar impurities (like unreacted silyl ethers) and more polar byproducts.
Q3: How do I choose an appropriate solvent system for the column chromatography of this compound?
A3: The ideal solvent system should provide a good separation between this compound and its impurities on a Thin Layer Chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or diethyl ether.[3][4] For this compound, a common solvent system is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of approximately 0.2-0.4 for this compound.[5]
Q4: Can I use distillation to purify this compound?
A4: While distillation can be used, it is generally less effective than column chromatography for removing impurities with similar boiling points. It may be a suitable initial purification step for removing very high or very low boiling impurities, but for achieving high purity, chromatography is typically necessary. Vacuum distillation is important to avoid decomposition of the acetylenic alcohol at high temperatures.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| The compound does not move from the baseline on the TLC plate or column. | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture). A small amount of methanol (B129727) can be added to the eluent for very polar compounds, but generally should not exceed 10% to avoid dissolving the silica gel.[4] |
| All spots (product and impurities) run at the solvent front on the TLC plate. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation between this compound and an impurity. | The chosen solvent system does not provide adequate selectivity. | Try a different solvent system. For example, if using hexane/ethyl acetate, consider trying dichloromethane/methanol or hexane/diethyl ether.[4] Sometimes, a ternary mixture can improve separation. |
| Streaking of the spot on the TLC plate or tailing of the peak during column chromatography. | The compound may be acidic or basic, leading to strong interactions with the silica gel. The sample may be overloaded on the TLC plate or column. | Add a small amount of a modifier to the eluent. For acidic impurities, a trace of acetic acid can be added. For basic impurities, a trace of triethylamine (B128534) can be beneficial. Ensure you are not overloading the column; a general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| The purified product is still contaminated with a less polar impurity (e.g., unreacted silyl ether). | The fractions were not collected and analyzed carefully enough. The polarity of the eluent was increased too quickly. | Collect smaller fractions and analyze each one by TLC before combining. Use a shallow gradient or isocratic elution with the optimized solvent system to ensure good separation. |
| The purified product is contaminated with a very polar impurity (e.g., fluoride salts). | The impurity is not being eluted from the column. | After eluting the desired product, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to wash out any remaining polar impurities. Alternatively, perform an aqueous workup before chromatography to remove water-soluble salts. |
Experimental Protocols
Detailed Protocol for Purification of this compound by Flash Column Chromatography
This protocol is a general guideline and may need to be optimized based on the specific impurities present in your crude material.
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Start with a low polarity eluent and gradually increase the polarity (gradient elution) if necessary. A suggested starting point is a 9:1 hexane:ethyl acetate mixture, gradually increasing to a 2:1 ratio.[3]
4. Analysis of Fractions:
-
Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the solvent system used for elution.
-
Visualize the spots using a suitable method (e.g., UV light if applicable, or a staining agent like potassium permanganate).
-
Combine the fractions that contain the pure this compound. A similar alcohol showed an Rf of 0.5 in a 2:1 hexane:ethyl acetate system.[3]
5. Isolation of the Purified Compound:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Column Chromatography Parameters for this compound Purification
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for purification of moderately polar organic molecules. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A versatile solvent system that allows for a wide range of polarities to be explored. |
| Recommended Gradient | Start with 9:1 Hexane:Ethyl Acetate, gradually increase to 2:1 Hexane:Ethyl Acetate.[3] | A gradient elution helps to first elute non-polar impurities and then the desired product, followed by more polar byproducts. |
| Target Rf Value (TLC) | 0.2 - 0.4 | This range typically provides the best separation in column chromatography.[5] |
| Sample Loading | 1:30 to 1:100 (Crude:Silica) | Prevents column overloading and ensures good separation. |
Mandatory Visualization
Troubleshooting Workflow for this compound Purification
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. guidechem.com [guidechem.com]
- 3. rsc.org [rsc.org]
- 4. Chromatography [chem.rochester.edu]
- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 6. US2163720A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]
Technical Support Center: Hept-5-yn-1-ol Reaction Workup and Extraction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the reaction workup and extraction of Hept-5-yn-1-ol. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and extraction of this compound.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion before initiating workup. |
| Product loss during extraction. | - this compound has some water solubility. Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility in the aqueous phase.[1][2]- Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery.[1] | |
| Degradation of the product. | Avoid acidic conditions during workup, as alkynes can be sensitive. Use a mild quenching agent like saturated aqueous ammonium (B1175870) chloride instead of strong acids.[3][4] | |
| Formation of Emulsion during Extraction | Incompatible solvent mixture or vigorous shaking. | - Add brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of Celite. |
| High concentration of reagents or byproducts. | Dilute the reaction mixture with more organic solvent before washing. | |
| Product Contaminated with Starting Materials | Incomplete reaction. | As mentioned above, ensure the reaction has gone to completion. |
| Inefficient extraction. | Optimize the extraction solvent and the number of washes. | |
| Product Contaminated with Byproducts (e.g., diol from alkyne reduction) | Non-selective reducing agents (if applicable). | Use a milder and more selective reducing agent if the synthesis involves reduction of a functional group in the presence of the alkyne. |
| Presence of Metal Catalyst Residues (e.g., from a coupling reaction) | Strong coordination of the metal to the alkyne. | - Perform a thorough aqueous wash with a chelating agent solution (e.g., dilute aqueous ammonia (B1221849) for copper, or saturated ammonium chloride).[4][5]- Consider passing the crude product through a short plug of silica (B1680970) gel or treating with a metal scavenger. |
| Oily or Waxy Product that is Difficult to Handle | Inherent physical properties of long-chain alkyne alcohols. | - Gently warm the product to facilitate transfer.- Dissolve the crude product in a minimal amount of a suitable solvent before purification. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from an aqueous workup?
A1: Diethyl ether or ethyl acetate (B1210297) are commonly used solvents for extracting moderately polar compounds like this compound. Due to the presence of the hydroxyl group, this compound has some polarity. For more polar, water-soluble products, a mixture of chloroform (B151607) and isopropanol (B130326) (3:1) can be effective.[6] 1-Butanol can also be an efficient solvent for extracting polar compounds from aqueous media.[7]
Q2: How should I quench my reaction that produces this compound, especially if it's a Grignard reaction?
A2: For Grignard reactions, it is crucial to carefully quench the reaction to neutralize any unreacted Grignard reagent and protonate the resulting magnesium alkoxide.[3] A slow addition of the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended.[3][4] This is generally preferred over strong acids like HCl, which can potentially cause side reactions with the alcohol or the alkyne.[3]
Q3: My NMR spectrum shows unexpected ketone or aldehyde peaks. What could be the cause?
A3: The presence of ketone or aldehyde peaks could indicate hydration of the alkyne functionality. This can occur under acidic conditions. Ensure your workup is not acidic, and use anhydrous solvents during the reaction.
Q4: I'm having trouble removing a triphenylphosphine (B44618) oxide byproduct from my reaction. What should I do?
A4: If your reaction (e.g., a Wittig or Mitsunobu reaction) produces triphenylphosphine oxide, it can often be removed by suspending the crude reaction mixture in a non-polar solvent like pentane (B18724) or a mixture of pentane and ether, followed by filtration through a plug of silica gel.[5] The less polar this compound should elute while the more polar triphenylphosphine oxide is retained.
Q5: How can I dry the organic layer after extraction?
A5: The most common drying agents for removing water from organic solutions are anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[2] Add the drying agent to the organic solution and swirl until the drying agent no longer clumps together.[2] Afterwards, filter or decant the dried organic solution.
Experimental Protocol: Workup and Extraction of this compound
This protocol provides a general procedure for the workup and extraction of this compound following a hypothetical synthesis (e.g., from a Grignard reaction).
-
Quenching:
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution (approximately 2 mL per mmol of Grignard reagent) to the reaction mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
-
Extraction:
-
Transfer the entire mixture to a separatory funnel.
-
Add diethyl ether (or ethyl acetate) to the separatory funnel to dilute the organic phase.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Perform each wash by adding the solution, shaking, allowing the layers to separate, and draining the aqueous layer.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add anhydrous sodium sulfate or magnesium sulfate and swirl for 5-10 minutes.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
The crude product can be further purified by column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes.
-
Quantitative Data Summary
The following table provides representative quantitative data for a typical laboratory-scale workup and extraction of this compound.
| Parameter | Value | Notes |
| Starting Scale (Example) | 10 mmol | Based on the limiting reagent for the synthesis. |
| Quenching Solution Volume | 20-30 mL | Saturated aqueous NH₄Cl. |
| Extraction Solvent Volume | 3 x 50 mL | Diethyl ether or ethyl acetate. Multiple extractions are more efficient.[1] |
| Washing Solution Volumes | 20-30 mL each | For 1 M HCl, saturated NaHCO₃, and brine. |
| Drying Agent Amount | 2-5 g | Anhydrous Na₂SO₄ or MgSO₄, or until it no longer clumps. |
| Typical Crude Yield | 80-95% | Highly dependent on the reaction success. |
| Purified Yield | 60-85% | Post-chromatography. |
Visualizations
Caption: Workflow for the workup and extraction of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with Hept-5-yn-1-ol Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with Hept-5-yn-1-ol and its derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound derivative won't dissolve in aqueous buffers. What should I do?
This is a common issue as this compound and its derivatives are expected to have low water solubility due to their long carbon chain and hydrophobic alkyne group. Here’s a step-by-step troubleshooting guide:
-
Initial Assessment:
-
Question: Have you tried preparing a stock solution in an organic solvent first?
-
Guidance: Direct dissolution in aqueous buffers is often unsuccessful. It is standard practice to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous medium.
-
-
Troubleshooting Steps:
-
Prepare a Stock Solution: Dissolve your compound in a minimal amount of a water-miscible organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol.
-
Stepwise Dilution: Add the organic stock solution dropwise to your aqueous buffer while vortexing or stirring. This gradual addition can help prevent immediate precipitation.
-
Observe for Precipitation: If precipitation occurs, the final concentration of the organic solvent in your aqueous solution may be too low to maintain solubility.
-
Optimize Solvent Concentration: Be mindful that the final concentration of the organic solvent should be kept low (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts in your experiment.[1][2]
-
2. I've prepared a stock solution in DMSO, but my compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
Precipitation upon dilution is a classic sign of a compound's poor aqueous solubility. Here are several strategies to overcome this:
-
Troubleshooting Guide: Preventing Precipitation
-
Reduce Final Concentration: The most straightforward approach is to lower the final desired concentration of your this compound derivative in the aqueous medium.
-
Use Co-solvents: Incorporating a co-solvent in your final aqueous solution can increase the solubility of your compound.[3]
-
Examples: Polyethylene glycol (PEG), propylene (B89431) glycol, or glycerol (B35011) can be added to the aqueous buffer.
-
Protocol: Prepare your aqueous buffer with a small percentage (e.g., 1-5%) of the co-solvent before adding your DMSO stock solution.
-
-
Incorporate Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][5]
-
Examples: Tween® 80 or Pluronic® F-68 are commonly used non-ionic surfactants.
-
Protocol: Add a low concentration of the surfactant (e.g., 0.01-0.1%) to your aqueous buffer. Be sure to verify that the surfactant itself does not interfere with your assay.
-
-
pH Adjustment: If your this compound derivative has ionizable groups (e.g., acidic or basic moieties), adjusting the pH of the aqueous buffer can significantly impact its solubility.
-
For acidic compounds: Increasing the pH above the pKa will lead to the formation of a more soluble salt.
-
For basic compounds: Decreasing the pH below the pKa will result in a more soluble salt.
-
-
3. What is a good starting point for selecting a solvent for my this compound derivative?
The choice of solvent depends on the intended application. Below is a general guideline.
Estimated Solubility of this compound in Common Solvents
| Solvent | Type | Expected Solubility | Application Notes |
| Water | Aqueous | Very Low / Insoluble | Not recommended for direct dissolution. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Very Low / Insoluble | Requires a co-solvent or other solubilization technique. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent for stock solutions. Keep final concentration low in assays.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Good for stock solutions; can be more toxic to cells than DMSO. |
| Ethanol | Polar Protic | Moderate to High | Suitable for stock solutions; can have biological effects in some assays. |
| Methanol | Polar Protic | Moderate to High | Useful for stock solutions; generally more volatile than ethanol. |
| Dichloromethane (DCM) | Non-polar | High | Primarily for organic synthesis and purification, not for aqueous-based assays. |
| Ethyl Acetate | Moderately Polar | High | Used in extractions and chromatography. |
Disclaimer: This table provides estimated solubility based on the general properties of long-chain alcohols and alkynes. It is crucial to experimentally determine the solubility of your specific derivative.
Experimental Protocols
Protocol for Determining Approximate Solubility
This protocol provides a method to estimate the solubility of a this compound derivative in a chosen solvent.
-
Preparation:
-
Accurately weigh out a small amount of your compound (e.g., 1-5 mg) into a clear glass vial.
-
Select your solvent of interest (e.g., DMSO, ethanol, or a buffered aqueous solution).
-
-
Titration:
-
Add a precise, small volume of the solvent to the vial (e.g., 10 µL).
-
Vortex or sonicate the vial for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a dark background. If the solid is fully dissolved, your solubility is at least at this concentration (e.g., 1-5 mg in 10 µL).
-
If the solid is not fully dissolved, continue adding known volumes of the solvent incrementally (e.g., another 10 µL). After each addition, vortex/sonicate and visually inspect.
-
-
Endpoint Determination:
-
The point at which the compound fully dissolves provides the approximate saturation solubility.
-
Calculate the final concentration in mg/mL or convert to molarity.
-
-
Confirmation:
-
For a more accurate determination, after reaching apparent dissolution, you can add a small amount of additional solid to see if it dissolves. If it does not, you have reached the saturation point.
-
Protocol for Preparing a Stock Solution and Working Solution
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the mass of your this compound derivative needed to prepare a desired volume and concentration (e.g., for 1 mL of a 10 mM solution).
-
Weigh the calculated amount of the compound into a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of high-purity DMSO.
-
Vortex or sonicate until the compound is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in cell culture medium):
-
Warm your cell culture medium and the stock solution to the appropriate temperature (usually 37°C for cell-based assays).
-
Perform a serial dilution. For example, to get from 10 mM to 10 µM (a 1:1000 dilution):
-
Pipette 999 µL of pre-warmed cell culture medium into a sterile tube.
-
Add 1 µL of the 10 mM stock solution to the medium.
-
Immediately vortex the tube to ensure rapid and uniform mixing.
-
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide in FAQ #2.
-
Visualizations
Caption: A decision workflow for selecting an appropriate solvent system.
Caption: A workflow for preparing stock and working solutions.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Hept-5-yn-1-ol Reaction Scale-Up
Welcome to the technical support center for challenges related to the reaction scale-up of Hept-5-yn-1-ol and similar alkynol compounds. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common problems encountered during process development and scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield dropped significantly when scaling up from a 1g to a 100g scale. What are the most likely causes?
A1: A drop in yield upon scale-up is a common issue stemming from changes in the physical properties of the system. The primary culprits are often inadequate mixing and poor temperature control. As the reaction volume increases, the surface-area-to-volume ratio decreases, making it harder to dissipate heat generated during the reaction.[1] This can lead to localized "hot spots" where byproducts are formed. Furthermore, mixing that was effective at a small scale, such as magnetic stirring, is often insufficient for larger volumes, leading to poor mass transfer and incomplete reactions.[1]
Q2: I'm observing a significant amount of a dimeric byproduct that wasn't present at the lab scale. How can I minimize this?
A2: The formation of dimeric byproducts, such as those from Glaser or Wurtz-type coupling, can be exacerbated at larger scales.[2][3] This is often due to poor control over local concentrations of reactants. When scaling up, the rate of addition of your reagents becomes critical. Slower addition rates, potentially via a syringe pump, and subsurface addition into a well-agitated area of the reactor can help maintain a low, steady concentration of the added reagent, minimizing its opportunity to react with itself.
Q3: The reaction, which involves a Grignard reagent, is very difficult to initiate at a larger scale. What can I do to ensure a smooth start?
A3: Grignard reaction initiation is notoriously sensitive and can be more challenging on a larger scale.[4][5] Ensure all glassware is rigorously dried, and solvents are anhydrous.[5] At scale, it is crucial to have a plan for initiation; this may involve using a small amount of a pre-formed Grignard reagent or an initiator like 1,2-dibromoethane (B42909).[6] Use only high-quality magnesium turnings and consider gentle heating of a small portion of the solvent with the magnesium before adding the alkyl halide to activate the surface.[5] Once initiated, the reaction is often fast and exothermic, so be prepared for immediate cooling.[4]
Q4: My work-up procedure is resulting in persistent emulsions and significant product loss at a 20L scale. How should I adapt my quenching and extraction process?
A4: Work-up procedures are a frequent challenge during scale-up. The formation of finely dispersed magnesium salts during the quenching of Grignard reactions can lead to stubborn emulsions.[7] A common strategy is to perform a "reverse quench," where the reaction mixture is added slowly to the cooled quenching solution (e.g., saturated ammonium (B1175870) chloride or dilute HCl) with vigorous stirring. Using a larger volume of quenching solution than you might at the lab scale can also help keep the salts dissolved. If solids still precipitate, allowing the mixture to stir for an extended period can sometimes improve the particle size, making filtration easier.[7]
Q5: I am concerned about the risk of a thermal runaway reaction. What are the best practices for temperature control during a multi-liter scale-up?
A5: Thermal safety is paramount during scale-up, especially for exothermic reactions like those involving Grignard reagents.[2][4] The key is to ensure that the rate of heat generation never exceeds the rate of heat removal. This involves several critical steps:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to quantify the heat of reaction and understand the rate of heat evolution.[8][9]
-
Controlled Addition: The rate of addition of the limiting reagent is your primary means of controlling the reaction rate and, therefore, heat generation. Use a dosing pump for precise control and link the addition rate to the internal reaction temperature.[3]
-
Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., a jacket with a circulating chiller).
-
Monitoring: Always use an internal temperature probe to monitor the actual reaction temperature, as the jacket temperature can be misleading.
Data Presentation: Scale-Up Parameter Comparison
The following tables provide a summary of how key experimental parameters and potential outcomes can change when moving from a laboratory scale to a pilot plant scale.
Table 1: Comparison of Typical Lab vs. Pilot Scale Reaction Parameters
| Parameter | Laboratory Scale (10-100 mL) | Pilot Scale (10-100 L) | Rationale for Change |
| Stirring Method | Magnetic Stir Bar | Mechanical Overhead Stirrer (with baffles) | Magnetic stirring is ineffective in large, viscous, or heterogeneous mixtures; mechanical stirring with baffles is needed to ensure proper turbulence and mixing.[1] |
| Heat Dissipation | High (Large Surface Area to Volume Ratio) | Low (Small Surface Area to Volume Ratio) | As volume increases, the surface area available for heat exchange does not keep pace, increasing the risk of overheating.[1] |
| Reagent Addition | Manual (e.g., dropping funnel) | Automated (e.g., dosing pump), often subsurface | Precise control over addition rate is crucial to manage the exotherm and minimize side reactions at a large scale.[3] |
| Temperature Monitoring | External bath temperature | Internal reaction probe | An internal probe gives a true reading of the reaction temperature, which is critical for safety and control.[4] |
| Typical Yield Range | 85-95% | 70-85% | Yields often decrease on scale-up due to challenges in maintaining optimal conditions throughout the larger volume.[10] |
| Work-up Volume | ~5-10x Reaction Volume | ~3-5x Reaction Volume | Minimizing solvent and aqueous waste is a key consideration for cost and efficiency at a larger scale. |
Experimental Protocols
This section provides a detailed methodology for a common synthetic step involving an alkynol, highlighting the critical differences between lab and pilot-scale execution.
Protocol: Grignard Addition to an Aldehyde to form a Secondary Alkynol
Objective: To illustrate the procedural modifications required when scaling the addition of an ethynyl (B1212043) Grignard reagent to an aldehyde.
Laboratory Scale (5g Aldehyde)
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, thermometer, and nitrogen inlet.
-
Grignard Formation: Add magnesium turnings (1.2 eq) to the flask. Add a small crystal of iodine. Add 50 mL of anhydrous THF. Slowly add a solution of the corresponding alkyl halide (1.1 eq) in 20 mL of anhydrous THF. The reaction should initiate, evidenced by gentle reflux and disappearance of the iodine color.
-
Reaction: Cool the freshly prepared Grignard solution to 0 °C using an ice bath. Dissolve the aldehyde (1.0 eq, 5g) in 30 mL of anhydrous THF. Add the aldehyde solution dropwise to the Grignard reagent over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
Monitoring & Work-up: Stir for 1 hour at 0 °C after the addition is complete. Monitor by TLC. Slowly and carefully pour the reaction mixture into 100 mL of a stirred, ice-cold saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
Pilot Scale (500g Aldehyde)
-
Setup: Use a 20 L jacketed glass reactor equipped with a mechanical overhead stirrer (with a pitched-blade or anchor impeller), baffles, a reflux condenser, a nitrogen inlet, and an internal temperature probe. Ensure all parts are scrupulously dry.
-
Grignard Formation: Charge the reactor with magnesium turnings (1.2 eq) and 5 L of anhydrous THF under a nitrogen blanket. Add a small amount of 1,2-dibromoethane to initiate the reaction. Slowly add the alkyl halide (1.1 eq) via a dosing pump, maintaining a gentle reflux by controlling the addition rate and jacket temperature.
-
Reaction: Cool the Grignard solution to 0 °C by circulating coolant through the reactor jacket. Dissolve the aldehyde (1.0 eq, 500g) in 3 L of anhydrous THF. Add the aldehyde solution via a subsurface addition tube using a dosing pump over 2-3 hours. Maintain the internal temperature between 0-5 °C by adjusting the addition rate and cooling jacket setpoint.
-
Monitoring & Work-up: Stir for an additional 1-2 hours after the addition is complete. Take samples for in-process control (e.g., HPLC, GC) to confirm completion. In a separate vessel, prepare 10 L of a chilled (~0 °C) saturated aqueous ammonium chloride solution. Slowly transfer the reaction mixture into the stirred quenching solution via a transfer line.
-
Extraction & Purification: Allow the layers to separate in the reactor. Drain the lower aqueous layer. Wash the organic layer with brine (2 x 3 L). Transfer the organic layer to a rotary evaporator for solvent removal. The crude product may be purified by distillation under reduced pressure or crystallization, as large-scale chromatography is often impractical.
Visualizations
The following diagrams illustrate key workflows and relationships in the scale-up process.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Caption: Key interconnected factors in chemical reaction scale-up.
References
- 1. catsci.com [catsci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acs.org [acs.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. sigma-hse.com [sigma-hse.com]
- 10. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Hept-5-yn-1-ol vs. Hex-5-yn-1-ol: A Comparative Guide to Reactivity
For Researchers, Scientists, and Drug Development Professionals
Influence of Molecular Structure on Reactivity
The primary structural difference between Hept-5-yn-1-ol and Hex-5-yn-1-ol lies in the length of the alkyl chain separating the hydroxyl group and the terminal alkyne. This compound possesses a five-carbon linker, while Hex-5-yn-1-ol has a four-carbon linker. This seemingly minor variation can influence the molecule's physical properties and, to a lesser extent, its chemical reactivity.
Key Physicochemical Properties:
| Property | This compound | Hex-5-yn-1-ol |
| Molecular Formula | C₇H₁₂O | C₆H₁₀O |
| Molecular Weight | 112.17 g/mol | 98.14 g/mol [1][2] |
| Boiling Point | 87.5-88.5 °C (10 Torr)[3] | 73-75 °C (15 mmHg)[4] |
| Density | ~0.898 g/cm³ (Predicted)[3] | ~0.89 g/mL at 25 °C[4] |
The slightly higher boiling point and density of this compound are consistent with its larger molecular weight and longer carbon chain, leading to stronger van der Waals forces.
Caption: General workflow for catalytic hydrogenation of an alkynol.
Oxidation
The primary alcohol functionality in both this compound and Hex-5-yn-1-ol can be oxidized to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. The terminal alkyne is generally stable to many common oxidizing agents used for alcohols.
Theoretical Reactivity: The reactivity of the primary alcohol is not expected to differ significantly between the two molecules. The reaction occurs at the hydroxyl group, and the difference in the length of the inert alkyl chain is unlikely to have a substantial electronic or steric effect on this functional group.
Experimental Data Summary (Illustrative for Primary Alcohols):
| Alcohol | Oxidizing Agent | Product | Yield |
| Primary Alcohols | PCC (Pyridinium chlorochromate) | Aldehyde | Good |
| Primary Alcohols | Acidified Potassium Dichromate (reflux) | Carboxylic Acid | Good |
| Butan-1-ol | Acidified Potassium Dichromate (reflux) | Butanoic Acid | High |
Experimental Protocol: General Procedure for Oxidation of a Primary Alkynol to an Aldehyde
-
Reagent Preparation: A solution of a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), is prepared in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reaction Setup: The alkynol is dissolved in the anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidation: The oxidizing agent is added to the alcohol solution, typically at room temperature, and the mixture is stirred.
-
Monitoring: The reaction progress is monitored by TLC or GC.
-
Work-up: Upon completion, the reaction mixture is typically filtered through a pad of silica (B1680970) gel or Celite to remove the chromium salts (in the case of PCC) or periodinane byproducts. The solvent is then removed under reduced pressure.
-
Purification: The resulting crude aldehyde is purified by column chromatography.
dot
Caption: General workflow for the oxidation of a primary alkynol.
Cycloaddition Reactions
The terminal alkyne in both molecules can participate in various cycloaddition reactions, most notably [3+2] cycloadditions with azides (to form triazoles) or nitrile oxides (to form isoxazoles).
Theoretical Reactivity: The reactivity of the terminal alkyne in cycloaddition reactions is primarily governed by its electronic properties and steric accessibility. The difference of one methylene (B1212753) group in the alkyl chain is not expected to significantly alter the electronic nature of the triple bond. Steric hindrance around the alkyne is also minimal and virtually identical for both molecules. Therefore, their reactivity in cycloaddition reactions is predicted to be very similar.
Experimental Data Summary (Illustrative for Terminal Alkynes):
Direct yield comparisons for this compound and Hex-5-yn-1-ol are unavailable. However, [3+2] cycloadditions with terminal alkynes are generally high-yielding reactions.
Experimental Protocol: General Procedure for a Copper-Catalyzed Azide-Alkyne [3+2] Cycloaddition (CuAAC)
-
Reaction Setup: The alkynol, an organic azide, and a copper(I) catalyst (often generated in situ from a copper(II) salt like CuSO₄·5H₂O and a reducing agent like sodium ascorbate) are combined in a suitable solvent system (e.g., a mixture of t-butanol and water or DMF).
-
Reaction: The reaction mixture is stirred at room temperature or with gentle heating.
-
Monitoring: The reaction is monitored by TLC or LC-MS until the starting materials are consumed.
-
Work-up: The reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
Purification: The crude triazole product is purified by column chromatography.
References
A Comparative Analysis of Synthetic Routes to Hept-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Efficient Synthesis of a Key Building Block
Hept-5-yn-1-ol is a valuable synthetic intermediate in the development of novel pharmaceutical compounds and complex organic molecules. Its bifunctional nature, possessing both a terminal alkyne and a primary alcohol, allows for diverse chemical modifications. The selection of an appropriate synthetic strategy for this compound is crucial and is often dictated by factors such as desired yield, purity, scalability, and economic viability. This guide provides a comparative analysis of three prominent methods for the synthesis of this compound, supported by detailed experimental protocols and quantitative data.
At a Glance: Comparison of Synthesis Methods
| Synthesis Method | Key Starting Materials | Key Reagents | Reported Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Method 1: Silyl (B83357) Ether Deprotection | tert-Butyl(hept-5-yn-1-yloxy)dimethylsilane | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | 99%[1] | 2 hours[1] | High yield, mild conditions | Requires prior protection of the alcohol |
| Method 2: Grignard Reaction with Ethylene (B1197577) Oxide | 1-Pentyne (B49018), Ethylene Oxide | Ethylmagnesium bromide | ~60-70% (Estimated) | 3-4 hours | Readily available starting materials | Gaseous and toxic ethylene oxide, requires strictly anhydrous conditions |
| Method 3: Acetylide Alkylation with a Protected Haloalkanol | 1-Pentyne, 2-(2-Bromoethoxy)tetrahydro-2H-pyran | n-Butyllithium, p-Toluenesulfonic acid | ~75-85% (Overall) | Multi-step, ~12-24 hours | Good overall yield, avoids ethylene oxide | Multi-step process, requires chromatographic purification |
Method 1: Deprotection of a Silyl Ether
This high-yield method involves the cleavage of a silyl ether protecting group from a pre-synthesized precursor. The use of silyl ethers is a common strategy in multi-step syntheses to mask the reactivity of hydroxyl groups.
Experimental Protocol:
Step 1: Synthesis of tert-Butyl(hept-5-yn-1-yloxy)dimethylsilane
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added triethylamine (B128534) (1.5 eq) followed by the dropwise addition of tert-butyldimethylsilyl chloride (1.1 eq). The reaction mixture is stirred at room temperature overnight. The reaction is then quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford tert-butyl(hept-5-yn-1-yloxy)dimethylsilane.
Step 2: Deprotection to this compound
A solution of tert-butyl(hept-5-yn-1-yloxy)dimethylsilane (1.0 eq) in tetrahydrofuran (B95107) (THF) is treated with a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) at room temperature. The reaction is stirred for 2 hours and monitored by thin-layer chromatography. Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield this compound.[1]
Caption: Workflow for the Silyl Ether Deprotection Method.
Method 2: Grignard Reaction with Ethylene Oxide
This classic organometallic approach builds the carbon skeleton of this compound by reacting a 1-pentynyl Grignard reagent with ethylene oxide. This method is straightforward but requires careful handling of the gaseous and toxic epoxide.
Experimental Protocol:
A solution of ethylmagnesium bromide in THF is prepared by reacting ethyl bromide with magnesium turnings. To this solution, 1-pentyne (1.0 eq) is added dropwise at 0 °C, leading to the formation of 1-pentynylmagnesium bromide. The reaction mixture is then cooled to -10 °C, and a solution of ethylene oxide (1.1 eq) in anhydrous THF is slowly introduced. The reaction is allowed to warm to room temperature and stirred for 2-3 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation to give this compound.
Caption: Workflow for the Grignard Reaction Method.
Method 3: Acetylide Alkylation with a Protected Haloalkanol
This multi-step method involves the alkylation of a lithium acetylide with a protected 2-bromoethanol (B42945), followed by deprotection to yield the desired alcohol. This approach offers good yields and avoids the use of ethylene oxide.
Experimental Protocol:
Step 1: Synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran
To a solution of 2-bromoethanol (1.0 eq) in dichloromethane at 0 °C is added 3,4-dihydro-2H-pyran (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. The mixture is stirred at room temperature for 4 hours. The reaction is then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give 2-(2-bromoethoxy)tetrahydro-2H-pyran, which is used in the next step without further purification.
Step 2: Alkylation of 1-Pentyne
To a solution of 1-pentyne (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. The mixture is stirred for 1 hour at this temperature, after which a solution of 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.1 eq) in THF is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated.
Step 3: Deprotection to this compound
The crude product from the previous step is dissolved in methanol, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.
Caption: Workflow for the Acetylide Alkylation Method.
Conclusion
The choice of the most suitable synthesis method for this compound will depend on the specific requirements of the research or development project. For high-yield and clean reactions where a protected precursor is available or can be readily synthesized, the silyl ether deprotection method is superior. The Grignard reaction offers a more direct route from simple starting materials but requires specialized handling of a hazardous reagent. The acetylide alkylation method provides a good balance of yield and safety, albeit with a longer synthetic sequence. Researchers should carefully consider the trade-offs between yield, reaction time, cost, and safety when selecting a synthetic pathway.
References
A Comparative Spectroscopic Analysis of Hept-5-yn-1-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of Hept-5-yn-1-ol with its corresponding alkene (Hept-5-en-1-ol), alkane (Heptan-1-ol), and an ester derivative (Hept-5-yn-1-yl acetate). The objective is to highlight the key differences in their Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectra, providing valuable data for the identification and characterization of these compounds in research and development settings.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic features of this compound and its derivatives. The presented data is representative and compiled from typical values for the respective functional groups.
| Compound | Structure | IR Data (cm⁻¹) | ¹H NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) |
| This compound | O-H (alcohol): 3400-3200 (broad)C-H (sp³): 2960-2850C≡C (alkyne): 2260-2100 (weak)C-O (alcohol): 1260-1000 | -OH: ~1.5-3.5 (broad s, 1H)-CH₂-O-: ~3.6 (t, 2H)-C≡C-CH₂-: ~2.1 (m, 2H)-CH₂-CH₂-O-: ~1.6 (m, 2H)-CH₂-C≡C-: ~1.5 (m, 2H)CH₃-C≡C-: ~1.8 (t, 3H) | -CH₂OH: ~62-C≡C-: ~80, ~75-CH₂-: ~32, ~25, ~18-CH₃: ~3 | |
| Hept-5-en-1-ol | O-H (alcohol): 3400-3200 (broad)C-H (sp³): 2960-2850C-H (sp²): 3100-3000C=C (alkene): 1680-1620 (weak)C-O (alcohol): 1260-1000 | -OH: ~1.5-3.5 (broad s, 1H)-CH=CH-: ~5.4 (m, 2H)-CH₂-O-: ~3.6 (t, 2H)-CH₂-CH=CH-: ~2.0 (m, 2H)-CH₂-CH₂-O-: ~1.5 (m, 2H)CH₃-CH=CH-: ~1.6 (d, 3H) | -CH₂OH: ~62-CH=CH-: ~130, ~125-CH₂-: ~32, ~30-CH₃: ~18 | |
| Heptan-1-ol | O-H (alcohol): 3400-3200 (broad)C-H (sp³): 2960-2850C-O (alcohol): 1260-1000 | -OH: ~1.3 (broad s, 1H)-CH₂-O-: ~3.6 (t, 2H)-CH₂- (internal): ~1.3-1.6 (m, 8H)-CH₃: ~0.9 (t, 3H) | -CH₂OH: ~63-CH₂-: ~33, ~32, ~29, ~26, ~23-CH₃: ~14 | |
| Hept-5-yn-1-yl acetate (B1210297) | C-H (sp³): 2960-2850C=O (ester): ~1740 (strong)C≡C (alkyne): 2260-2100 (weak)C-O (ester): 1250-1000 | -CH₂-O-: ~4.1 (t, 2H)-C≡C-CH₂-: ~2.1 (m, 2H)CH₃-C=O: ~2.0 (s, 3H)-CH₂-CH₂-O-: ~1.7 (m, 2H)-CH₂-C≡C-: ~1.6 (m, 2H)CH₃-C≡C-: ~1.8 (t, 3H) | C=O: ~171-CH₂O-: ~64-C≡C-: ~80, ~75-CH₂-: ~28, ~25, ~18CH₃-C=O: ~21-CH₃: ~3 |
Disclaimer: The spectroscopic data presented in this table are representative values and are intended for illustrative and comparative purposes. Actual experimental values may vary depending on the specific conditions of data acquisition.
Experimental Protocols
Standard protocols for obtaining the spectroscopic data are outlined below.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions of the major absorption bands are identified and assigned to the corresponding functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A ¹H and ¹³C NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
¹H NMR Data Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
-
The spectral width is set to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to TMS. The multiplicity (singlet, doublet, triplet, etc.) and integration of the signals in the ¹H NMR spectrum are analyzed to determine the connectivity of the protons.
Spectroscopic Comparison Workflow
The logical flow for the spectroscopic comparison of this compound and its derivatives is illustrated in the diagram below.
Caption: Workflow for the spectroscopic comparison of this compound and its derivatives.
Validating the Structure of Hept-5-yn-1-ol: A 2D NMR Comparison Guide
In the landscape of drug development and chemical research, unambiguous structural elucidation of novel molecules is paramount. For researchers and scientists, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. While 1D NMR provides fundamental information, complex molecules often necessitate the enhanced resolution and connectivity insights offered by 2D NMR. This guide provides a comprehensive comparison of two powerful 2D NMR techniques, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), in validating the structure of Hept-5-yn-1-ol.
This compound, a seven-carbon chain containing a hydroxyl group and an internal alkyne, presents a valuable case study for demonstrating the utility of these 2D NMR methods. By mapping the intricate network of proton-proton and proton-carbon correlations, we can unequivocally confirm the atomic connectivity and thus validate its proposed structure.
Predicted NMR Data for this compound
To facilitate the analysis, the predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on established chemical shift principles and data from analogous structural fragments.
Structure of this compound:
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | -CH₂-OH | 3.65 (t) | 62.0 |
| 2 | -CH₂- | 1.60 (p) | 32.0 |
| 3 | -CH₂- | 1.50 (p) | 25.0 |
| 4 | -CH₂-C≡ | 2.20 (t) | 15.0 |
| 5 | -C≡C- | - | 80.0 |
| 6 | -C≡C- | - | 80.0 |
| 7 | -CH₃ | 1.80 (t) | 3.5 |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. Multiplicity is indicated in parentheses (t = triplet, p = pentet).
Structural Validation using 2D NMR
COSY (Correlation Spectroscopy)
The COSY experiment is a homonuclear technique that reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. The resulting spectrum displays cross-peaks between protons that are scalar-coupled.
Table 2: Expected COSY Correlations for this compound
| Proton (¹H) at Position | Correlates with Proton (¹H) at Position |
| 1 (H-1) | 2 (H-2) |
| 2 (H-2) | 1 (H-1), 3 (H-3) |
| 3 (H-3) | 2 (H-2), 4 (H-4) |
| 4 (H-4) | 3 (H-3), 7 (H-7, long-range) |
| 7 (H-7) | 4 (H-4, long-range) |
These correlations allow for the tracing of the contiguous proton spin systems within the molecule, confirming the carbon backbone from C1 to C4. The expected long-range coupling between the protons on C4 and the methyl protons on C7 across the alkyne bond further solidifies the overall structure.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment is a heteronuclear technique that identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). Each cross-peak in an HSQC spectrum corresponds to a C-H bond.
Table 3: Expected HSQC Correlations for this compound
| Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Assignment |
| 3.65 | 62.0 | C1-H1 |
| 1.60 | 32.0 | C2-H2 |
| 1.50 | 25.0 | C3-H3 |
| 2.20 | 15.0 | C4-H4 |
| 1.80 | 3.5 | C7-H7 |
The HSQC data provides a direct link between the proton and carbon skeletons of the molecule. The absence of signals for the alkyne carbons (C5 and C6) in the HSQC spectrum is expected, as they do not have any directly attached protons. This lack of correlation is a key piece of evidence for the presence of the quaternary carbons of the alkyne.
Experimental Protocols
The following are generalized protocols for acquiring COSY and HSQC spectra. Instrument-specific parameters may need to be optimized.
COSY Experiment Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to determine the spectral width and transmitter offset.
-
COSY Setup:
-
Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans (NS) and dummy scans (DS) as needed for adequate signal-to-noise (typically NS=8-16, DS=2-4).
-
Set the number of increments in the F1 dimension (typically 256-512).
-
-
Acquisition: Start the acquisition.
-
Processing: Process the 2D data using a sine-bell or squared sine-bell window function followed by a two-dimensional Fourier transform.
HSQC Experiment Protocol
-
Sample Preparation: Use the same sample as prepared for the COSY experiment.
-
1D ¹H and ¹³C Spectra: Acquire standard 1D proton and carbon spectra to determine the spectral widths and transmitter offsets for both nuclei.
-
HSQC Setup:
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity-edited HSQC).
-
Set the spectral width in the F2 dimension (¹H) and F1 dimension (¹³C) to cover all relevant signals.
-
Set the number of scans (NS) and dummy scans (DS) (typically NS=8-32, DS=4-8).
-
Set the number of increments in the F1 dimension (typically 128-256).
-
Set the one-bond ¹J(C,H) coupling constant to an average value (e.g., 145 Hz).
-
-
Acquisition: Start the acquisition.
-
Processing: Process the 2D data using appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1) and perform a two-dimensional Fourier transform.
Workflow for Structural Validation
The logical flow of validating the structure of this compound using 2D NMR is depicted in the following diagram.
Caption: Workflow for this compound structure validation using 2D NMR.
By systematically acquiring and analyzing COSY and HSQC data, researchers can confidently piece together the molecular puzzle. The COSY experiment establishes the proton connectivity along the carbon chain, while the HSQC experiment anchors these protons to their respective carbon atoms. The combined data provides a robust and unambiguous validation of the structure of this compound, showcasing the indispensable role of 2D NMR in modern chemical analysis.
Benchmarking the Efficiency of Hept-5-yn-1-ol Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and selective transformation of functionalized building blocks is paramount. Hept-5-yn-1-ol, with its terminal alkyne and primary alcohol functionalities, represents a versatile scaffold for the synthesis of a diverse array of molecules. This guide provides a comparative analysis of key reactions involving this compound, benchmarking their efficiency against alternative synthetic routes. The data presented is supported by detailed experimental protocols to facilitate reproducibility and methodological comparison.
I. Oxidation of this compound to Hept-5-ynoic Acid
The oxidation of the primary alcohol in this compound to a carboxylic acid is a fundamental transformation. Here, we compare the efficacy of common oxidation methods.
| Reaction/Method | Reagents | Solvent | Time (h) | Yield (%) | Reference/Notes |
| Jones Oxidation | CrO₃, H₂SO₄ | Acetone, H₂O | 2 | ~85 | [1][2][3][4] |
| PCC Oxidation | Pyridinium (B92312) chlorochromate (PCC) | CH₂Cl₂ | 2-4 | ~80 | [5][6][7][8] |
| Alternative Synthesis | 1. Hex-5-enoic acid, Br₂ 2. KOH | 1. CH₂Cl₂ 2. H₂O | 8 (step 2) | ~70 (overall) | [9] |
Key Observations:
-
Jones oxidation offers a high yield for the conversion of primary alcohols to carboxylic acids.[1][2][3][4] However, it utilizes carcinogenic chromium(VI) reagents, posing significant handling and disposal challenges.[2]
-
Pyridinium chlorochromate (PCC) provides a good yield under milder, anhydrous conditions, which can be advantageous for sensitive substrates.[5][6][7][8]
-
The alternative synthesis starting from cyclohexanone (B45756) offers a chromium-free route, though it involves multiple steps and may result in a slightly lower overall yield.[9]
Experimental Protocols:
1. Jones Oxidation of this compound:
-
Reagent Preparation (Jones Reagent): Dissolve 26.72 g of chromium trioxide (CrO₃) in 23 ml of concentrated sulfuric acid and carefully dilute with water to a final volume of 100 ml.
-
Procedure: To a stirred solution of this compound (1.12 g, 10 mmol) in 50 mL of acetone, cooled in an ice bath, add Jones reagent dropwise until the orange color persists. Stir the mixture for 2 hours at room temperature. Quench the reaction by adding isopropanol (B130326) until the green color of Cr(III) appears. The mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield hept-5-ynoic acid.
2. PCC Oxidation of this compound:
-
Procedure: To a suspension of pyridinium chlorochromate (PCC) (3.23 g, 15 mmol) in 50 mL of dichloromethane (B109758) (CH₂Cl₂), add a solution of this compound (1.12 g, 10 mmol) in 10 mL of CH₂Cl₂ in one portion. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica (B1680970) gel. The filtrate is concentrated under reduced pressure to afford hept-5-ynoic acid.[5]
II. Reduction of this compound to (Z)-Hept-5-en-1-ol
The stereoselective reduction of the alkyne in this compound to a cis (or Z)-alkene is a crucial transformation in the synthesis of many natural products and pharmaceuticals.
| Reaction/Method | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference/Notes |
| Lindlar Reduction | Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate), H₂ | Ethanol (B145695), Quinoline (B57606) | 4-6 | >95 | [10][11][12] |
| Alternative Synthesis (Wittig) | 1. 4-bromobutanol, DHP 2. PPh₃ 3. n-BuLi, Propanal 4. H⁺ | 1. CH₂Cl₂ 2. Acetonitrile 3. THF | Multi-step | ~70 (overall) | [13][14][15][16][17] |
Key Observations:
-
Lindlar reduction is a highly efficient and stereoselective method for the synthesis of cis-alkenes from alkynes, consistently providing high yields.[10][11][12] The use of a "poisoned" catalyst is key to preventing over-reduction to the alkane.
-
The Wittig reaction provides a viable alternative for constructing the cis-double bond, but it is a multi-step process that may result in a lower overall yield compared to the direct reduction.[13][14][15][16][17]
Experimental Protocols:
1. Lindlar Reduction of this compound:
-
Procedure: A mixture of this compound (1.12 g, 10 mmol), Lindlar's catalyst (100 mg), and a drop of quinoline in 50 mL of ethanol is stirred under a hydrogen atmosphere (balloon pressure) at room temperature. The reaction is monitored by TLC or GC until the starting material is consumed (typically 4-6 hours). The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to give (Z)-hept-5-en-1-ol.
2. Synthesis of (Z)-Hept-5-en-1-ol via Wittig Reaction (Illustrative Protocol):
-
Step 1: Phosphonium (B103445) Salt Formation: A solution of (4-bromobutyl)triphenylphosphonium bromide is prepared by reacting 1,4-dibromobutane (B41627) with triphenylphosphine.
-
Step 2: Ylide Generation and Wittig Reaction: The phosphonium salt is suspended in dry THF and deprotonated with a strong base like n-butyllithium at low temperature to form the ylide. Propanal is then added to the ylide solution, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Step 3: Workup: The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield (Z)-hept-5-en-1-ol.
III. Sonogashira Coupling of this compound
The Sonogashira coupling is a powerful C-C bond-forming reaction that utilizes the terminal alkyne of this compound.
| Reaction/Method | Aryl Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference/Notes |
| Sonogashira Coupling | Iodobenzene (B50100) | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (B128534) | Toluene (B28343) | 24 | 75-81 | [18][19][20][21][22][23][24] |
| Alternative: Coupling of 1-Heptyne | Iodobenzene | Pd/Cu@AC | Triethylamine | Toluene | 12 | 84 | [10] |
Key Observations:
-
The Sonogashira coupling of terminal alkynes with aryl halides is a highly efficient reaction, providing good to excellent yields under relatively mild conditions.[18][19][20][21][22][23][24][25] The choice of catalyst, base, and solvent can be optimized for specific substrates.
-
As a point of comparison, the coupling of the structurally similar 1-heptyne with iodobenzene using a supported Pd/Cu catalyst also proceeds with high efficiency.[10]
Experimental Protocol:
1. Sonogashira Coupling of this compound with Iodobenzene:
-
Procedure: To a solution of this compound (1.12 g, 10 mmol) and iodobenzene (2.04 g, 10 mmol) in 50 mL of toluene and 20 mL of triethylamine are added Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol) and CuI (19 mg, 0.1 mmol). The mixture is stirred at room temperature under an inert atmosphere for 24 hours. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the coupled product.
IV. Visualizing Reaction Workflows
To illustrate the logical flow of the synthetic transformations discussed, the following diagrams are provided.
Caption: Workflow for the synthesis of Hept-5-ynoic Acid.
Caption: Workflow for the synthesis of (Z)-Hept-5-en-1-ol.
Caption: Workflow for the Sonogashira coupling reaction.
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Jones Oxidation - Reaction Repo [reactionrepo.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 19. benchchem.com [benchchem.com]
- 20. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. rsc.org [rsc.org]
Comparative Cross-Reactivity Analysis of Hept-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Hept-5-yn-1-ol, a short-chain alcohol containing a terminal alkyne functional group. Due to the limited publicly available cross-reactivity data for this specific compound, this document synthesizes information from studies on structurally related molecules, including other terminal alkynes and short-chain alcohols, to provide a predictive overview and a framework for experimental validation.
Introduction
This compound is a bifunctional molecule with potential applications in medicinal chemistry and chemical biology. Its terminal alkyne group can participate in bioorthogonal "click chemistry" reactions, making it a valuable tool for labeling and tracking biomolecules.[1][2][3] The primary alcohol functional group can undergo metabolic transformations common to other short-chain alcohols.[4][5][6] Understanding the potential for cross-reactivity of this compound with other endogenous and exogenous compounds is critical for its development as a therapeutic or diagnostic agent. Cross-reactivity in immunoassays, for instance, can lead to inaccurate measurements and false-positive results.[7][8][9][10][11]
Potential Cross-Reactivity Profile
The structural features of this compound—a seven-carbon chain, a terminal alkyne, and a primary alcohol—suggest potential cross-reactivity with the following classes of molecules:
-
Other Short-Chain Alcohols: Structural similarity may lead to competitive binding in immunoassays or competition for metabolic enzymes.
-
Terminal Alkynes: The reactivity of the terminal alkyne could result in off-target reactions with biological nucleophiles, such as cysteine residues in proteins.[12][13][14]
-
Fatty Acids and their Metabolites: The carbon chain of this compound may allow it to interact with pathways involved in fatty acid metabolism.[15]
Quantitative Cross-Reactivity Comparison (Hypothetical Data)
The following table presents hypothetical cross-reactivity data for this compound against a panel of structurally related compounds in a competitive enzyme-linked immunosorbent assay (ELISA). This data is for illustrative purposes and should be confirmed by experimental validation.
| Compound | Chemical Structure | Cross-Reactivity (%) |
| This compound | HC≡C(CH₂)₄OH | 100 |
| 1-Heptanol | CH₃(CH₂)₆OH | 15.2 |
| 6-Heptyn-1-ol | HC≡C(CH₂)₅OH | 85.7 |
| Phenylacetylene | C₆H₅C≡CH | 5.4 |
| Propargyl Alcohol | HC≡CCH₂OH | 45.8 |
| Heptanoic Acid | CH₃(CH₂)₅COOH | 2.1 |
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a method to determine the cross-reactivity of related compounds against antibodies raised against a this compound-protein conjugate.
1. Antigen Preparation:
- Conjugate this compound to a carrier protein (e.g., bovine serum albumin, BSA) using a suitable cross-linker to create the immunogen.
- Coat a 96-well microtiter plate with the this compound-BSA conjugate.
2. Antibody Incubation:
- Generate polyclonal or monoclonal antibodies against the this compound-BSA immunogen in a suitable animal model.
- In separate tubes, pre-incubate the anti-Hept-5-yn-1-ol antibody with varying concentrations of this compound (standard) or the test compounds.
3. Competitive Binding:
- Add the antibody-analyte mixtures to the coated microtiter plate.
- Incubate to allow for competitive binding between the free analyte and the coated antigen for the antibody binding sites.
4. Detection:
- Wash the plate to remove unbound antibodies.
- Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
- Add a substrate for the enzyme and measure the resulting colorimetric signal.
5. Data Analysis:
- Calculate the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50).
- Determine the percent cross-reactivity using the following formula:
- % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical metabolic pathway of this compound.
Caption: Experimental workflow for competitive ELISA.
References
- 1. Buttoned up biomolecules: A click reaction for living systems - Advanced Science News [advancedsciencenews.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Manipulation of Alcohol and Short-Chain Fatty Acids in the Metabolome of Commensal and Virulent Klebsiella pneumoniae by Linolenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. mdpi.com [mdpi.com]
- 11. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Purity Analysis of Hept-5-yn-1-ol
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chemical compounds is paramount. Hept-5-yn-1-ol, a seven-carbon alkynol, can exist as various isomers, including positional and, if a chiral center is introduced, enantiomeric forms. The distinct pharmacological and toxicological profiles of each isomer necessitate rigorous analytical control. This guide provides a comparative overview of the primary analytical techniques for determining the isomeric purity of this compound, supported by experimental protocols and performance data for analogous compounds.
The principal methods for isomeric purity analysis are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of a specific method depends on the types of isomers present, the required sensitivity, and the desired analytical throughput.
Comparison of Key Analytical Techniques
The following table summarizes the key features and performance characteristics of GC, HPLC, and NMR spectroscopy for the isomeric analysis of alkynols like this compound.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase.[1][2] | Separation of compounds in the liquid phase based on their differential partitioning between a mobile and a stationary phase.[1][3] | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, with the resonance frequency being sensitive to the molecular structure.[1][4] |
| Best Suited For | Volatile and thermally stable positional and geometric isomers.[1] | Non-volatile or thermally sensitive compounds, including positional, geometric, and enantiomeric isomers (with a chiral stationary phase).[1][3] | Structural elucidation and quantification of all isomer types. Can be used for enantiomeric analysis with chiral auxiliaries.[4][5][6] |
| Typical Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | 1 - 5 µg/mL |
| Typical Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 5 - 25 ng/mL | 5 - 15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 98 - 102% |
| Precision (% RSD) | < 10% | < 5% | < 3% |
| Specificity | High (with MS detector) | Moderate to High (with DAD or MS detector) | High (structural information) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These are generalized protocols and may require optimization for specific instruments and isomeric mixtures.
Gas Chromatography (GC) Protocol
GC is well-suited for the analysis of volatile compounds like this compound. For separating isomers of alcohols, a polar stationary phase is recommended.[7]
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]
Sample Preparation:
-
Dissolve the this compound sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
GC Conditions:
| Parameter | Value |
| Capillary Column | Polar stationary phase (e.g., DB-WAX, HP-INNOWax), 30 m x 0.25 mm ID x 0.25 µm film thickness.[7] |
| Injector Temperature | 250°C[1][7] |
| Injection Mode | Split (e.g., 50:1 ratio)[1] |
| Injection Volume | 1 µL[1][7] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min.[1][7] |
| Oven Program | Initial Temperature: 60°C, hold for 2 minutes. Ramp Rate: 10°C/min. Final Temperature: 220°C, hold for 5 minutes. (This is a starting point and should be optimized). |
| Detector (FID) | Temperature: 280°C. Hydrogen Flow: 30 mL/min. Air Flow: 300 mL/min. Makeup Gas (N₂): 25 mL/min.[7] |
| Detector (MS) | For mass spectral confirmation, operate in scan mode (e.g., m/z 35-350). For quantification, use Selected Ion Monitoring (SIM). |
Data Analysis:
-
Isomers are identified based on their retention times.
-
Quantification is achieved by calculating the peak area percentage, assuming an equal response factor for all isomers.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique, particularly for the separation of enantiomers using a chiral stationary phase.[3]
Instrumentation: HPLC system with a pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or MS detector.[1]
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions for Chiral Separation (Example):
| Parameter | Value |
| Chiral Column | CHIRALCEL OD-H (25 cm x 0.46 cm; 5 µm particle size) or similar.[3] |
| Mobile Phase | n-hexane:isopropanol (95:5 v/v).[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25°C[3] |
| Injection Volume | 10 µL |
| Detector | UV absorbance at 210 nm.[3] |
Data Analysis:
-
Enantiomers are identified by their retention times.
-
Enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information, allowing for the identification and quantification of isomers.[8] For alcohols, the protons on the oxygen-bearing carbon typically appear in the 3.4 to 4.5 δ range in the ¹H NMR spectrum.[9]
Instrumentation: 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).
-
For quantitative analysis (qNMR), add a known amount of an internal standard.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition (¹H NMR):
| Parameter | Value |
| Pulse Angle | 30° - 90° |
| Relaxation Delay | 1-5 seconds (ensure full relaxation for quantitative measurements) |
| Number of Scans | 16-64 (to achieve a good signal-to-noise ratio) |
Data Analysis:
-
Phase and baseline correct the spectrum carefully.
-
Identify distinct, well-resolved signals corresponding to each isomer.
-
Integrate the signals for each isomer.
-
Calculate the molar ratio by dividing the integral of each isomer's signal by the number of protons it represents and then normalizing the results.
Visualization of Analytical Workflows
The following diagrams illustrate the general workflows for the isomeric purity analysis of this compound using the described techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. High Information Spectroscopic Detection Techniques for Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to Catalytic Systems for the Functionalization of Hept-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
The functionalization of alkynes is a cornerstone of modern organic synthesis, providing a versatile platform for the construction of complex molecular architectures. Hept-5-yn-1-ol, with its terminal alkyne and primary alcohol functionalities, is a valuable building block for the synthesis of a diverse range of compounds, including pharmaceuticals and biologically active molecules. This guide provides an objective comparison of various catalytic systems for the functionalization of this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.
Key Catalytic Strategies
The principal catalytic strategies for the functionalization of this compound and other terminal alkynes include:
-
Sonogashira Coupling: A powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction affords 1,4-disubstituted 1,2,3-triazoles with high efficiency and regioselectivity from a terminal alkyne and an azide (B81097).
-
Enyne Metathesis: A catalytic reaction that involves the rearrangement of enynes (molecules containing both a double and a triple bond) to form new diene structures. For terminal alkynes like this compound, this often involves a cross-metathesis with an alkene, such as ethylene (B1197577).
-
Gold-Catalyzed Cycloisomerization: Gold catalysts can activate the alkyne functionality of this compound, promoting intramolecular attack by the hydroxyl group to form cyclic ethers, such as furans and pyrans.
Performance Comparison of Catalytic Systems
The choice of catalytic system depends on the desired transformation and the specific requirements of the synthesis, such as yield, selectivity, and functional group tolerance. The following tables summarize the performance of different catalytic systems for reactions analogous to the functionalization of this compound, based on literature data for similar substrates.
| Catalytic System | Reaction Type | Catalyst/Reagents | Substrates | Product Type | Yield (%) | Reference |
| Sonogashira Coupling | Cross-Coupling | Pd(PPh₃)₂Cl₂ / CuI / NEt₃ | Iodobenzene and Phenylacetylene | 1,2-Diphenylethyne | 74 | [1] |
| CuAAC | Cycloaddition | CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | Benzyl azide and Phenylacetylene | 1-Benzyl-4-phenyl-1,2,3-triazole | 73 | [2] |
| Enyne Metathesis | Ring-Closing Metathesis | Grubbs Catalyst | Enyne with a terminal alkyne | Cyclic diene | 90 | [3] |
| Gold-Catalyzed Cyclization | Cycloisomerization | (p-CF₃C₆H₄)₃PAuCl / AgOTf | γ-Hydroxyalkynones | Substituted 3(2H)-furanones | 55-94 | [4] |
Experimental Protocols
Detailed methodologies for key catalytic functionalizations are provided below. These protocols are based on established procedures for similar substrates and can be adapted for this compound.
Sonogashira Coupling of an Alkynol with an Aryl Halide
This protocol describes a general procedure for the palladium and copper co-catalyzed cross-coupling of a terminal alkynol with an aryl iodide.[1]
Materials:
-
This compound
-
Aryl iodide (e.g., Iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (NEt₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between an alkynol and an organic azide.[2][5]
Materials:
-
This compound
-
Organic azide (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) in water (1 mL).
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in water (1 mL).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Enyne Metathesis (Ring-Closing)
This protocol provides a general method for the ring-closing enyne metathesis of a substrate containing both a terminal alkyne and an alkene, which can be synthesized from this compound.[3]
Materials:
-
Enyne substrate (derived from this compound)
-
Grubbs catalyst (e.g., 1st or 2nd generation)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene (B28343)
-
Ethylene gas (optional, but recommended for terminal alkynes)
Procedure:
-
Dissolve the enyne substrate (1.0 mmol) in anhydrous and degassed DCM or toluene (to achieve a concentration of 0.01-0.05 M).
-
If using ethylene, bubble a slow stream of ethylene gas through the solution for 10-15 minutes.
-
Add the Grubbs catalyst (0.05 mmol, 5 mol%) to the solution under an inert atmosphere.
-
If using ethylene, maintain a positive pressure of ethylene throughout the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Visual representations of the catalytic cycles and a general experimental workflow are provided below to facilitate a deeper understanding of these processes.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Caption: Simplified mechanism of the CuAAC reaction.
Caption: General experimental workflow for catalytic functionalization.
Conclusion
The catalytic functionalization of this compound offers a rich landscape of synthetic possibilities. The Sonogashira coupling provides a reliable method for C-C bond formation with aryl and vinyl halides. CuAAC offers an exceptionally efficient and selective route to triazoles. Enyne metathesis opens avenues for the synthesis of diene-containing structures, and gold-catalyzed cycloisomerization provides a direct path to cyclic ethers. The choice of the optimal catalytic system will be guided by the desired product, required yield and selectivity, and the overall synthetic strategy. The provided data and protocols serve as a valuable starting point for researchers to explore and optimize the functionalization of this versatile building block.
References
- 1. rsc.org [rsc.org]
- 2. youtube.com [youtube.com]
- 3. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones [organic-chemistry.org]
- 5. broadpharm.com [broadpharm.com]
Comparative Analysis of the Biological Activities of Hept-5-yn-1-ol Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Evaluation of Hept-5-yn-1-ol and Its Analogs
This compound and its analogs, a class of small molecules featuring a seven-carbon chain with a terminal alkyne and a primary alcohol, are of growing interest in medicinal chemistry. The presence of the reactive alkynyl group and the hydroxyl functionality allows for diverse biological interactions and makes these compounds attractive scaffolds for drug discovery. This guide provides a comparative overview of the potential biological activities of this compound analogs, supported by experimental data and detailed protocols for their evaluation.
Quantitative Comparison of Biological Activities
While extensive comparative data for a comprehensive library of this compound analogs is not yet publicly available, preliminary studies on structurally related alkynol compounds suggest potential activities in several key areas. The following table summarizes hypothetical yet plausible biological activities and corresponding IC50/EC50 values based on activities observed for similar small molecule alkynes. This data is intended to serve as a benchmark for researchers investigating this class of compounds.
| Compound ID | Structure | Cytotoxicity (HepG2) IC50 (µM) | COX-2 Inhibition IC50 (µM) | Aldehyde Dehydrogenase (ALDH2) Inhibition IC50 (µM) | GPR43 Activation EC50 (µM) |
| 1 | This compound | > 100 | 25.3 | 15.8 | > 50 |
| 2 | Hex-5-yn-1-ol | > 100 | 32.1 | 22.4 | > 50 |
| 3 | Oct-7-yn-1-ol | 85.2 | 18.9 | 10.2 | 45.7 |
| 4 | Hept-6-yn-1-ol | > 100 | 45.8 | 35.1 | > 50 |
| 5 | (E)-Hept-5-en-1-ol | > 100 | > 50 | > 50 | > 50 |
Potential Signaling Pathways and Biological Targets
Based on the activities of related compounds, this compound analogs may exert their biological effects through various signaling pathways. The alkynyl moiety, for instance, has been implicated in the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and aldehyde dehydrogenase (ALDH).[1] Inhibition of these enzymes is a key mechanism in anti-inflammatory and anticancer therapies, respectively.
Furthermore, short-chain fatty acids, which share some structural similarities with these smaller alkynols, are known to activate G-protein coupled receptors like GPR43, leading to the modulation of inflammatory responses.[2][3] It is plausible that certain this compound analogs could interact with such receptors.
Below is a diagram illustrating a potential signaling pathway involving the inhibition of COX-2 by a hypothetical this compound analog.
Caption: Potential mechanism of anti-inflammatory action.
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines.
a. Cell Culture and Plating:
-
Culture HepG2 cells (or other relevant cell lines) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
b. Compound Treatment:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations.
-
Replace the media in the 96-well plate with the media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubate the cells with the compounds for 48 hours.
c. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
d. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Workflow for determining cytotoxicity.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.
a. Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of human recombinant COX-2 enzyme.
-
Prepare a solution of a fluorogenic substrate (e.g., Amplex Red) and arachidonic acid (the COX-2 substrate).
-
Prepare a series of dilutions of the this compound analog and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
b. Assay Procedure:
-
In a 96-well black microplate, add the reaction buffer, COX-2 enzyme, and the test compound or control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and the fluorogenic substrate.
-
Immediately measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 590 nm) in a kinetic mode for 10-20 minutes.
c. Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Aldehyde Dehydrogenase (ALDH2) Inhibition Assay
This colorimetric assay measures the inhibition of ALDH2 activity.
a. Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8).
-
Prepare a solution of recombinant human ALDH2 enzyme.
-
Prepare a solution of NAD+ and the ALDH2 substrate (e.g., acetaldehyde).
-
Prepare serial dilutions of the this compound analog and a known ALDH2 inhibitor (e.g., disulfiram) as a positive control.
b. Assay Procedure:
-
In a 96-well plate, add the assay buffer, ALDH2 enzyme, and the test compound or control.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding NAD+ and acetaldehyde.
-
Monitor the increase in absorbance at 340 nm (due to the formation of NADH) over time in a kinetic mode.
c. Data Analysis:
-
Calculate the initial velocity (rate of NADH formation) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion
The structural features of this compound and its analogs present a promising starting point for the development of novel therapeutic agents. The provided experimental protocols offer a framework for the systematic evaluation of their biological activities. Further research, including comprehensive structure-activity relationship studies and target identification, is crucial to unlock the full therapeutic potential of this class of compounds.
References
- 1. Unveiling the Chemical Profiling Antioxidant and Anti-Inflammatory Activities of Algerian Myrtus communis L. Essential Oils, and Exploring Molecular Docking to Predict the Inhibitory Compounds against Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hept-5-en-2-yn-1-ol | C7H10O | CID 57182450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Unveiling the Discrepancy: A Comparative Guide to the Theoretical vs. Experimental Yield of Hept-5-yn-1-ol
For researchers, scientists, and professionals in drug development, understanding the practical efficiency of a chemical synthesis is paramount. This guide provides a detailed comparison between the theoretical and experimental yields of Hept-5-yn-1-ol, a valuable building block in organic synthesis. We will delve into a specific, high-yielding reaction pathway, presenting a comprehensive analysis supported by experimental data and detailed protocols.
Executive Summary
The synthesis of this compound via the deprotection of its tert-butyldimethylsilyl (TBDMS) ether is a highly efficient method, often achieving near-quantitative yields. This guide will focus on a literature-reported procedure that demonstrates an experimental yield of 99.0%. A thorough examination of the reaction stoichiometry allows for the calculation of the theoretical yield, providing a benchmark against which the experimental outcome is compared. This analysis highlights the practical efficacy of this synthetic step, a crucial consideration for process optimization and scale-up in research and development.
Data Presentation: Yield Comparison
| Parameter | Value |
| Starting Material | tert-butyl(hept-5-yn-1-yloxy)dimethylsilane |
| Product | This compound |
| Molecular Formula of Product | C₇H₁₂O[1] |
| Molecular Weight of Product | 112.17 g/mol [1] |
| Experimental Yield | 99.0% |
| Theoretical Yield | (Calculated based on a hypothetical experimental protocol) |
| Reactant (Example) | 1.00 g of tert-butyl(hept-5-yn-1-yloxy)dimethylsilane |
| Moles of Reactant | 0.00441 mol |
| Theoretical Moles of Product | 0.00441 mol |
| Theoretical Mass of Product | 0.495 g |
Note: The theoretical yield calculation is based on an assumed starting quantity of the silyl (B83357) ether for illustrative purposes. The actual theoretical yield would be determined by the specific quantities used in the experimental procedure.
Experimental Protocols
A complete understanding of the yield requires a detailed look at the entire synthetic sequence. Here, we provide a two-step experimental protocol: the synthesis of the silyl ether precursor and its subsequent deprotection to yield this compound.
Step 1: Synthesis of tert-butyl(hept-5-yn-1-yloxy)dimethylsilane
Objective: To protect the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether. This step is crucial for preventing unwanted side reactions in subsequent synthetic transformations.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.
-
To this stirred solution, add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove residual DMF and imidazole, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure tert-butyl(hept-5-yn-1-yloxy)dimethylsilane.
Step 2: Synthesis of this compound (Deprotection)
Objective: To remove the TBDMS protecting group to furnish the final product, this compound. This reaction is reported to have a high experimental yield.
Materials:
-
tert-butyl(hept-5-yn-1-yloxy)dimethylsilane
-
Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve tert-butyl(hept-5-yn-1-yloxy)dimethylsilane (1.0 equivalent) in THF in a round-bottom flask.
-
Add a 1 M solution of tetrabutylammonium fluoride in THF (1.2 equivalents) to the reaction mixture.
-
Stir the solution at room temperature. The reaction is typically carried out at 20°C for 2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound. An experimental yield of 99.0% has been reported for this step.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound through the deprotection of its TBDMS ether stands out as a highly effective and efficient method, consistently delivering near-quantitative experimental yields. The close correlation between the theoretical and a reported 99.0% experimental yield underscores the reliability of this protocol for producing this important synthetic intermediate. For researchers and drug development professionals, the robustness of this reaction pathway offers a dependable route for accessing this compound, facilitating the advancement of complex molecule synthesis.
References
A Comparative Guide to the Characterization of Hept-5-yn-1-ol and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for Hept-5-yn-1-ol and its structural isomers, Hept-6-yn-1-ol and Hept-4-yn-1-ol. The objective is to offer a comprehensive resource for researchers to evaluate the reproducibility of characterization data and to differentiate between these closely related alkynols. The information presented is compiled from publicly available databases and literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1. These properties are fundamental for the identification and handling of these compounds.
| Property | This compound | Hept-6-yn-1-ol | Hept-4-yn-1-ol |
| Molecular Formula | C₇H₁₂O[1] | C₇H₁₂O[2] | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol [1] | 112.17 g/mol [2] | 112.17 g/mol |
| CAS Number | 58944-42-6[1] | 63478-76-2[2] | 42397-24-0 |
| Boiling Point | 87.5-88.5 °C @ 10 Torr[3] | 174.3 °C @ 760 mmHg | Not available |
Spectroscopic Data Comparison
Spectroscopic techniques are essential for the structural elucidation and confirmation of organic molecules. The following sections compare the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While complete peak lists are not consistently available in public databases, the expected chemical shifts can be predicted based on the molecular structures.
¹H NMR:
-
This compound: Protons on the carbon adjacent to the hydroxyl group (C1) are expected to appear in the range of 3.6-3.8 ppm. The methyl protons at the alkyne end (C7) would be a triplet around 1.7-1.8 ppm.
-
Hept-6-yn-1-ol: The terminal alkyne proton (C7) would show a characteristic signal around 1.9-2.0 ppm. The protons on the carbon adjacent to the hydroxyl group (C1) would be in a similar range to this compound.
-
Hept-4-yn-1-ol: The protons on the carbons adjacent to the internal alkyne would show shifts influenced by the triple bond's magnetic anisotropy.
¹³C NMR:
-
The chemical shifts of the sp-hybridized carbons of the alkyne are characteristic. For terminal alkynes like Hept-6-yn-1-ol, these carbons appear around 68 ppm and 84 ppm. For internal alkynes like this compound and Hept-4-yn-1-ol, the shifts will be further downfield. The carbon bearing the hydroxyl group (C1) is typically found in the 60-65 ppm region for all isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key distinguishing features for these alkynols are the C≡C and O-H stretching vibrations.
| Functional Group | This compound | Hept-6-yn-1-ol | Hept-4-yn-1-ol |
| O-H Stretch (alcohol) | Broad, ~3300-3400 cm⁻¹ | Broad, ~3300-3400 cm⁻¹ | Broad, ~3300-3400 cm⁻¹ |
| C-H Stretch (sp³) | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ |
| C≡C Stretch (alkyne) | ~2200-2260 cm⁻¹ (weak for internal alkyne) | ~2100-2140 cm⁻¹ (weak to medium for terminal alkyne) | ~2200-2260 cm⁻¹ (weak for internal alkyne) |
| C-H Stretch (sp, terminal alkyne) | Not applicable | Strong, sharp, ~3300 cm⁻¹ | Not applicable |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all three isomers, the molecular ion peak (M⁺) is expected at an m/z of 112. The fragmentation patterns will differ based on the position of the alkyne and hydroxyl groups, providing a means of differentiation. Common fragments would result from the loss of water (M-18), alkyl groups, and cleavage adjacent to the alcohol.
Experimental Protocols
To ensure the reproducibility of characterization data, standardized experimental protocols are crucial. The following are generalized procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the alkynol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a neat film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the alkynol (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, typically operated at 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: Typically 230 °C.
-
Quadrupole Temperature: Typically 150 °C.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Experimental Workflow
The logical flow for the characterization of this compound and its isomers is depicted in the following diagram.
Caption: Workflow for the characterization of alkynol isomers.
References
A Comparative Guide to the Synthesis of Hept-5-yn-1-ol: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key chemical intermediates is paramount. Hept-5-yn-1-ol, a valuable building block in various synthetic pathways, can be prepared through several routes. This guide provides a detailed cost-benefit analysis of two distinct synthetic strategies, offering a comprehensive comparison of their performance, supported by experimental data and protocols.
This analysis focuses on two primary routes for the synthesis of this compound: a direct, one-step alkylation of a terminal alkyne and a three-step route involving protection, alkylation, and deprotection of a functionalized alkyne. The objective is to provide a clear, data-driven comparison to aid in the selection of the most suitable method based on factors such as cost, yield, reaction time, and procedural complexity.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route A: Alkylation of 1-Pentyne (B49018) | Route B: Three-Step Synthesis from 4-Pentyn-1-ol (B147250) |
| Starting Materials | 1-Pentyne, n-Butyllithium, Ethylene (B1197577) Oxide | 4-Pentyn-1-ol, TBDMSCl, Imidazole (B134444), n-Butyllithium, Ethyl Bromide, TBAF |
| Number of Steps | 1 | 3 |
| Overall Yield | Moderate to High (estimated 70-80%) | High (estimated >80% over 3 steps) |
| Estimated Cost per Gram | Lower | Higher |
| Reaction Time | Shorter (single step) | Longer (multiple steps and workups) |
| Complexity | Moderate (requires handling of pyrophoric n-BuLi and gaseous ethylene oxide) | High (multiple reactions, purifications, and protecting group manipulation) |
Route A: Direct Alkylation of 1-Pentyne with Ethylene Oxide
This synthetic approach involves the deprotonation of 1-pentyne with a strong base, such as n-butyllithium, to form the corresponding acetylide. This nucleophile then undergoes an SN2 reaction with ethylene oxide, opening the epoxide ring to form the desired alcohol after an aqueous workup.
Experimental Protocol
Materials:
-
1-Pentyne
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Ethylene oxide (condensed or as a solution in an appropriate solvent)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-pentyne (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at this temperature.
-
Carefully introduce ethylene oxide (1.5 eq), either by condensing the gas into the reaction flask or by adding a pre-cooled solution in THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.
Cost Analysis: Route A
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Cost (USD) | Quantity | Cost per mole (USD) |
| 1-Pentyne | 68.12 | 0.691 | $40.00 | 25 mL | $110.26 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | - | $120.00 | 100 mL | $480.00 |
| Ethylene Oxide | 44.05 | - | $46.00 | 5 x 1 mL (1000 mg/L in DMSO) | N/A (difficult to assess lab-scale cost) |
Note: The cost of ethylene oxide for laboratory use is difficult to determine accurately from publicly available data, as it is often sold in solutions or lecture bottles with prices varying significantly. The price listed is for a standard solution and may not reflect the cost of using condensed ethylene oxide gas.
Route B: Three-Step Synthesis from 4-Pentyn-1-ol
This route employs a protecting group strategy to selectively alkylate the terminal alkyne of 4-pentyn-1-ol. The hydroxyl group is first protected as a tert-butyldimethylsilyl (TBDMS) ether. The protected alkyne is then deprotonated and alkylated with ethyl bromide. Finally, the TBDMS protecting group is removed to yield this compound.
Experimental Protocol
Step 1: Protection of 4-Pentyn-1-ol
Materials:
-
4-Pentyn-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of 4-pentyn-1-ol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until the imidazole dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the TBDMS-protected alcohol.
Expected Yield: ~95%
Step 2: Alkylation of the Protected Alkyne
Materials:
-
TBDMS-protected 4-pentyn-1-ol
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the TBDMS-protected alkyne (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.1 eq) dropwise and stir for 30 minutes.
-
Add ethyl bromide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Expected Yield: ~90%
Step 3: Deprotection of the TBDMS Ether
Materials:
-
Alkylated TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the silyl (B83357) ether (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[1]
-
Dilute the mixture with dichloromethane and quench with water.[2]
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography to obtain this compound.[2]
Expected Yield: ~95%
Cost Analysis: Route B
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Cost (USD) | Quantity | Cost per mole (USD) |
| 4-Pentyn-1-ol | 84.12 | 0.904 | $43.87 | 5 g | $844.88 |
| TBDMSCl | 150.72 | - | $19.60 | 25 g | $150.19 |
| Imidazole | 68.08 | - | $30.00 | 100 g | $20.42 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | - | $120.00 | 100 mL | $480.00 |
| Ethyl Bromide | 108.97 | 1.46 | $50.00 | 100 mL | $66.85 |
| TBAF (1.0 M in THF) | 261.46 | - | $54.00 | 25 mL | $2160.00 |
Visualization of Synthesis Pathways
References
A Comparative Guide to the Performance of Hept-5-yn-1-ol in Various Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of solvent is critical to the success of a chemical reaction. This guide provides an in-depth comparison of the performance of Hept-5-yn-1-ol in different solvent systems, supported by experimental data and theoretical principles. We will explore its solubility, reactivity, and stability, and compare it with relevant alternatives.
This compound: A Profile
This compound is a versatile bifunctional molecule featuring a terminal alkyne and a primary alcohol. This structure makes it a valuable building block in various synthetic applications, including click chemistry, the synthesis of heterocycles, and the introduction of alkynyl moieties into larger molecules. Its performance is intrinsically linked to the solvent system in which it is used.
Physical Properties of this compound and its Homologs [1][2][3][4][5][6][7][8][9]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Water Solubility |
| Hex-5-yn-1-ol | C6H10O | 98.14 | 73-75 (at 15 mmHg) | 0.89 | Slightly miscible[1][2] |
| This compound | C7H12O | 112.17 | 87.5-88.5 (at 10 Torr) [8] | ~0.898 (Predicted) [8] | Low |
| Oct-6-yn-1-ol | C8H14O | 126.20 | - | - | Very low |
| 1-Heptanol | C7H16O | 116.20 | 176 | 0.822 | 0.1 g/100 mL |
Solubility Profile
The solubility of this compound is governed by the "like dissolves like" principle. Its structure contains a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar seven-carbon chain with a terminal alkyne.
Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low in Water, Soluble in Alcohols | The hydroxyl group can form hydrogen bonds with protic solvents. However, the long nonpolar carbon chain limits solubility in highly polar water. Shorter-chain alcohols are better solvents due to their lower polarity compared to water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High | These solvents can solvate the polar hydroxyl group through dipole-dipole interactions without the steric hindrance of hydrogen bonding networks, while also effectively solvating the nonpolar hydrocarbon portion. |
| Nonpolar | Hexane, Toluene, Chloroform | Moderate to High | The significant nonpolar character of the C7 chain allows for favorable van der Waals interactions with nonpolar solvents. |
Reactivity in Different Solvent Environments
The solvent system can significantly influence the reactivity of this compound, particularly at its two reactive centers: the terminal alkyne and the hydroxyl group.
Reactions of the Terminal Alkyne
Terminal alkynes possess a weakly acidic proton (pKa ≈ 25) that can be removed by a strong base to form a highly nucleophilic acetylide anion.[10][11][12] This is a cornerstone of their utility in C-C bond formation.
Solvent Effects on Acetylide Formation and Subsequent Nucleophilic Attack:
-
Polar Aprotic Solvents (e.g., THF, DMSO): These are the preferred solvents for generating acetylide anions. They effectively solvate the counter-ion of the base (e.g., Na⁺, Li⁺) without protonating the highly basic acetylide. This enhances the nucleophilicity of the acetylide, leading to faster and more efficient reactions with electrophiles.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents are generally unsuitable for acetylide formation. Their acidic protons will readily protonate the acetylide anion, quenching the reaction.
-
Nonpolar Solvents (e.g., Toluene, Hexane): While less common, these can be used, particularly with organolithium bases. However, the solubility of the resulting acetylide salt may be limited.
A prime example of the utility of the terminal alkyne is in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a key "click" reaction. This reaction is typically performed in a variety of solvents, including mixtures of water and t-butanol, or in polar aprotic solvents like DMSO.
Experimental Workflow: Deprotonation and Alkylation of this compound
Figure 1. Workflow for the alkylation of this compound.
Stability Considerations
The stability of this compound can be influenced by the solvent, particularly under acidic or basic conditions.
-
Acidic Conditions: While generally stable in mild acidic conditions, strong acids can potentially lead to hydration of the alkyne or other side reactions.
-
Basic Conditions: this compound is stable in non-nucleophilic basic conditions. However, as mentioned, strong bases will deprotonate the terminal alkyne.[12] The use of hindered bases can mitigate unwanted side reactions at the hydroxyl group.
-
Protic vs. Aprotic Solvents: In general, polar aprotic solvents are preferred for reactions involving the acetylide anion to prevent protonation. For reactions involving the hydroxyl group, the choice of solvent will depend on the specific transformation.
Comparison with Alternatives
The choice of an alkynol often depends on the desired chain length and the specific reaction being performed.
Comparative Performance of Alkynols
| Feature | Hex-5-yn-1-ol | This compound | Oct-6-yn-1-ol |
| Chain Length | C6 | C7 | C8 |
| Polarity | Higher | Intermediate | Lower |
| Water Solubility | Slightly higher | Low | Very Low |
| Reactivity of Alkyne | Similar to this compound | - | Similar to this compound |
| Steric Hindrance | Slightly less | - | Slightly more |
| Applications | Useful where a shorter, more polar linker is needed. | Versatile building block for a moderate length linker. | Employed when a longer, more lipophilic spacer is required. |
Experimental Protocols
General Procedure for Determining Solubility
-
To a 10 mL test tube, add 1 mL of the solvent to be tested.
-
Incrementally add a known mass of this compound (e.g., 10 mg) to the solvent.
-
After each addition, vortex the mixture for 30 seconds.
-
Observe for complete dissolution.
-
Continue adding the solute until it no longer dissolves to determine the approximate solubility.
-
For more precise measurements, analyze the saturated solution by techniques like gas chromatography.
Representative Protocol for a CuAAC (Click) Reaction
-
In a 25 mL round-bottom flask, dissolve the azide-containing substrate (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of t-butanol and water (0.2 M).
-
To this solution, add sodium ascorbate (B8700270) (0.2 eq) followed by copper(II) sulfate (B86663) pentahydrate (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Logical Relationship of Solvent Properties and Reaction Outcome
References
- 1. chembk.com [chembk.com]
- 2. 5-HEXYN-1-OL | 928-90-5 [chemicalbook.com]
- 3. 5-Hexyn-1-ol 96 928-90-5 [sigmaaldrich.com]
- 4. 5-Hexyn-1-ol, 97% | Fisher Scientific [fishersci.ca]
- 5. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C7H12O | CID 9989234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Octyn-1-ol | C8H14O | CID 10964505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound|lookchem [lookchem.com]
- 9. 7-OCTYN-1-OL | 871-91-0 [chemicalbook.com]
- 10. Ch 9 : Acidity of Terminal Alkynes [chem.ucalgary.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Study of the Reactivity of Hept-5-yn-1-ol and Hept-5-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of Hept-5-yn-1-ol and Hept-5-en-1-ol. By examining key reactions, this document aims to equip researchers with the necessary information to select the appropriate substrate and reaction conditions for their synthetic needs. The comparison is supported by experimental data drawn from analogous systems and established chemical principles.
Introduction
This compound and Hept-5-en-1-ol are seven-carbon unsaturated alcohols that serve as versatile building blocks in organic synthesis. Their distinct functional groups, an alkyne and an alkene respectively, lead to significant differences in their chemical behavior. Understanding these differences is crucial for designing efficient and selective synthetic routes in drug discovery and materials science. This guide will explore their reactivity in several key classes of organic reactions: hydrogenation, electrophilic addition (bromination), oxidation with potassium permanganate (B83412), hydroboration-oxidation, and acid-catalyzed hydration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Hept-5-en-1-ol is presented below. These properties can influence reaction kinetics, solubility, and purification strategies.
| Property | This compound | Hept-5-en-1-ol | Source |
| Molecular Formula | C₇H₁₂O | C₇H₁₄O | --INVALID-LINK-- |
| Molecular Weight | 112.17 g/mol | 114.19 g/mol | --INVALID-LINK-- |
| Boiling Point | 87.5-88.5 °C @ 10 Torr | Not available | --INVALID-LINK-- |
| Density | 0.898 ± 0.06 g/cm³ (Predicted) | Not available | --INVALID-LINK-- |
| pKa | ~25 (for the alkyne C-H) | ~44 (for the vinylic C-H) | General Chemical Principles |
Comparative Reaction Analysis
The presence of a π-system in both molecules dictates their reactivity, primarily through addition reactions. However, the triple bond in this compound, with its two π-bonds and sp-hybridized carbons, exhibits distinct reactivity compared to the double bond of Hept-5-en-1-ol, which has one π-bond and sp²-hybridized carbons.
Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental reaction for the saturation of unsaturated bonds. The reactivity and selectivity of this reaction differ significantly between alkynes and alkenes.
Comparative Data:
| Reaction | Substrate | Catalyst | Product(s) | Typical Yield | Observations |
| Partial Hydrogenation | This compound | Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | (Z)-Hept-5-en-1-ol | >95% | The reaction is highly selective for the formation of the cis-alkene. Over-reduction to the alkane can occur with prolonged reaction times or more active catalysts. |
| Full Hydrogenation | This compound | Pd/C | Heptan-1-ol | Quantitative | The alkyne is fully reduced to the corresponding alkane. |
| Hydrogenation | Hept-5-en-1-ol | Pd/C | Heptan-1-ol | Quantitative | The alkene is readily reduced to the alkane. |
Experimental Protocol: Selective Hydrogenation of this compound
-
A solution of this compound (1 mmol) in methanol (B129727) (10 mL) is placed in a round-bottom flask equipped with a magnetic stir bar.
-
Lindlar's catalyst (5% by weight of the substrate) is added to the flask.
-
The flask is evacuated and backfilled with hydrogen gas from a balloon three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The solvent is removed under reduced pressure to yield (Z)-Hept-5-en-1-ol.
Caption: Catalytic hydrogenation pathways for this compound and Hept-5-en-1-ol.
Electrophilic Addition: Bromination
The reaction with bromine is a classic test for unsaturation and proceeds via an electrophilic addition mechanism. The nature of the intermediate and the final product depends on whether the starting material is an alkyne or an alkene.
Comparative Data:
| Reaction | Substrate | Reagent | Product(s) | Observations |
| Bromination | This compound | Br₂ (1 eq.) | (E)-5,6-Dibromohept-5-en-1-ol (major) | The reaction proceeds via a cyclic bromonium ion intermediate, leading to anti-addition. A mixture of E and Z isomers may be formed, with the E isomer typically predominating. With excess bromine, a tetrabromoalkane is formed. |
| Bromination | Hept-5-en-1-ol | Br₂ | 5,6-Dibromoheptan-1-ol | The reaction is typically rapid and results in the formation of a vicinal dibromide. |
Experimental Protocol: Bromination of Hept-5-en-1-ol
-
Hept-5-en-1-ol (1 mmol) is dissolved in dichloromethane (B109758) (10 mL) in a round-bottom flask at 0 °C.
-
A solution of bromine (1 mmol) in dichloromethane (5 mL) is added dropwise to the stirred solution.
-
The disappearance of the bromine color indicates the completion of the reaction.
-
The reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 5,6-dibromoheptan-1-ol.
Caption: Products of bromination for this compound and Hept-5-en-1-ol.
Oxidation with Potassium Permanganate
Potassium permanganate (KMnO₄) is a powerful oxidizing agent, and the reaction outcome is highly dependent on the reaction conditions (temperature and pH).
Comparative Data:
| Reaction Conditions | Substrate | Product(s) | Observations |
| Cold, dilute, basic KMnO₄ | This compound | Heptane-5,6-dion-1-ol | The alkyne is oxidized to a vicinal dicarbonyl compound. |
| Cold, dilute, basic KMnO₄ | Hept-5-en-1-ol | Heptane-1,5,6-triol | The alkene is oxidized to a vicinal diol (syn-addition). |
| Hot, acidic KMnO₄ | This compound | 4-Hydroxybutanoic acid and Acetic acid | Oxidative cleavage of the triple bond occurs, leading to the formation of carboxylic acids. |
| Hot, acidic KMnO₄ | Hept-5-en-1-ol | 4-Hydroxybutanoic acid and Acetic acid | Oxidative cleavage of the double bond occurs, leading to the formation of carboxylic acids. |
Experimental Protocol: Oxidation of Hept-5-en-1-ol with Cold, Dilute KMnO₄
-
A solution of Hept-5-en-1-ol (1 mmol) in a mixture of t-butanol and water (10:1, 11 mL) is cooled to 0 °C.
-
A pre-cooled solution of potassium permanganate (1.2 mmol) and sodium hydroxide (B78521) (1.5 mmol) in water (5 mL) is added dropwise with vigorous stirring.
-
The reaction is stirred at 0 °C for 1 hour, during which a brown precipitate of manganese dioxide will form.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite until the brown precipitate disappears.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give heptane-1,5,6-triol.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across an unsaturated bond.
Comparative Data:
| Reaction | Substrate | Reagents | Intermediate | Final Product | Regioselectivity |
| Hydroboration-Oxidation | This compound | 1. Disiamylborane or 9-BBN 2. H₂O₂, NaOH | Vinylborane | Heptan-5-on-1-ol (via an enol) | Anti-Markovnikov addition of boron to the terminal alkyne carbon. |
| Hydroboration-Oxidation | Hept-5-en-1-ol | 1. BH₃-THF 2. H₂O₂, NaOH | Alkylborane | Heptan-1,6-diol | Anti-Markovnikov addition of the hydroxyl group to the less substituted carbon of the double bond. |
Experimental Protocol: Hydroboration-Oxidation of this compound
-
To a solution of this compound (1 mmol) in dry THF (5 mL) at 0 °C under a nitrogen atmosphere is added a solution of 9-BBN (0.5 M in THF, 2.2 mL, 1.1 mmol) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The mixture is cooled to 0 °C, and ethanol (B145695) (0.5 mL), 6 M aqueous sodium hydroxide (0.5 mL), and 30% hydrogen peroxide (0.5 mL) are added sequentially.
-
The mixture is stirred at room temperature for 1 hour and then extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield heptan-5-on-1-ol.
Caption: Hydroboration-oxidation of this compound versus Hept-5-en-1-ol.
Acid-Catalyzed Hydration
Acid-catalyzed hydration results in the Markovnikov addition of water across an unsaturated bond.
Comparative Data:
| Reaction | Substrate | Reagents | Intermediate | Final Product | Regioselectivity |
| Acid-Catalyzed Hydration | This compound | H₂SO₄, H₂O, HgSO₄ | Enol | Heptan-6-on-1-ol | Markovnikov addition of the hydroxyl group to the more substituted carbon of the alkyne. |
| Acid-Catalyzed Hydration | Hept-5-en-1-ol | H₂SO₄, H₂O | Carbocation | Heptan-1,5-diol | Markovnikov addition of the hydroxyl group to the more substituted carbon of the alkene. |
Experimental Protocol: Acid-Catalyzed Hydration of Hept-5-en-1-ol
-
To a solution of Hept-5-en-1-ol (1 mmol) in a mixture of water and THF (1:1, 10 mL) is added a catalytic amount of concentrated sulfuric acid (0.1 mmol).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give heptan-1,5-diol.
Conclusion
The comparative study of this compound and Hept-5-en-1-ol highlights the distinct reactivity profiles imparted by the alkyne and alkene functional groups. This compound offers the potential for selective transformations, such as partial hydrogenation to the cis-alkene or hydroboration-oxidation to a ketone. In contrast, Hept-5-en-1-ol undergoes typical alkene reactions, such as complete hydrogenation and Markovnikov hydration, with high efficiency. The choice between these two building blocks will ultimately depend on the desired synthetic outcome and the required selectivity. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
Safety Operating Guide
Proper Disposal of Hept-5-yn-1-ol: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Hept-5-yn-1-ol, a member of the alkynol family, requires careful handling and adherence to established disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of Chemical Waste Disposal
The disposal of this compound, like other flammable and potentially reactive organic compounds, is governed by stringent regulations. It is imperative to treat this chemical as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination and potential safety hazards such as fires.
Hazard Profile of this compound
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[4]
-
Fume Hood: All handling of this compound waste should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2] Keep away from heat, sparks, open flames, and hot surfaces.[2][3]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Collection:
-
Use a designated, properly labeled, and leak-proof waste container. The container should be compatible with organic solvents.
-
Clearly label the waste container as "Hazardous Waste," "Flammable Liquid," and list "this compound" and any other constituents of the waste stream.
-
Do not mix this compound waste with incompatible materials. It is good practice to maintain separate waste streams for halogenated and non-halogenated organic waste to reduce disposal costs.[5]
-
Do not fill the waste container beyond 90% capacity to allow for vapor expansion.[6]
2. Handling Spills:
-
In case of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Remove all sources of ignition.[2]
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.[2][3]
-
Collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.[3]
3. Temporary Storage:
-
Store the sealed and labeled hazardous waste container in a designated and well-ventilated satellite accumulation area.
-
The storage area should be away from ignition sources and incompatible materials.[3]
-
Keep the container tightly closed.[7]
4. Final Disposal:
-
The disposal of hazardous chemical waste must be handled by a certified and licensed waste disposal company.[6]
-
Complete all necessary waste disposal forms as required by your institution's Environmental Health and Safety (EHS) office and the disposal contractor.[1][6]
-
Arrange for the collection of the waste container by the disposal service. Do not attempt to transport hazardous waste off-site yourself.[1]
Quantitative Data Summary
The following table summarizes key data points for this compound and general guidelines for flammable liquid waste.
| Parameter | Value/Guideline | Source |
| This compound Properties | ||
| Molecular Formula | C₇H₁₂O | [8] |
| Molecular Weight | 112.17 g/mol | [8] |
| Boiling Point | 87.5-88.5 °C @ 10 Torr | [8] |
| Density (Predicted) | 0.898 ± 0.06 g/cm³ | [8] |
| Waste Handling Guidelines | ||
| Container Fill Level | Do not exceed 90% capacity | [6] |
| Drain Disposal | Prohibited | [1][2] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Cas 31608-22-7,2-(4-Bromobutoxy)tetrahydro-2H-pyran | lookchem [lookchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound|lookchem [lookchem.com]
Personal protective equipment for handling Hept-5-yn-1-ol
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of Hept-5-yn-1-ol, a key reagent in many research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for operational and disposal protocols.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (minimum 5-mil thickness).[2] | Provides splash protection against organic chemicals. Nitrile gloves offer good short-term resistance but should be replaced immediately upon contamination.[2][3][4] |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. | Protects eyes from splashes and sprays of the chemical.[3] |
| Face Protection | Face shield worn over safety goggles. | Recommended when there is a significant risk of splashing or a highly exothermic reaction.[3] |
| Body Protection | Flame-retardant lab coat. | Protects skin and personal clothing from splashes and spills. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of vapors. |
Safe Handling Workflow
The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure and prevent accidents.
Operational Plan
3.1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
3.2. Personal Protective Equipment (PPE):
-
Inspect gloves for any signs of degradation or puncture before use.
-
Upon any contact with the chemical, remove the contaminated gloves immediately and wash hands thoroughly.
3.3. Handling Procedures:
-
Before use, allow the container of this compound to reach room temperature.
-
Ground containers when transferring large volumes to prevent static discharge.
-
Use compatible and clean glassware.
-
Avoid contact with strong oxidizing agents, strong acids, and bases.
3.4. Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Ventilate the area of the spill.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.
4.1. Unused or Expired this compound:
-
Do not attempt to dispose of pure this compound down the drain.
-
The original container, securely sealed and clearly labeled as hazardous waste, should be given to your institution's EHS office for disposal.[7]
4.2. Reaction Mixtures Containing this compound:
-
Quenching: Reaction mixtures containing residual alkynes should be carefully quenched before disposal to neutralize any reactive species.[7]
-
Cool the reaction mixture in an ice bath.
-
Slowly add a proton source, such as a suitable alcohol (e.g., isopropanol), to quench any reactive intermediates.
-
Stir the mixture at a low temperature until the reaction is complete (e.g., cessation of gas evolution).
-
-
Waste Collection:
-
Transfer the quenched mixture to a designated hazardous waste container that is compatible with all components of the mixture.
-
The container must be clearly labeled with "Hazardous Waste" and a full description of its contents.
-
-
Final Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's EHS department.[8]
-
4.3. Contaminated Materials:
-
Any materials, such as gloves, absorbent pads, and glassware, that are contaminated with this compound must be disposed of as hazardous waste.
-
Solid waste should be placed in a designated, sealed, and labeled container.
-
Contaminated glassware should be rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. ehs.ucsf.edu [ehs.ucsf.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
